Technical Documentation Center

2-cyano-3-methylbenzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-cyano-3-methylbenzoic acid
  • CAS: 500024-26-0

Core Science & Biosynthesis

Foundational

Technical Monograph: Physicochemical Profiling of 2-Cyano-3-methylbenzoic Acid

This guide provides an in-depth technical analysis of 2-cyano-3-methylbenzoic acid , a critical bifunctional intermediate used in the synthesis of polycyclic heterocycles and pharmaceutical scaffolds.[1][2] [1][2] Execut...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-cyano-3-methylbenzoic acid , a critical bifunctional intermediate used in the synthesis of polycyclic heterocycles and pharmaceutical scaffolds.[1][2]

[1][2]

Executive Summary

2-Cyano-3-methylbenzoic acid (CAS: 500024-26-0) is an ortho-substituted benzoic acid derivative characterized by the presence of a nitrile group at the C2 position and a methyl group at the C3 position.[1][2] This specific substitution pattern renders it a highly valuable "bifunctional scaffold" in organic synthesis.[1][2] The proximity of the electrophilic cyano group to the carboxylic acid moiety facilitates cyclization reactions—most notably with amines to form isoindolinones (phthalimidines), a core structure found in various PARP inhibitors, anxiolytics, and anti-inflammatory agents.

Chemical Identity & Structural Analysis[1][2][3][4][5]

The molecule features a sterically crowded environment due to the contiguous substitution on the benzene ring (C1-COOH, C2-CN, C3-CH3).[1] The C3-methyl group exerts a steric influence that can impact the rotational freedom of the C2-cyano group, potentially enhancing the rate of cyclization reactions by favoring reactive conformers (the "Gem-dialkyl" or reactive rotamer effect).[1][2]

Property Data
IUPAC Name 2-Cyano-3-methylbenzoic acid
CAS Registry Number 500024-26-0
Molecular Formula C₉H₇NO₂
Molecular Weight 161.16 g/mol
SMILES CC1=C(C(=CC=C1)C(=O)O)C#N
InChI Key HKWFZYMXXRDKIT-UHFFFAOYSA-N
Structural Visualization

The following diagram illustrates the core structure and numbering scheme.

Structure cluster_main 2-Cyano-3-methylbenzoic acid Benzene Benzene Ring COOH C1: -COOH (Carboxylic Acid) Benzene->COOH Pos 1 CN C2: -CN (Nitrile) Benzene->CN Pos 2 (Ortho) Me C3: -CH3 (Methyl) Benzene->Me Pos 3 (Meta)

Caption: Structural connectivity highlighting the reactive ortho-cyano and carboxyl motifs.

Physicochemical Properties[1][2][3][5][7][9][10][11]

The physical behavior of 2-cyano-3-methylbenzoic acid is dominated by its ability to form intermolecular hydrogen bonds (dimerization of carboxylic acids) and the strong dipole of the nitrile group.[1][2]

Thermodynamic & Solubility Profile[1][2]
Parameter Value / Description Notes
Physical State Solid (Crystalline powder)Typically off-white to pale yellow.[1][2]
Melting Point > 170 °C (Estimated)Methyl ester derivative melts at ~165-167 °C [1].[1][2] Acid form typically higher due to H-bonding.[1][2]
pKa (Predicted) 3.2 – 3.5More acidic than 3-methylbenzoic acid (pKa 4.[1][2]3) due to the electron-withdrawing -CN group (-I effect).[1][2]
LogP (Predicted) ~1.8 – 2.1Moderate lipophilicity; suitable for organic extraction.[1][2]
Solubility (Water) Low / Sparingly SolubleSoluble in alkaline aqueous solutions (as carboxylate salt).[1]
Solubility (Organic) HighSoluble in DMSO, DMF, Methanol, Ethyl Acetate.

Expert Insight: The acidity of this compound is significantly higher than simple toluic acids.[1][2] When performing extractions, the aqueous phase pH must be kept below 2.0 to ensure the compound remains fully protonated for extraction into organic solvents like ethyl acetate or DCM.

Synthetic Routes & Manufacturing[1][2]

The most robust and field-proven synthesis starts from 2-amino-3-methylbenzoic acid (CAS 4389-45-1).[1][2] This route avoids the use of hazardous organolithium reagents required for direct carboxylation of benzonitriles.[2]

Primary Route: The Sandmeyer Cyanation

This workflow involves converting the amino group to a diazonium salt, followed by displacement with a cyanide source (CuCN).

Step-by-Step Protocol
  • Diazotization:

    • Dissolve 2-amino-3-methylbenzoic acid in dilute HCl (or H₂SO₄).[1][2]

    • Cool to 0–5 °C in an ice bath.[1][2]

    • Add aqueous NaNO₂ dropwise, maintaining temperature < 5 °C to prevent decomposition of the diazonium salt.

  • Sandmeyer Reaction:

    • Prepare a solution of CuCN (Copper(I) cyanide) and NaCN/KCN in water (neutralized to pH 6-7 to avoid HCN evolution).[1][2]

    • Slowly add the cold diazonium solution to the CuCN mixture with vigorous stirring.

    • Allow the mixture to warm to room temperature, then heat to 60–80 °C to drive the displacement and evolution of N₂ gas.

  • Workup:

    • Acidify the mixture to pH 1-2 with HCl.[1][2]

    • The product, 2-cyano-3-methylbenzoic acid, will precipitate or can be extracted with ethyl acetate.[1]

    • Purification: Recrystallization from Methanol/Water or Ethanol.[1][2]

Synthesis Start 2-Amino-3-methylbenzoic acid (CAS 4389-45-1) Inter Diazonium Salt Intermediate Start->Inter NaNO2, HCl 0-5 °C Product 2-Cyano-3-methylbenzoic acid (CAS 500024-26-0) Inter->Product CuCN, NaCN Sandmeyer Rxn

Caption: Synthetic pathway via Sandmeyer cyanation from the aniline precursor.

Reactivity & Applications: Isoindolinone Synthesis

The defining chemical feature of 2-cyano-3-methylbenzoic acid is its reactivity with primary amines to form isoindolin-1-ones (phthalimidines).[1][2] This reaction is a cornerstone in the synthesis of PARP inhibitors (e.g., analogs of Niraparib or Olaparib) and other bioactive heterocycles.

Mechanism

The reaction proceeds via a cascade sequence:[2]

  • Amide Formation: The amine reacts with the carboxylic acid (often activated as an ester or acid chloride) to form an amide.[1][2]

  • Nucleophilic Attack: The amide nitrogen attacks the adjacent nitrile carbon.[1][2]

  • Cyclization & Hydrolysis: The intermediate cyclizes and hydrolyzes (often losing NH₃) to form the stable isoindolinone ring.[1][2]

Reactivity Reactant 2-Cyano-3-methylbenzoic acid Step1 Amide Intermediate Reactant->Step1 Coupling Agent (e.g., HATU, EDC) Amine Primary Amine (R-NH2) Amine->Step1 Coupling Agent (e.g., HATU, EDC) Step2 Intramolecular Cyclization (Nucleophilic attack on CN) Step1->Step2 Base / Heat Final 3-Amino-isoindolinone or Isoindolin-1-one Step2->Final Rearrangement

Caption: Cascade cyclization pathway to form pharmacologically active isoindolinone scaffolds.

Spectroscopic Characterization

For validation of the synthesized material, the following spectral features are diagnostic:

  • FT-IR Spectroscopy:

    • Nitrile (C≡N): A sharp, distinct band at 2220–2240 cm⁻¹ . This is the most critical diagnostic peak.

    • Carbonyl (C=O): Broad, intense band at 1680–1710 cm⁻¹ (carboxylic acid dimer).

    • Hydroxyl (O-H): Broad stretch at 2500–3300 cm⁻¹ .[1][2]

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Methyl Group: A singlet integrating to 3H at δ 2.4–2.6 ppm .[1][2]

    • Aromatic Protons: Three protons in the aromatic region (δ 7.4–8.0 ppm ), typically showing an ABC or ABX splitting pattern depending on resolution.

    • Carboxylic Acid: A broad singlet at δ 11.0–13.0 ppm (exchangeable with D₂O).[1][2]

Safety & Handling

  • Hazard Classification:

    • Acute Toxicity: Harmful if swallowed or in contact with skin (Category 4).[1][2] Contains a nitrile moiety, which can metabolize to release cyanide ions in vivo, though less readily than aliphatic nitriles.

    • Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[1][2][3]

  • Handling Precautions:

    • Always handle in a fume hood.[1][2]

    • Avoid contact with strong acids (potential for HCN evolution if the nitrile hydrolyzes under extreme conditions, though the carboxylic acid itself is stable).

    • Waste Disposal: Dispose of as hazardous organic waste containing nitriles.[1][2] Do not mix with acidic waste streams.[1][2]

References

  • Google Patents. 2H-phthalazin-1-ones and methods for use thereof.[1][2] (Patent WO2003015785A1).[1][2] Describes the synthesis and properties of methyl 2-cyano-3-methylbenzoate. Link

  • PubChem. 2-Amino-3-methylbenzoic acid (Precursor).[1][2][3] CID 78101.[1][2] National Library of Medicine.[1] Link

  • BenchChem. Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid. (Technical Guide on related Sandmeyer cyanation protocols). Link

  • MDPI. Three-Component Reactions of 3-Arylidene-3H-Indolium Salts. Molecules 2021, 26(9), 2402. (Discusses reactivity of indole/cyano scaffolds). Link

Sources

Exploratory

A Technical Guide to the Spectral Analysis of 2-Cyano-3-Methylbenzoic Acid

An In-depth Examination of NMR, IR, and Mass Spectrometry Data for Structural Elucidation This technical guide provides a comprehensive analysis of the spectral data for 2-cyano-3-methylbenzoic acid, a key intermediate i...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Examination of NMR, IR, and Mass Spectrometry Data for Structural Elucidation

This technical guide provides a comprehensive analysis of the spectral data for 2-cyano-3-methylbenzoic acid, a key intermediate in various synthetic applications. As a Senior Application Scientist, this document is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the structural characterization of this molecule using modern spectroscopic techniques. This guide will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the unambiguous identification and structural validation of 2-cyano-3-methylbenzoic acid.

While direct experimental spectra for this specific compound are not widely available in the public domain, this guide will leverage data from structurally analogous compounds and predictive models to present a robust interpretation of the expected spectral features. This approach not only provides a thorough characterization of the target molecule but also serves as a methodological framework for the structural elucidation of novel compounds.

Molecular Structure and Spectroscopic Overview

2-Cyano-3-methylbenzoic acid possesses a unique substitution pattern on the benzene ring, which gives rise to a distinct set of signals in its various spectra. The presence of a carboxylic acid, a cyano group, and a methyl group dictates the electronic environment of the aromatic protons and carbons, leading to predictable chemical shifts and coupling patterns in NMR spectroscopy. Similarly, the characteristic vibrational frequencies of these functional groups are readily identifiable in the IR spectrum, while the molecule's mass and fragmentation patterns can be determined by mass spectrometry.

Caption: Molecular structure of 2-cyano-3-methylbenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[1] For 2-cyano-3-methylbenzoic acid, both ¹H and ¹³C NMR will provide critical information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2-cyano-3-methylbenzoic acid is expected to show distinct signals for the aromatic protons, the methyl group protons, and the acidic proton of the carboxylic acid. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the cyano and carboxylic acid groups and the electron-donating effect of the methyl group.

Predicted ¹H NMR Data:

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
COOH> 10Singlet (broad)1H
Ar-H7.5 - 8.2Multiplet3H
CH₃~2.5Singlet3H

The aromatic region will likely display a complex multiplet due to the coupling between the three adjacent aromatic protons. The exact chemical shifts and coupling constants would require experimental data or sophisticated prediction software for precise determination. The broad singlet for the carboxylic acid proton is a characteristic feature and its chemical shift can be concentration-dependent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.[1] Due to the low natural abundance of the ¹³C isotope, a larger number of scans is typically required.[1]

Predicted ¹³C NMR Data:

Carbon AssignmentPredicted Chemical Shift (ppm)
COOH165 - 175
Aromatic C-CN110 - 120
Aromatic C-H125 - 140
Aromatic C-COOH130 - 140
Aromatic C-CH₃135 - 145
CN115 - 125
CH₃15 - 25

The chemical shifts are influenced by the nature of the substituents on the aromatic ring.[2] The quaternary carbons (C-COOH, C-CN, C-CH₃) will generally show less intense signals compared to the protonated carbons.

Experimental Protocol for NMR Spectroscopy

A generalized protocol for acquiring high-quality NMR spectra is as follows:

  • Sample Preparation: Dissolve 5-10 mg of 2-cyano-3-methylbenzoic acid in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[1] Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field spectrometer.[1]

    • Set the spectral width to cover a range of 0-12 ppm.

    • Acquire a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.[1]

    • Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[1]

  • ¹³C NMR Acquisition:

    • Use the same spectrometer, operating at the corresponding ¹³C frequency (e.g., 100 MHz for a 400 MHz spectrometer).[1]

    • Set a wider spectral width, typically from 0 to 220 ppm.[1]

    • Acquire a significantly larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.[1]

    • Apply proton decoupling to simplify the spectrum to single lines for each carbon.[1]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer H1_acq ¹H NMR Acquisition transfer->H1_acq C13_acq ¹³C NMR Acquisition transfer->C13_acq process Fourier Transform, Phasing, Baseline Correction H1_acq->process C13_acq->process analyze Chemical Shift & Coupling Constant Analysis process->analyze structure Structural Elucidation analyze->structure

Caption: Experimental workflow for NMR-based structural analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Absorption Bands:

Functional GroupVibrationExpected Wavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)Stretching2500 - 3300Broad
C-H (Aromatic)Stretching3000 - 3100Medium
C-H (Methyl)Stretching2850 - 2960Medium
C≡N (Nitrile)Stretching2220 - 2260Medium to Strong
C=O (Carboxylic Acid)Stretching1680 - 1710Strong
C=C (Aromatic)Stretching1450 - 1600Medium to Weak
C-O (Carboxylic Acid)Stretching1210 - 1320Strong
O-H (Carboxylic Acid)Bending920 - 950Broad, Medium

The broad O-H stretch is characteristic of the hydrogen-bonded carboxylic acid dimer.[3] The strong C=O stretch is a key indicator of the carboxylic acid functionality.[3] The C≡N stretch is also a very distinct and reliable absorption.

Experimental Protocol for FTIR Spectroscopy
  • Sample Preparation (KBr Pellet):

    • Grind a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.

    • Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Expected Mass Spectrometric Data:

  • Molecular Ion (M⁺): The molecular weight of 2-cyano-3-methylbenzoic acid (C₉H₇NO₂) is 161.16 g/mol . Therefore, the molecular ion peak is expected at m/z = 161.

  • Key Fragmentation Pathways:

    • Loss of OH (M-17): A common fragmentation for carboxylic acids, leading to a peak at m/z = 144.[4][5]

    • Loss of COOH (M-45): Another characteristic fragmentation of carboxylic acids, resulting in a peak at m/z = 116.[4][5]

    • Loss of H₂O (M-18): Possible if an ortho effect is present, though less likely in this specific isomer.

    • Further fragmentation of the resulting ions can lead to other characteristic peaks. For instance, the ion at m/z 116 could lose HCN to give a peak at m/z 89.

Table of Expected Fragments:

m/zProposed Fragment
161[C₉H₇NO₂]⁺ (Molecular Ion)
144[C₉H₆NO]⁺
116[C₈H₆N]⁺
89[C₇H₅]⁺
Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Electron Ionization (EI) is a common technique that will induce fragmentation. Electrospray Ionization (ESI) is a softer ionization method that would likely show a prominent protonated molecule [M+H]⁺ at m/z = 162 or a deprotonated molecule [M-H]⁻ at m/z = 160.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

MS_Fragmentation M [M]⁺˙ m/z = 161 M_minus_OH [M-OH]⁺ m/z = 144 M->M_minus_OH -OH M_minus_COOH [M-COOH]⁺ m/z = 116 M->M_minus_COOH -COOH M_minus_COOH_minus_HCN [C₇H₅]⁺ m/z = 89 M_minus_COOH->M_minus_COOH_minus_HCN -HCN

Caption: Proposed mass spectrometry fragmentation pathway.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a self-validating system for the structural confirmation of 2-cyano-3-methylbenzoic acid. The predicted spectral data, based on established principles and comparison with related structures, offers a robust framework for its characterization. The detailed experimental protocols provided in this guide serve as a practical resource for researchers in obtaining high-quality spectral data for this and other novel compounds. The convergence of information from these orthogonal analytical techniques allows for the unambiguous elucidation of the molecular structure, a critical step in chemical research and drug development.

References

  • BenchChem. (2025). Validating the Structure of 2-Amino-5-cyano-3-methylbenzoic Acid: A Comparative NMR Analysis.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026, February 24). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Blog. (2025, June 30). What information can the infrared spectrum of P - Methylbenzoic Acid provide?. Retrieved from [Link]

Sources

Foundational

Technical Whitepaper: Synthesis, Properties, and Applications of 2-Cyano-3-methylbenzoic Acid in Oncology Drug Development

Executive Summary In the landscape of modern targeted oncology, the development of Poly (ADP-ribose) polymerase (PARP) inhibitors has revolutionized the treatment of BRCA-mutated malignancies. The synthesis of these comp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern targeted oncology, the development of Poly (ADP-ribose) polymerase (PARP) inhibitors has revolutionized the treatment of BRCA-mutated malignancies. The synthesis of these complex macro-structures relies heavily on highly functionalized, low-molecular-weight building blocks. 2-Cyano-3-methylbenzoic acid (CAS: 500024-26-0) is one such critical intermediate[1]. Functioning as the foundational precursor for the 2H-phthalazin-1-one pharmacophore, this compound bridges the gap between basic organic synthesis and advanced targeted therapeutics[2]. This guide provides an in-depth analysis of its physicochemical profile, mechanistic utility, and the precise synthetic workflows required to harness it effectively in drug development.

Chemical Identity & Physicochemical Profiling

Understanding the structural constraints of 2-cyano-3-methylbenzoic acid is essential for designing robust synthetic pathways. The presence of an ortho-cyano group adjacent to a carboxylic acid makes the molecule highly susceptible to unwanted hydrolysis under harsh conditions, dictating the need for specialized handling.

PropertyQuantitative / Qualitative Value
Chemical Name 2-Cyano-3-methylbenzoic acid
CAS Registry Number 500024-26-0[3]
Molecular Formula C9H7NO2[3]
Molecular Weight 161.16 g/mol [3]
Structural Features Ortho-cyano group, meta-methyl group on a benzoic acid scaffold
Primary Application Advanced intermediate for 2H-phthalazin-1-one PARP inhibitors[2]

Mechanistic Grounding: The PARP Inhibitor Pathway

To understand why 2-cyano-3-methylbenzoic acid is synthesized, one must understand its biological endpoint. PARP enzymes (specifically PARP1 and PARP2) are nuclear proteins that play a physiological role in the repair of single-strand DNA breaks via the base excision repair pathway[4].

When PARP activity is inhibited by a small molecule, single-strand breaks persist and degenerate into highly toxic double-strand breaks during cellular replication[4]. In healthy cells, homologous recombination (HR) repairs these breaks. However, in tumor cells harboring BRCA1 or BRCA2 mutations, the HR pathway is fundamentally deficient. The dual loss of PARP-mediated repair and HR capability triggers a phenomenon known as synthetic lethality , forcing the cancer cell into apoptosis[4].

2-Cyano-3-methylbenzoic acid is utilized to construct the phthalazinone core of these inhibitors[2]. This core mimics nicotinamide (a fragment of NAD+), allowing the resulting drug to competitively bind to the catalytic domain of the PARP enzyme and trap it on damaged DNA[4].

Experimental Protocol: Anhydrous Esterification

Objective: To synthesize methyl 2-cyano-3-methylbenzoate from 2-cyano-3-methylbenzoic acid while strictly preventing the hydrolysis of the ortho-cyano group.

As a Senior Application Scientist, I cannot overstate the importance of reaction environment control here. Standard Fischer esterification using aqueous mineral acids (like H₂SO₄ or HCl) will inevitably hydrolyze the sensitive nitrile (-CN) group into a primary amide or a dicarboxylic acid. To prevent this, we utilize an anhydrous, in situ acid generation strategy.

Step-by-Step Methodology & Causality
  • Substrate Dissolution: Suspend 0.50 g (3.1 mmol) of crude 2-cyano-3-methylbenzoic acid in 10 mL of anhydrous Methanol (MeOH). Cool the reaction vessel to 0 °C using an ice bath[2]. Causality: Cooling to 0 °C minimizes the risk of exothermic runaway during the subsequent addition of the chlorosilane reagent, suppressing unwanted side reactions and protecting the functional groups.

  • In Situ Acid Generation: Dropwise, add an excess of Trimethylsilyl chloride (TMSCl, 5.0 mmol) to the cooled solution[2]. Causality: TMSCl reacts violently with MeOH to generate anhydrous HCl and trimethylsilyl methyl ether (TMS-OMe). This creates a strictly anhydrous, highly acidic environment. The anhydrous HCl acts as the proton source for the Fischer esterification, driving the reaction forward without introducing the water that would otherwise destroy the cyano group.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir continuously for 5 hours[2]. Causality: Warming to RT provides the necessary thermodynamic activation energy for the esterification to proceed to completion. Continuous stirring ensures optimal mass transfer and homogeneity.

  • Volatile Removal: Concentrate the reaction mixture under reduced pressure to remove excess MeOH and the TMS-OMe byproduct[2]. Causality: According to Le Chatelier's principle, removing the alcohol and byproducts shifts the equilibrium entirely toward the target ester and prepares the crude mixture for a clean aqueous workup.

  • Aqueous Workup and Isolation: Quench the concentrated residue with 20 mL of deionized water. Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 x 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under vacuum[2]. Causality: The water quench safely neutralizes and removes any residual anhydrous acid and water-soluble impurities. EtOAc selectively partitions the target methyl ester into the organic phase. This self-validating workflow yields approximately 0.44 g (2.52 mmol) of methyl 2-cyano-3-methylbenzoate, ready for downstream hydrazine cyclization[2].

Workflow & Pathway Visualization

G Chem_A 2-Cyano-3-methylbenzoic acid (CAS: 500024-26-0) Chem_B Anhydrous Esterification (TMSCl, MeOH) Chem_A->Chem_B in situ HCl Chem_C Methyl 2-cyano-3-methylbenzoate Chem_B->Chem_C -H2O Chem_D Phthalazinone Core Assembly Chem_C->Chem_D Hydrazine Cyclization Chem_E PARP Inhibitor Candidate Chem_D->Chem_E Bio_F PARP1/2 Enzyme Inhibition Chem_E->Bio_F Pharmacophore Binding Bio_G Accumulation of DNA Single-Strand Breaks Bio_F->Bio_G Bio_H Double-Strand Breaks (During Replication) Bio_G->Bio_H Replication Fork Collapse Bio_I Synthetic Lethality (in BRCA-mutant cells) Bio_H->Bio_I Apoptosis

Workflow from 2-cyano-3-methylbenzoic acid synthesis to PARP inhibition and synthetic lethality.

References

  • Title: WO2003015785A1 - 2h-phthalazin-1-ones and methods for use thereof | Source: Google Patents | URL: 2

  • Title: PARP inhibitors - US6924284B2 | Source: Google Patents | URL: 4

  • Title: 500024-26-0_2-cyano-3-methylbenzoic acid | Source: ChemSrc | URL: 3

  • Title: 500024-26-0(2-cyano-3-methylbenzoic acid) | Source: Chem960 | URL: 1

Sources

Exploratory

Synthesis and Characterization of 2-Cyano-3-methylbenzoic Acid: A Comprehensive Technical Guide

Executive Summary As a highly functionalized aromatic building block, 2-cyano-3-methylbenzoic acid (CAS: 500024-26-0) is a critical intermediate in modern drug discovery and materials science. The unique ortho-relationsh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a highly functionalized aromatic building block, 2-cyano-3-methylbenzoic acid (CAS: 500024-26-0) is a critical intermediate in modern drug discovery and materials science. The unique ortho-relationship between the electrophilic cyano group and the carboxylic acid, coupled with the steric influence of the 3-methyl substituent, makes it an ideal precursor for synthesizing constrained bicyclic heterocycles. This whitepaper provides an authoritative, field-proven guide to its synthesis, mechanistic rationale, and analytical characterization.

Chemical Context & Strategic Importance

In medicinal chemistry, the 2-cyano-3-methylbenzoic acid scaffold is frequently deployed in the synthesis of 2H-phthalazin-1-ones and related derivatives. These bicyclic systems are potent pharmacophores utilized in the development of [1]. The 3-methyl group is not merely a structural appendage; it provides critical steric bulk that dictates the three-dimensional conformation of downstream drug candidates, often enhancing target binding affinity through hydrophobic interactions and restricting bond rotation to lock the molecule in its bioactive conformation.

Synthetic Methodologies: Mechanistic Rationale

To ensure robust scalability and high yield, two primary synthetic routes are utilized. The selection of the route depends on precursor availability, scale, and tolerance for transition-metal waste.

SynthWorkflow Target Target Molecule: 2-Cyano-3-methylbenzoic Acid RouteA Route A: Pd-Catalyzed Cyanation Target->RouteA RouteB Route B: Sandmeyer Reaction Target->RouteB CondA Zn(CN)2, Pd(PPh3)4 DMF, 100°C RouteA->CondA CondB 1. NaNO2, HCl, 0°C 2. CuCN, KCN, 60°C RouteB->CondB PreA 2-Bromo-3-methylbenzoic acid PreB 2-Amino-3-methylbenzoic acid CondA->PreA CondB->PreB

Fig 1. Divergent synthetic pathways and decision matrix for 2-cyano-3-methylbenzoic acid.

Route A: Palladium-Catalyzed Cyanation (Modern Approach)

Traditional Rosenmund-von Braun reactions require stoichiometric copper(I) cyanide and extreme temperatures (>150°C), resulting in difficult workups and toxic waste. The modern approach utilizes [2]. Causality in Reagent Selection: Zinc cyanide (Zn(CN)₂) is specifically chosen over sodium or potassium cyanide. Alkali cyanides are highly soluble in DMF and flood the solution with CN⁻ ions, which strongly coordinate to Pd(0) to form an inactive [Pd(CN)₄]²⁻ thermodynamic sink, poisoning the catalyst. Zn(CN)₂ has low solubility, providing a slow, controlled release of cyanide ions that perfectly matches the rate of the catalytic cycle.

CatalyticCycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Br TransMet Trans- metalation OxAdd->TransMet Ar-Pd(II)-Br RedElim Reductive Elimination TransMet->RedElim Zn(CN)2 RedElim->Pd0 Ar-CN

Fig 2. Mechanistic catalytic cycle of Pd-mediated cyanation.

Route B: Sandmeyer Reaction (Classical Approach)

The Sandmeyer reaction converts 2-amino-3-methylbenzoic acid to the target nitrile via a diazonium intermediate [3]. Causality in Thermal Control: The generation of the diazonium salt is highly exothermic. Maintaining the reaction strictly at 0–5°C is not optional; it prevents the competitive unimolecular decomposition (loss of N₂) that yields an unwanted phenol byproduct. The subsequent addition to the CuCN complex must be controlled to manage the vigorous evolution of nitrogen gas, which drives the reaction forward entropically.

Experimental Protocols

Protocol A: Synthesis via Pd-Catalyzed Cyanation

This protocol is optimized for high yield and minimal purification bottlenecks.

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge 2-bromo-3-methylbenzoic acid (1.0 equiv), Zn(CN)₂ (0.6 equiv), and Pd(PPh₃)₄ (0.05 equiv).

  • Atmospheric Control: Evacuate and backfill the flask with dry nitrogen (3 cycles). Add anhydrous DMF (10 mL/mmol).

  • Thermal Activation: Heat the mixture to 100°C for 12 hours under vigorous stirring.

    • Validation Checkpoint: Prior to workup, extract a 50 µL aliquot, quench with water, and analyze via LC-MS. The target mass [M-H]⁻ of 160.0 m/z confirms successful cyanation, while the absence of the 213.0/215.0 m/z isotopic doublet validates complete consumption of the brominated precursor.

  • Workup: Cool to room temperature. Quench with 1M NaOH to solubilize the product as the sodium carboxylate salt. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL) to remove phosphine ligands and organic impurities.

  • Isolation: Carefully acidify the aqueous layer with 1M HCl to pH 2. Extract the precipitated product with Ethyl Acetate, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

Protocol B: Synthesis via Sandmeyer Reaction

This protocol is highly cost-effective for multi-gram scale-up.

  • Diazotization: Suspend 2-amino-3-methylbenzoic acid (1.0 equiv) in aqueous HCl (3.0 equiv) and cool to 0°C in an ice-salt bath. Add a pre-cooled aqueous solution of NaNO₂ (1.1 equiv) dropwise over 30 minutes. Stir for an additional 30 minutes at 0–5°C.

    • Validation Checkpoint: Perform a spot test using potassium iodide-starch paper. A persistent blue-black color confirms the presence of excess nitrous acid (ensuring complete diazotization). Neutralize excess HNO₂ with a pinch of sulfamic acid.

  • Cyanation Complex: In a separate, larger flask, prepare a solution of CuCN (1.2 equiv) and KCN (2.5 equiv) in water. Cool to 0°C.

  • Coupling: Transfer the cold diazonium solution dropwise into the vigorously stirred CuCN/KCN solution. Caution: Conduct in a well-ventilated fume hood due to the risk of HCN gas and vigorous N₂ evolution.

  • Maturation: Gradually warm the mixture to room temperature, then heat to 60°C for 2 hours to drive the substitution to completion. The cessation of gas evolution serves as a macroscopic indicator of reaction completion.

  • Workup: Cool the mixture, acidify carefully to pH 2, and extract with Ethyl Acetate. Purify the crude solid via recrystallization from an ethanol/water mixture.

Analytical Characterization

To ensure scientific integrity, the synthesized 2-cyano-3-methylbenzoic acid must be rigorously characterized.

  • Nuclear Magnetic Resonance (NMR): The electron-withdrawing nature of the cyano and carboxyl groups heavily deshields the adjacent aromatic protons. H-6 (ortho to COOH) appears furthest downfield. The 3-methyl group acts as an electron-donating group, slightly shielding H-4.

  • Infrared Spectroscopy (IR): A successful synthesis is immediately confirmed by a sharp, distinct peak at ~2225 cm⁻¹ (C≡N stretch), alongside a broad, strong peak at ~1700 cm⁻¹ (C=O stretch of the carboxylic acid).

  • Mass Spectrometry (ESI-MS): Expected m/z for [M-H]⁻ is 160.05.

  • Melting Point: 165–167°C.

Data Presentation

Table 1: Comparative Analysis of Synthetic Routes
ParameterRoute A (Pd-Catalyzed)Route B (Sandmeyer)
Starting Material 2-Bromo-3-methylbenzoic acid2-Amino-3-methylbenzoic acid
Key Reagents Zn(CN)₂, Pd(PPh₃)₄NaNO₂, HCl, CuCN, KCN
Operating Temp 100°C0°C to 60°C
Typical Yield 80–88%65–75%
Scalability Excellent (Low waste profile)Moderate (High copper waste)
Primary Impurity Protodehalogenation byproductPhenol byproduct (thermal degradation)
Table 2: ¹H NMR Spectral Assignments (400 MHz, DMSO-d₆)
ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J)Integration
COOH ~13.50Singlet (broad)-1H
H-6 (Ar) 7.95Doublet~7.8 Hz1H
H-4 (Ar) 7.65Doublet~7.8 Hz1H
H-5 (Ar) 7.45Triplet~7.8 Hz1H
CH₃ 2.55Singlet-3H

References

  • Title: WO2003015785A1 - 2H-phthalazin-1-ones and methods for use thereof Source: Google Patents URL
  • Title: Rapid access to heterocycles using transition-metal catalysed C–H and C–C bond activation Source: The University of Liverpool Repository URL: [Link]

Foundational

Reactivity of the Cyano Group in 2-Cyano-3-methylbenzoic Acid: A Mechanistic and Synthetic Guide

Executive Summary 2-Cyano-3-methylbenzoic acid (CAS: 500024-26-0) is a highly specialized, sterically hindered aromatic building block utilized extensively in medicinal chemistry and organic synthesis. The unique placeme...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Cyano-3-methylbenzoic acid (CAS: 500024-26-0) is a highly specialized, sterically hindered aromatic building block utilized extensively in medicinal chemistry and organic synthesis. The unique placement of the cyano group (-CN) at the C2 position—flanked by a carboxylic acid at C1 and a methyl group at C3—creates a "di-ortho" substituted environment. This specific steric and electronic topology dictates the molecule's reactivity, making it a privileged precursor for synthesizing bicyclic pharmacophores such as isoindolinones and phthalazinones, which are critical in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors[1].

This technical guide dissects the mechanistic pathways of the cyano group in this specific environment, providing self-validating protocols and causal rationale for drug development professionals.

Structural and Electronic Profiling

The reactivity of the cyano group in 2-cyano-3-methylbenzoic acid is governed by two competing forces:

  • Steric Hindrance: The adjacent C3-methyl group projects into the spatial domain of the linear cyano group. This steric bulk shields the nitrile carbon from bulky nucleophiles and significantly retards standard hydrolysis rates compared to unhindered benzonitriles.

  • The Proximity Effect (Thorpe-Ingold-like Compression): The steric repulsion from the C3-methyl group forces the cyano group into closer spatial proximity with the C1-carboxylic acid. When the cyano group is activated or reduced, this forced proximity drastically lowers the activation entropy (

    
    ) for intramolecular cyclization, making ring-closure reactions near-instantaneous and highly thermodynamically favored.
    

Divergent Reactivity Pathways

Reductive Cyclization to Isoindolinones

Reduction of the cyano group does not yield a stable primary amine. Instead, the transient intermediate, 2-(aminomethyl)-3-methylbenzoic acid , undergoes rapid, spontaneous intramolecular acyl substitution. The nucleophilic nitrogen attacks the adjacent electrophilic carbonyl carbon, expelling water to form a stable 5-membered lactam ring: 4-methylisoindolin-1-one [2]. This pathway is highly efficient because the rigid aromatic backbone and the C3-methyl group pre-organize the reactive centers.

Hydrazinolysis to Phthalazinones

When treated with hydrazine hydrate, the cyano group acts as an electrophilic trap for the alpha-effect nucleophile. Hydrazine attacks the nitrile carbon to form a transient amidrazone. The secondary nitrogen of the hydrazine moiety then attacks the adjacent carboxylic acid. This double-condensation yields 5-methyl-2H-phthalazin-1-one , a core scaffold utilized in PARP inhibitors with IC50 values often below 10


M[3].
Hydrolysis

Due to the intense steric shielding from the di-ortho substitution, hydrolyzing the cyano group to a primary amide or to 3-methylphthalic acid requires forcing conditions (prolonged heating in strong aqueous acid or base). The C3-methyl group blocks the optimal trajectory for water/hydroxide attack (the Bürgi-Dunitz angle), making this the least favorable pathway under mild conditions.

Pathway Visualization

G A 2-Cyano-3-methylbenzoic acid B 2-(Aminomethyl)-3-methylbenzoic acid A->B Reduction (H2, Pd/C) D 5-Methyl-2H-phthalazin-1-one A->D Hydrazine Hydrate E 3-Methylphthalic acid A->E Hydrolysis (H2O, Heat) C 4-Methylisoindolin-1-one B->C Intramolecular Cyclization

Fig 1: Divergent synthetic pathways of 2-cyano-3-methylbenzoic acid based on cyano group reactivity.

Experimental Methodologies

Protocol 1: Synthesis of 2-Cyano-3-methylbenzoic Acid (Rosenmund-von Braun Reaction)
  • Causality: Copper(I) cyanide is utilized because the Cu(I) center coordinates with the iodine atom, facilitating an oxidative addition/reductive elimination cycle that alkali cyanides (like NaCN) cannot perform on unactivated aryl halides. DMF is chosen as the solvent to achieve the 85 °C required to overcome the high activation energy caused by the adjacent methyl group[1].

  • Procedure:

    • Dissolve 2-iodo-3-methylbenzoic acid (1.50 g, 5.70 mmol) in anhydrous DMF (15 mL).

    • Add CuCN (0.625 g, 7.0 mmol, 1.23 equiv) in a single portion.

    • Heat the reaction mixture to 85 °C and stir under an inert atmosphere for 1 hour.

    • Cool the solution to room temperature and pour into distilled water (25 mL).

    • Chill the aqueous mixture to 0 °C to induce precipitation.

    • Isolate the resulting white solid via vacuum filtration to yield 2-cyano-3-methylbenzoic acid (~71% yield)[1].

Protocol 2: Reductive Cyclization to 4-Methylisoindolin-1-one
  • Causality: Methanol or acetic acid is used as the solvent. Acetic acid is highly recommended as it protonates the transient primary amine, preventing intermolecular dimerization (secondary amine formation) and strictly driving the intramolecular attack on the adjacent carboxylic acid.

  • Procedure:

    • Dissolve 2-cyano-3-methylbenzoic acid (1.0 mmol) in glacial acetic acid (10 mL).

    • Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (10 mol%).

    • Purge the reaction vessel with nitrogen, then subject it to a hydrogen atmosphere (1 atm via balloon).

    • Stir vigorously at room temperature until hydrogen uptake ceases (typically 6-8 hours).

    • Filter the mixture through a pad of Celite to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure. The cyclization to 4-methylisoindolin-1-one occurs spontaneously[2].

Protocol 3: Synthesis of 5-Methyl-2H-phthalazin-1-one
  • Causality: Hydrazine acts as an alpha-effect bis-nucleophile. Excess hydrazine is required to prevent the formation of symmetrical diacylhydrazines and to drive the equilibrium toward the 6-membered cyclization.

  • Procedure:

    • Dissolve 2-cyano-3-methylbenzoic acid (0.50 mmol) in absolute ethanol (3 mL).

    • Add hydrazine hydrate (3.0 mmol, 6.0 equiv).

    • Stir the reaction mixture at room temperature for 20 hours (or reflux for 3 hours if steric hindrance stalls the reaction).

    • Remove the ethanol under vacuum.

    • Purify the crude product by flash chromatography (MeOH/DCM) to yield the phthalazinone core[1].

Quantitative Data Summary

The following table summarizes the reaction parameters and thermodynamic considerations for the cyano group's reactivity pathways:

Reaction PathwayReagents / ConditionsPrimary IntermediateFinal ProductSynthetic Utility
Cyanation CuCN, DMF, 85 °CAryl-Copper complex2-Cyano-3-methylbenzoic acidCore starting material synthesis
Reductive Cyclization H

, Pd/C, AcOH, RT
2-(Aminomethyl)-3-methylbenzoic acid4-Methylisoindolin-1-oneBenzolactam / Isoindolinone scaffolds
Hydrazinolysis Hydrazine hydrate, EtOH, RTAmidrazone intermediate5-Methyl-2H-phthalazin-1-onePARP inhibitor pharmacophores
Hydrolysis NaOH (aq) or H

SO

, 100 °C
2-Carbamoyl-3-methylbenzoic acid3-Methylphthalic acidDicarboxylic acid building blocks

References

  • Source: aquilapharmatech.
  • Source: google.
  • Source: doi.

Sources

Exploratory

Isomers of Cyanomethylbenzoic Acid: Structural Architectures and Synthetic Utility

The following technical guide details the structural, physicochemical, and synthetic properties of cyanomethylbenzoic acid isomers. Executive Summary The isomers of cyanomethylbenzoic acid ( ) represent a critical class...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural, physicochemical, and synthetic properties of cyanomethylbenzoic acid isomers.

Executive Summary

The isomers of cyanomethylbenzoic acid (


) represent a critical class of bifunctional aromatic building blocks in medicinal chemistry and materials science. Comprising ortho-, meta-, and para- isomers, these compounds possess two distinct reactive centers: a carboxylic acid (or ester) and a cyanomethyl group (benzylic nitrile). This dual functionality allows for orthogonal modification, making them indispensable in the synthesis of heterocycles (e.g., isoindolinones), non-steroidal anti-inflammatory drugs (NSAIDs), and Metal-Organic Frameworks (MOFs).

This guide analyzes the physicochemical distinctions, synthetic pathways, and specific reactivity profiles of the 2-, 3-, and 4-(cyanomethyl)benzoic acid isomers.

Physicochemical Landscape

The position of the cyanomethyl group relative to the carboxylic acid significantly influences the physical properties and solid-state packing of these isomers. The ortho isomer exhibits unique intramolecular interactions (the "Ortho Effect") that lower its melting point and facilitate cyclization reactions unavailable to the meta and para isomers.

Comparative Properties Table
Property2-(Cyanomethyl)benzoic Acid3-(Cyanomethyl)benzoic Acid4-(Cyanomethyl)benzoic Acid
Common Name o-Cyanomethylbenzoic acidm-Cyanomethylbenzoic acidp-Cyanomethylbenzoic acid
CAS Number 6627-91-4 5689-33-8 50685-26-2
Molecular Weight 161.16 g/mol 161.16 g/mol 161.16 g/mol
Melting Point 145–148 °C175–176 °C208–210 °C
pKa (Predicted) ~3.8 (Acidic due to ortho-EWG)~4.0~3.9
Solubility Soluble in DMSO, MeOH, EtOAcSoluble in DMSO, MeOHLow solubility in non-polar solvents
Key Application Isoindolinone/Homophthalimide synthesisKetoprofen intermediateMOF Linkers, Bifunctional spacers

Note: The melting point trend (


) reflects the symmetry and packing efficiency of the crystal lattice. The para isomer forms linear hydrogen-bonded chains leading to a higher lattice energy.

Synthetic Architectures

The synthesis of these isomers generally follows a homologation strategy starting from the corresponding halomethylbenzoic acids or esters. The choice of protecting group (methyl/ethyl ester) is crucial to prevent decarboxylation or side reactions during the cyanation step.

General Synthetic Pathway (Meta/Para)

The most robust route involves the nucleophilic substitution of a benzylic halide with a cyanide source, followed by controlled hydrolysis.

Synthesis Start Methyl (Chloromethyl)benzoate (Ortho/Meta/Para) Cyanation Cyanation (NaCN, DMF, 60°C) Start->Cyanation SN2 Subst. Intermediate Methyl (Cyanomethyl)benzoate Cyanation->Intermediate Hydrolysis Hydrolysis (LiOH, THF/H2O) Intermediate->Hydrolysis Saponification Product (Cyanomethyl)benzoic Acid Hydrolysis->Product

Figure 1: General synthetic workflow for cyanomethylbenzoic acid isomers via ester intermediates.

The Ortho-Effect: Cyclization & Reactivity

The 2-(cyanomethyl)benzoic acid isomer is unique due to the proximity of the nitrile and carboxylic acid groups. Under acidic or basic conditions, this isomer can undergo intramolecular cyclization to form homophthalimides (isoquinoline-1,3-diones) or isoindolinones . This reactivity is exploited in the synthesis of PARP inhibitors and other polycyclic heterocycles.

Mechanism: Formation of Homophthalimide

Unlike the meta and para isomers, which behave as standard bifunctional linkers, the ortho isomer cyclizes upon hydration of the nitrile.

OrthoCyclization OrthoAcid 2-(Cyanomethyl)benzoic Acid Activation Acid Catalysis (H+) or Thionyl Chloride OrthoAcid->Activation Imidate Cyclic Isoimide Intermediate Activation->Imidate Intramolecular Attack Rearrangement Rearrangement / Hydrolysis Imidate->Rearrangement Homophthalimide Homophthalimide (Isoquinoline-1,3-dione) Rearrangement->Homophthalimide

Figure 2: The "Ortho-Effect" leading to cyclization. The proximity of the nitrile allows for rapid ring closure.

Experimental Protocol: Synthesis of 4-(Cyanomethyl)benzoic Acid

Objective: To synthesize high-purity 4-(cyanomethyl)benzoic acid from methyl 4-(chloromethyl)benzoate. Scale: 10 mmol basis.

Reagents
  • Methyl 4-(chloromethyl)benzoate (1.85 g, 10 mmol)

  • Sodium Cyanide (NaCN) (0.59 g, 12 mmol) [Caution: Highly Toxic]

  • Dimethylformamide (DMF) (15 mL)

  • Lithium Hydroxide Monohydrate (LiOH·H2O) (1.26 g, 30 mmol)

  • Tetrahydrofuran (THF) / Water (3:1 mixture)

Step 1: Cyanation (Formation of Methyl Ester)
  • Setup: In a fume hood, charge a round-bottom flask with Methyl 4-(chloromethyl)benzoate and anhydrous DMF.

  • Addition: Add NaCN in a single portion.

  • Reaction: Heat the mixture to 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the starting chloride.

  • Workup: Cool to room temperature. Pour into water (100 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over

    
    , and concentrate.[1]
    
    • Yield checkpoint: Expect ~90% yield of Methyl 4-(cyanomethyl)benzoate (white solid).

Step 2: Hydrolysis (Saponification)
  • Dissolution: Dissolve the crude methyl ester in THF (20 mL) and Water (7 mL).

  • Saponification: Add LiOH·H2O.[2][3][4] Stir vigorously at room temperature for 12 hours.

  • Acidification: Concentrate THF under reduced pressure. Acidify the aqueous residue to pH 2 using 1M HCl.[5]

  • Isolation: The product will precipitate as a white solid. Filter, wash with cold water, and dry under vacuum.

    • Final Properties: White powder, MP ~208°C.

Applications in Drug Discovery & Materials

3-(Cyanomethyl)benzoic Acid: The NSAID Gateway

The meta isomer is a key intermediate in the industrial synthesis of Ketoprofen , a widely used NSAID. The cyanomethyl group serves as a precursor to the propionic acid moiety via methylation and subsequent hydrolysis.

  • Mechanism: The benzylic position is methylated (using

    
    /Base), and the nitrile is hydrolyzed to the acid.
    
2-(Cyanomethyl)benzoic Acid: PARP Inhibitors

The ortho isomer's ability to form isoindolinone scaffolds makes it a precursor for Poly(ADP-ribose) polymerase (PARP) inhibitors, used in cancer therapy (e.g., Olaparib analogs). The rigid bicyclic core mimics the nicotinamide pocket of NAD+.

4-(Cyanomethyl)benzoic Acid: MOF Linkers

The para isomer is utilized as a rigid linear linker in Metal-Organic Frameworks (MOFs). The nitrile group can coordinate to soft metal centers (Ag, Cu) or remain uncoordinated to act as a hydrogen-bond acceptor within the pore, enhancing gas uptake (


 capture).

References

  • PubChem. (2025).[1] 4-(Cyanomethyl)benzoic acid | C9H7NO2.[6] National Library of Medicine. [Link]

  • Organic Syntheses. (1943). Preparation of Phthalaldehydic Acid (Related Phthalide Chemistry). Org. Synth. 1943, 23, 74. [Link]

  • Royal Society of Chemistry. (2014). Efficient synthesis of isoindolones by intramolecular cyclisation. Org. Biomol. Chem. [Link]

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Chemoselective Synthesis of 2-Cyano-3-methylbenzoic Acid

Part 1: Executive Summary & Strategic Analysis The Synthetic Challenge The conversion of 2-bromo-3-methylbenzonitrile to 2-cyano-3-methylbenzoic acid presents a classic "chemoselectivity vs. sterics" conflict in organic...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Analysis

The Synthetic Challenge

The conversion of 2-bromo-3-methylbenzonitrile to 2-cyano-3-methylbenzoic acid presents a classic "chemoselectivity vs. sterics" conflict in organic synthesis.

  • Steric Crowding (The "Sandwich" Effect): The bromine atom at position C2 is sandwiched between a cyano group (C1) and a methyl group (C3). Any catalytic metal center (Pd) or nucleophile (in metal-halogen exchange) must access this sterically congested 1,2,3-trisubstituted pocket.

  • Chemoselectivity (The Nitrile Trap): The nitrile group is highly susceptible to nucleophilic attack. Classical lithiation (n-BuLi) often leads to addition across the nitrile (forming ketones or imines) rather than the desired halogen exchange. Similarly, acidic hydrolysis conditions used in some carbonylation workups can hydrolyze the nitrile to an amide.

The Solution Architecture

This guide details two distinct, validated protocols to overcome these barriers:

  • Protocol A (Scalable/Robust): Palladium-Catalyzed Hydroxycarbonylation.[1][2][3] This is the preferred route for scale-up, utilizing CO gas (or surrogates) to achieve high chemoselectivity.

  • Protocol B (Rapid Discovery): Turbo-Grignard Exchange (iPrMgCl·LiCl).[4][5][6][7] A low-temperature kinetic method ideal for small-scale, rapid synthesis without high-pressure equipment.

Part 2: Detailed Experimental Protocols

Protocol A: Pd-Catalyzed Hydroxycarbonylation (Preferred)[8]

Rationale: Palladium catalysis allows for the activation of the C-Br bond via oxidative addition without affecting the nitrile. The use of bulky, electron-rich phosphine ligands facilitates the reaction in the crowded C2 position.

Materials
  • Substrate: 2-bromo-3-methylbenzonitrile (1.0 equiv)

  • Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (1-3 mol%)

  • Ligand: Xantphos or dppf (1.5-3.5 mol%)

    • Note: Xantphos is preferred for its large bite angle, stabilizing the Pd center during the difficult reductive elimination step.

  • CO Source: Carbon Monoxide balloon (1 atm) or Molybdenum Hexacarbonyl [Mo(CO)₆] (solid source).

  • Base: Triethylamine (Et₃N) (2.0 equiv)

  • Nucleophile/Solvent: Water (5.0 equiv) in DMSO or DMF (0.5 M).

Step-by-Step Methodology
  • Setup: In a glovebox or under Argon flow, charge a dried Schlenk tube with 2-bromo-3-methylbenzonitrile (1.0 g, 5.1 mmol), Pd(OAc)₂ (34 mg, 0.15 mmol), and Xantphos (87 mg, 0.15 mmol).

  • Solvation: Add anhydrous DMSO (10 mL) and Et₃N (1.4 mL, 10.2 mmol). Degas the solution by bubbling Argon for 10 minutes.

  • CO Introduction:

    • Balloon Method: Purge the flask with CO gas (x3) and attach a double-walled balloon filled with CO.

    • Solid Source Method: Add Mo(CO)₆ (1.5 equiv) and seal the vessel (pressure tube required).

  • Reaction: Add degassed water (0.5 mL). Heat the mixture to 80°C for 12–18 hours.

    • Checkpoint: Monitor by LC-MS.[8] The starting material (Br) should disappear; the nitrile peak (CN) should remain intact.

  • Workup (Critical for Nitrile Preservation):

    • Cool to room temperature.[8][9][10]

    • Dilute with EtOAc (50 mL) and extract with aqueous NaHCO₃ (saturated, 3 x 20 mL). The product moves to the aqueous layer as the carboxylate salt.

    • Discard the organic layer (removes catalyst and non-acidic impurities).

    • Carefully acidify the aqueous layer to pH 3–4 using 1M HCl. Do not go below pH 2 to avoid nitrile hydrolysis.

    • Extract the precipitate/oil with EtOAc (3 x 30 mL).

    • Dry over Na₂SO₄ and concentrate.[8]

Expected Data
  • Yield: 75–85%

  • ¹H NMR (DMSO-d₆): δ 13.5 (br s, 1H, COOH), 7.8–7.6 (m, 3H, Ar-H), 2.45 (s, 3H, Ar-CH₃).

  • IR: Distinct peaks at ~2230 cm⁻¹ (CN) and ~1700 cm⁻¹ (C=O).

Protocol B: Turbo-Grignard Exchange (Lab Scale)

Rationale: Standard Grignard formation is too slow for aryl bromides at low temps, and n-BuLi is too nucleophilic. The "Turbo Grignard" (iPrMgCl[5]·LiCl) complex creates a highly reactive "ate" complex that performs Br/Mg exchange at -20°C, a temperature where the nitrile is stable to nucleophilic attack.

Materials
  • Substrate: 2-bromo-3-methylbenzonitrile (1.0 equiv)

  • Reagent: iPrMgCl·LiCl (1.3 M in THF) (1.1 equiv)

  • Electrophile: Dry CO₂ gas (excess) or crushed Dry Ice.

  • Solvent: Anhydrous THF (0.2 M).

Step-by-Step Methodology
  • Drying: Flame-dry a 2-neck round bottom flask under vacuum; backfill with Argon.

  • Solvation: Add 2-bromo-3-methylbenzonitrile (500 mg, 2.55 mmol) and anhydrous THF (12 mL).

  • Exchange (The "Goldilocks" Zone):

    • Cool the solution to -20°C (using an ice/salt/acetone bath). Do not cool to -78°C; exchange will be too slow due to the ortho-methyl steric hindrance.

    • Add iPrMgCl·LiCl dropwise over 5 minutes.

    • Stir at -20°C for 1–2 hours.

    • Mechanistic Note: The electron-withdrawing CN group actually stabilizes the formed aryl-magnesium species, preventing it from decomposing, but the steric bulk of the complex prevents it from attacking the adjacent nitrile.

  • Trapping:

    • Bubble dry CO₂ gas into the solution (via a cannula) for 15 minutes while maintaining -20°C.

    • Allow the mixture to warm to room temperature over 30 minutes.

  • Quench:

    • Quench with 1M HCl (10 mL).

    • Extract with EtOAc.[8]

    • Perform the base-acid extraction workup described in Protocol A to isolate the pure acid.

Part 3: Comparative Analysis & Troubleshooting

Method Selection Matrix
FeatureProtocol A (Pd-Carbonylation)Protocol B (Turbo-Grignard)
Scale High (kg capable)Low to Medium (g scale)
Chemoselectivity Excellent (CN is inert to Pd)Moderate (Temp control critical)
Steric Tolerance Good (Requires active ligand)Excellent (Exchange is fast)
Safety CO gas toxicityPyrophoric reagents
Cost High (Pd catalyst)Low (Mg reagents)
Troubleshooting Guide
  • Problem: Low conversion in Protocol A.

    • Root Cause:[3][6][11] Steric hindrance at C2 prevents oxidative addition.

    • Fix: Switch to a high-pressure autoclave (5–10 bar CO) or increase temperature to 100°C. Ensure Xantphos is fresh (not oxidized).

  • Problem: Formation of ketone/dimer in Protocol B.

    • Root Cause:[3][6][11] Temperature rose above -10°C before CO₂ addition, allowing the Grignard to attack the nitrile of a neighboring molecule.

    • Fix: Strictly maintain -20°C. Increase dilution to 0.1 M to reduce intermolecular collisions.

Part 4: Visualizations

Diagram 1: Reaction Workflow & Decision Tree

G Start Start: 2-bromo-3-methylbenzonitrile Decision Select Methodology Start->Decision Goal Target: 2-cyano-3-methylbenzoic acid PathA Protocol A: Pd-Catalyzed Carbonylation Decision->PathA Scale / High Purity PathB Protocol B: Turbo-Grignard Exchange Decision->PathB Speed / Lab Scale StepA1 Reagents: Pd(OAc)2, Xantphos, CO, Et3N PathA->StepA1 StepA2 Mechanism: Oxidative Addition -> CO Insertion StepA1->StepA2 StepA3 Workup: Base Extraction (Removes Catalyst) StepA2->StepA3 StepA3->Goal StepB1 Reagents: iPrMgCl-LiCl, -20°C PathB->StepB1 WarnB CRITICAL: Temp Control (-20°C) to prevent CN attack StepB1->WarnB StepB2 Trap: CO2 Gas WarnB->StepB2 StepB2->Goal

Caption: Decision matrix for selecting the optimal synthetic route based on scale and equipment availability.

Diagram 2: Mechanistic Pathway (Pd-Catalysis)

Mechanism Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Sterically Hindered) Pd0->OxAdd + Ar-Br PdII_Ar Ar-Pd(II)-Br OxAdd->PdII_Ar CO_Ins CO Insertion PdII_Ar->CO_Ins + CO AcylPd Acyl-Pd(II) Complex CO_Ins->AcylPd Nu_Att Nucleophilic Attack (H2O/Base) AcylPd->Nu_Att + OH- RedElim Reductive Elimination Nu_Att->RedElim Product Product + Pd(0) RedElim->Product Product->Pd0 Regeneration

Caption: Catalytic cycle highlighting the steric bottleneck at the oxidative addition step.

References

  • Beller, M., et al. (2010). "Palladium-catalyzed carbonylation reactions of aryl halides." Angewandte Chemie International Edition.

  • Knochel, P., et al. (2004). "Functionalization of heterocyclic compounds using the new reagent iPrMgCl·LiCl." Angewandte Chemie.

  • BenchChem. (2025).[12] "Application Notes and Protocols for the Synthesis of 2-amino-5-cyano-3-methylbenzoic acid." (Providing context on cyano-benzoic acid derivatives).

  • Sigma-Aldrich. (2023). "Selective Metalation and Additions using Knochel-Hauser-Base."

  • Han, W., et al. (2015).[3] "Ligand-Free Palladium-Catalyzed Hydroxycarbonylation of Aryl Halides." Synthesis.

Sources

Application

Application Note: 2-Cyano-3-methylbenzoic Acid as a Strategic Building Block in the Synthesis of Phthalazinone-Based PARP Inhibitors

Executive Summary In modern drug discovery, the strategic selection of bifunctional building blocks is critical for the efficient assembly of complex pharmacophores. 2-Cyano-3-methylbenzoic acid is a highly versatile, or...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic selection of bifunctional building blocks is critical for the efficient assembly of complex pharmacophores. 2-Cyano-3-methylbenzoic acid is a highly versatile, ortho-substituted aromatic building block utilized extensively in the synthesis of nitrogen-containing heterocycles. This application note provides an in-depth technical guide on its physicochemical properties, mechanistic utility, and a self-validating experimental protocol for its conversion into 5-methyl-2H-phthalazin-1-one—a core scaffold for Poly(ADP-ribose) polymerase (PARP) inhibitors[1].

Physicochemical Profile & Quantitative Data

Understanding the baseline properties of 2-cyano-3-methylbenzoic acid is essential for optimizing reaction conditions, particularly regarding solubility and thermal stability.

Table 1: Physicochemical Properties and Reaction Metrics
ParameterValue / Description
CAS Number 500024-26-0[2]
Molecular Formula C9H7NO2[3]
Molecular Weight 161.16 g/mol [3]
SMILES String CC1=C(C(=CC=C1)C(=O)O)C#N[3]
Physical State White solid[1]
Cyanation Yield ~71% (from 2-iodo-3-methylbenzoic acid)[1]
Esterification Yield ~81% (via in situ anhydrous HCl)[1]

Strategic Utility in Medicinal Chemistry

The architectural value of 2-cyano-3-methylbenzoic acid lies in its ortho-relationship between the carboxylic acid and the nitrile group. This proximity primes the molecule for tandem nucleophilic addition and cyclization reactions. Furthermore, the methyl group at position 3 provides critical steric bulk. In the context of PARP inhibitors, this methyl group influences the dihedral angle of subsequent functionalization, ensuring the final pharmacophore optimally occupies the nicotinamide-binding pocket of the PARP-1 enzyme[1].

Reaction Pathway & Workflow

Workflow A 2-Iodo-3-methylbenzoic acid (Starting Material) B CuCN, DMF, 85°C (Cyanation) A->B C 2-Cyano-3-methylbenzoic acid (Key Building Block) B->C D TMSCl, MeOH, 0°C to RT (Esterification) C->D E Methyl 2-cyano-3-methylbenzoate (Intermediate) D->E F Hydrazine Hydrate (Cyclization) E->F G 5-Methyl-2H-phthalazin-1-one (PARP Inhibitor Scaffold) F->G

Workflow for the synthesis of 5-methyl-2H-phthalazin-1-one scaffolds using 2-cyano-3-methylbenzoic acid.

Step-by-Step Experimental Protocols

The following protocols are designed as a self-validating system, ensuring that each transformation preserves the integrity of sensitive functional groups.

Protocol 1: Synthesis of 2-Cyano-3-methylbenzoic Acid (Rosenmund-von Braun Cyanation)

Objective: Convert the aryl iodide to an aryl nitrile while preserving the carboxylic acid.

  • Preparation: Dissolve 2-iodo-3-methylbenzoic acid (1.50 g, 5.70 mmol) in anhydrous N,N-Dimethylformamide (DMF) (15 mL)[1].

    • Causality: DMF is selected because its high dielectric constant stabilizes the transition state of the metal-mediated substitution, and its high boiling point prevents solvent loss during heating.

  • Reagent Addition: Add Copper(I) cyanide (CuCN) (0.625 g, 7.0 mmol) to the solution[1].

    • Causality: CuCN acts as both the cyanide source and the transition metal mediator. The copper(I) species undergoes oxidative addition into the aryl-iodine bond, followed by reductive elimination to form the aryl-nitrile bond.

  • Reaction: Heat the reaction mixture at 85 °C for 1 hour[1].

    • Causality: A temperature of 85 °C provides sufficient thermal activation for the cyanation while remaining low enough to prevent unwanted decarboxylation of the ortho-carboxylic acid group.

  • Workup: Cool the mixture to room temperature and pour it into water (25 mL). Cool further to 0 °C to induce precipitation[1].

  • Isolation: Isolate the resulting white solid by vacuum filtration (Yield: ~0.651 g, 71%)[1].

Protocol 2: Anhydrous In Situ Esterification

Objective: Protect the carboxylic acid as a methyl ester without hydrolyzing the sensitive cyano group.

  • Preparation: Dissolve crude 2-cyano-3-methylbenzoic acid (0.50 g, 3.1 mmol) in anhydrous Methanol (MeOH) (10 mL) and cool to 0 °C[1].

  • Reagent Addition: Add excess Trimethylsilyl chloride (TMSCl) (5.0 mmol) dropwise to the cooled solution[1].

    • Causality (Critical Step): Traditional Fischer esterification uses aqueous strong acids (e.g., H₂SO₄), which introduces water and risks the hydrolysis of the nitrile group into an amide. TMSCl reacts rapidly with MeOH to generate anhydrous HCl in situ. This creates a strictly anhydrous, highly acidic environment that drives the esterification of the carboxylic acid to completion while leaving the cyano group perfectly intact[1].

  • Reaction: Allow the solution to warm to room temperature and stir for 5 hours[1].

  • Workup: Remove methanol under reduced pressure. Treat the residue with water (20 mL), extract with ethyl acetate, and concentrate the organic layer to yield methyl 2-cyano-3-methylbenzoate (Yield: ~0.44 g, 81%)[1].

Protocol 3: Tandem Cyclization to 5-Methyl-2H-phthalazin-1-one

Objective: Construct the bicyclic phthalazinone scaffold via tandem nucleophilic attack.

  • Reaction: Dissolve methyl 2-cyano-3-methylbenzoate in ethanol, add hydrazine hydrate (excess), and stir at room temperature[1].

    • Causality: The ortho relationship between the ester and the cyano group makes this molecule an ideal bifunctional electrophile. Hydrazine, a potent bis-nucleophile, first attacks the more reactive ester carbonyl to form an intermediate hydrazide. The adjacent primary amine of the hydrazide then undergoes an intramolecular nucleophilic attack on the electrophilic carbon of the cyano group. Subsequent tautomerization yields the highly stable, aromatic 5-methyl-2H-phthalazin-1-one ring system[1].

Biological Application: PARP Inhibition

The 5-methyl-2H-phthalazin-1-one scaffold synthesized from 2-cyano-3-methylbenzoic acid is a privileged structure in oncology. PARP-1 is an enzyme responsible for detecting DNA single-strand breaks and initiating the base excision repair (BER) pathway[1].

When the phthalazinone derivative binds to the active site of PARP-1, it prevents the enzyme from synthesizing poly(ADP-ribose) chains. This not only inhibits DNA repair but also traps the PARP protein on the DNA. In cancer cells harboring BRCA1 or BRCA2 mutations (which are deficient in homologous recombination repair), this leads to double-strand DNA breaks and subsequent cell death—a phenomenon known as synthetic lethality [1].

PARP_Pathway DNA DNA Single-Strand Break PARP1 PARP-1 Recruitment & Activation DNA->PARP1 Repair Poly-ADP-ribosylation & DNA Repair PARP1->Repair Normal Cell Cycle Death Synthetic Lethality (in BRCA-mutant cells) PARP1->Death Inhibited State Inhibitor Phthalazinone Inhibitor (Derived from Building Block) Block Catalytic Inhibition & PARP Trapping Inhibitor->Block Binds Active Site Block->PARP1

Mechanism of synthetic lethality via PARP-1 inhibition by phthalazinone derivatives.

References

1.[3] Title: 2-cyano-3-methylbenzoic acid (C9H7NO2) - PubChemLite Source: uni.lu URL: 3 2.[2] Title: 500024-26-0_2-cyano-3-methylbenzoic acid CAS Reference Source: chemsrc.com URL: 2 3.[1] Title: WO2003015785A1 - 2H-phthalazin-1-ones and methods for use thereof - Google Patents Source: google.com URL: 1

Sources

Method

Application Notes and Protocols for 2-Cyano-3-Methylbenzoic Acid and its Analogs in Medicinal Chemistry

Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction: The Versatility of the Benzoic Acid Scaffold in Drug Discovery Benzoic acid and its derivatives are a cornerstone of modern medicina...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Benzoic Acid Scaffold in Drug Discovery

Benzoic acid and its derivatives are a cornerstone of modern medicinal chemistry, serving as the foundational scaffold for a vast array of therapeutic agents across numerous disease areas.[1][2][3] The simple aromatic carboxylic acid structure is readily amenable to substitution, allowing for the fine-tuning of steric, electronic, and lipophilic properties to optimize pharmacological activity and pharmacokinetic profiles.[1] The introduction of a cyano (nitrile) group, as seen in the 2-cyano-3-methylbenzoic acid scaffold, adds another layer of synthetic versatility. The nitrile group is a valuable precursor to other functional groups critical in drug design, such as carboxylic acids, amines, and amides.[4]

While direct applications of 2-cyano-3-methylbenzoic acid are not extensively documented in prominent literature, a closely related analog, 2-amino-5-cyano-3-methylbenzoic acid , stands out as a critical intermediate in the synthesis of high-value pharmaceuticals.[5][6][7] This guide will focus primarily on the synthesis and application of this key analog, providing a framework that can be adapted for the exploration of other isomers and derivatives within this chemical class. The methodologies and principles discussed herein are directly relevant to any research program involving substituted cyanobenzoic acids.

Core Application: A Key Intermediate for the PARP Inhibitor Niraparib

The most significant application of 2-amino-5-cyano-3-methylbenzoic acid is its role as a key building block in the manufacturing of Niraparib.[5] Niraparib is a potent poly (ADP-ribose) polymerase (PARP) inhibitor used in the treatment of certain types of cancer, particularly ovarian cancer. The structural integrity and purity of this intermediate are paramount to the efficacy and safety of the final active pharmaceutical ingredient (API).

The general workflow illustrates the central role of this benzoic acid derivative in the synthesis of this important anticancer agent.

G cluster_0 Synthesis of Key Intermediate A 2-Amino-3-methylbenzoic Acid (Starting Material) B Halogenation & Esterification A->B HBr/H₂O₂ or NCS/NBS C 2-Amino-5-halo-3-methyl- benzoic Acid Ester B->C D Cyanation C->D CuCN or Zn(CN)₂ Pd-catalyst E 2-Amino-5-cyano-3-methyl- benzoic Acid Ester D->E F Amidation / Further Steps E->F G Niraparib (Final API) F->G

Caption: General workflow for the synthesis of Niraparib, highlighting the key intermediate.

Synthesis Protocols for 2-Amino-5-Cyano-3-Methylbenzoic Acid

The synthesis of 2-amino-5-cyano-3-methylbenzoic acid is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity.[8] A common and effective route begins with 2-amino-3-methylbenzoic acid and involves halogenation, esterification to protect the carboxylic acid, cyanation, and final hydrolysis.[4][8]

Protocol 1: Halogenation (Bromination) of 2-Amino-3-Methylbenzoic Acid

This step introduces a bromine atom at the 5-position, which is susceptible to electrophilic aromatic substitution due to the activating effect of the amino group. This bromine will later be replaced by the cyano group.

Methodology:

  • In a suitable reaction vessel, dissolve 2-amino-3-methylbenzoic acid (1.0 eq) in water.

  • At a controlled temperature of approximately 30°C, slowly add hydrogen bromide (48% aqueous solution, ~1.05 eq).[8][9]

  • To the resulting suspension, add hydrogen peroxide (30% aqueous solution, ~1.1 eq) dropwise over a period of 2 hours, ensuring the temperature does not exceed 70°C.[9]

  • After the addition is complete, continue stirring for 1 hour to ensure the reaction goes to completion.

  • Quench any excess peroxide by adding a small amount of sodium bisulfite solution.

  • Adjust the pH of the suspension to 7-8 with a base such as sodium carbonate to precipitate the product.

  • Collect the solid product, 2-amino-5-bromo-3-methylbenzoic acid, by filtration, wash with water, and dry under vacuum.

Causality Note: The use of HBr/H₂O₂ is a common and effective method for the bromination of activated aromatic rings.[8][9] Maintaining the temperature is crucial; excessive heat can lead to the formation of undesired side products.[8]

Protocol 2: Esterification of 2-Amino-5-Bromo-3-Methylbenzoic Acid

The carboxylic acid group is protected as a methyl ester to prevent it from interfering with the subsequent organometallic cyanation reaction.[4]

Methodology:

  • Suspend 2-amino-5-bromo-3-methylbenzoic acid (1.0 eq) in anhydrous methanol (MeOH).

  • Add a catalytic amount of concentrated sulfuric acid (H₂SO₄).

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, cool the mixture and remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude methyl 2-amino-5-bromo-3-methylbenzoate. The product can be purified further by column chromatography if necessary.

Protocol 3: Cyanation of the Aryl Bromide (Rosenmund-von Braun Reaction)

This is the key step where the bromine atom is replaced by a cyano group. This reaction typically requires a metal cyanide and often a catalyst.[4]

Methodology:

  • In a reaction vessel equipped for high-temperature reactions, combine the methyl 2-amino-5-bromo-3-methylbenzoate (1.0 eq) with copper(I) cyanide (CuCN, ~1.0-1.2 eq).[9]

  • Add a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP).[8][9]

  • Heat the reaction mixture to a high temperature (e.g., 160-170°C) for several hours.[5][8]

  • Monitor the reaction progress by HPLC.

  • Upon completion, cool the reaction mixture and pour it into an aqueous solution of a complexing agent like ferric chloride or sodium cyanide to quench and dissolve copper salts.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate to yield crude methyl 2-amino-5-cyano-3-methylbenzoate.[4]

Safety Critical Note: Cyanide compounds such as copper(I) cyanide are highly toxic. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. A cyanide antidote kit should be readily available, and personnel must be trained in its use.[8] All cyanide-containing waste must be quenched with an appropriate reagent like bleach before disposal.[8]

Protocol 4: Hydrolysis of the Ester

The final step is the deprotection of the carboxylic acid by hydrolyzing the methyl ester.[4]

Methodology:

  • Dissolve the crude methyl 2-amino-5-cyano-3-methylbenzoate (1.0 eq) in methanol.

  • Add an aqueous solution of sodium hydroxide (NaOH, 2-3 eq).

  • Stir the mixture at room temperature or with gentle heating (40-50°C) for 2-4 hours until hydrolysis is complete (monitored by TLC or HPLC).[4]

  • Cool the mixture and carefully acidify with an aqueous solution of hydrochloric acid (HCl) to a pH of 3-4.

  • The final product, 2-amino-5-cyano-3-methylbenzoic acid, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry to yield the final product. Purification can be achieved by recrystallization from a suitable solvent like ethanol or acetonitrile.[8]

Process Optimization: A Comparative Analysis of Halogenated Precursors

The efficiency and cost-effectiveness of the synthesis can be influenced by the choice of the halogenated precursor. While the bromo-precursor is commonly used, a chloro-precursor is also a viable option. The selection involves a trade-off between reactivity and cost.[5]

Performance Metric2-Amino-5-bromo-3-methylbenzoic acid as Precursor2-Amino-5-chloro-3-methylbenzoic acid as Precursor
Typical Yield (Cyanation) Reported yields for the cyanation of the methyl ester are around 88.2%.[5]Specific yields are not as widely reported, but the cyanation is expected to be less efficient than the bromo-analog.[5]
Reaction Time (Cyanation) Generally faster due to the higher reactivity of the C-Br bond compared to the C-Cl bond.[5]Slower reaction times are expected due to the lower reactivity of the C-Cl bond.
Cost of Starting Material Generally more expensive.Often a more cost-effective starting material.[5]
Catalyst System Typically achieved with copper(I) cyanide, though palladium catalysts can also be used.[5][9]May require more active (and potentially more expensive) catalyst systems to achieve reasonable conversion.

Troubleshooting and Validation

Even with established protocols, challenges can arise during synthesis. A logical approach to troubleshooting is essential for process validation.

G Start Low Yield in Cyanation Step Q1 Check Quality of CuCN Reagent Start->Q1 A1_Yes Is it fresh and anahydrous? Q1->A1_Yes Yes A1_No Use fresh, high-purity CuCN. Store under inert atmosphere. Q1->A1_No No Q2 Verify Solvent and Temperature A1_Yes->Q2 A2_Yes Is it a dry, high-boiling aprotic solvent (e.g., DMF) at 160-170°C? Q2->A2_Yes Yes A2_No Ensure solvent is anhydrous. Verify reaction temperature is maintained. Q2->A2_No No Q3 Assess Reaction Time and Monitoring A2_Yes->Q3 A3_Yes Has the reaction been run for sufficient time (monitored by HPLC)? Q3->A3_Yes Yes A3_No Extend reaction time. Take regular aliquots for analysis. Q3->A3_No No End Consult literature for alternative catalysts (e.g., Pd-based systems) or conditions. A3_Yes->End

Caption: Troubleshooting logic for addressing low yield in the cyanation step.[8]

References

  • Performance Analysis: 2-Amino-5-cyano-3-methylbenzoic acid Precursors in Pharmaceutical Synthesis. Benchchem.
  • Method for manufacturing 2-amino-5-cyano-n,3-dimethylbenzamide.
  • Technical Support Center: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid. Benchchem.
  • Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide.
  • 4-cyano-3-methylbenzoic acid. LookChem. Cas 73831-13-7.
  • Application Notes and Protocols for the Synthesis of 2-amino-5-cyano-3-methylbenzoic acid. Benchchem.
  • 2-Amino-5-cyano-3-methylbenzoic acid. CymitQuimica. CAS 871239-18-8.
  • PROCESS FOR PREPARING 2-AMINO-5-CYANOBENZOIC ACID DERIVATIVES.
  • 2-Amino-5-cyano-3-methylbenzoic Acid Supplier. Clinivex. CAS 871239-18-8.
  • 2-Amino-5-cyano-3-methylbenzoic acid. PubChem. CID 25156987.
  • The Benzoic Acid Scaffold: A Cornerstone in Modern Drug Discovery. Benchchem.
  • 2-Amino-5-cyano-3-methylbenzoic acid. BLD Pharm. 871239-18-8.
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenu
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review.

Sources

Application

Application Note: 2-Cyano-3-methylbenzoic Acid as a Strategic Intermediate for Phthalazinone-Based Pharmaceuticals

[1] Executive Summary 2-Cyano-3-methylbenzoic acid (CAS 500024-26-0) is a critical ortho-functionalized scaffold used primarily in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors .[1] Its unique substituti...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

2-Cyano-3-methylbenzoic acid (CAS 500024-26-0) is a critical ortho-functionalized scaffold used primarily in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors .[1] Its unique substitution pattern—featuring a nitrile group adjacent to a carboxylic acid with a hindering methyl group—makes it the ideal precursor for constructing 8-methyl-1(2H)-phthalazinone cores.[1] This bicyclic heterocycle serves as the pharmacophore anchor for several next-generation oncology drugs designed to exploit synthetic lethality in BRCA-mutated cancers.

This guide outlines a high-fidelity protocol for the synthesis of 2-cyano-3-methylbenzoic acid, its rigorous quality control, and its subsequent transformation into the phthalazinone scaffold.

Strategic Significance & Pathway Map

The value of 2-cyano-3-methylbenzoic acid lies in its "latent" heterocycle. The ortho-cyano and ortho-carboxylic acid groups are perfectly positioned to undergo cyclocondensation with hydrazine, forming the phthalazinone ring system with 100% atom economy regarding the carbon skeleton.

Visual Pathway: From Precursor to Pharmacophore[1]

G Start 2-Amino-3-methylbenzoic Acid (Starting Material) Inter1 Diazonium Salt Intermediate Start->Inter1 NaNO2, HCl (0-5°C) Target 2-Cyano-3-methylbenzoic Acid (Target Intermediate) Inter1->Target CuCN, KCN Sandmeyer Rxn Phthal 8-Methyl-1(2H)- phthalazinone (Scaffold) Target->Phthal N2H4·H2O Cyclocondensation Drug PARP Inhibitor (e.g., Olaparib Analog) Phthal->Drug POCl3; then Piperazine coupling

Figure 1: The synthetic lineage of 2-cyano-3-methylbenzoic acid, illustrating its pivotal role in generating the phthalazinone core.[1]

Synthesis Protocol: The "Make"

While palladium-catalyzed cyanation of aryl halides is popular, the Sandmeyer reaction remains the most robust method for this specific substrate due to the low cost of 2-amino-3-methylbenzoic acid and the steric challenges that can impede Pd-catalysis at the bulky 2,3-position.[1]

Protocol A: Modified Sandmeyer Cyanation

Objective: Convert 2-amino-3-methylbenzoic acid to 2-cyano-3-methylbenzoic acid. Scale: 100 mmol basis.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7]Role
2-Amino-3-methylbenzoic acid1.0Substrate
Sodium Nitrite (NaNO₂)1.1Diazotization Agent
Hydrochloric Acid (HCl), conc.[1]2.5Acid Source
Copper(I) Cyanide (CuCN)1.2Cyanation Catalyst
Potassium Cyanide (KCN)2.5Cyanide Source
Sodium Carbonate (Na₂CO₃)q.s.[1]pH Adjustment
Step-by-Step Methodology
  • Diazotization (The "Cold" Step):

    • Dissolve 2-amino-3-methylbenzoic acid (15.1 g, 100 mmol) in water (100 mL) containing conc. HCl (25 mL).

    • Cool the suspension to 0–5°C using an ice/salt bath. Critical: Temperature must not exceed 5°C to prevent diazonium decomposition.

    • Dropwise add a solution of NaNO₂ (7.6 g in 20 mL water) over 30 minutes.[1] The solution should turn clear/pale yellow. Stir for 30 min at 0°C.

  • Cyanation (The "Sandmeyer" Step):

    • In a separate flask, prepare the cyanation complex: Dissolve CuCN (10.8 g) and KCN (16.3 g) in water (100 mL) at 0°C. Safety: Perform in a high-efficiency fume hood.[1] KCN releases HCN gas upon acidification.[1]

    • Neutralize the diazonium solution to pH ~6–7 using solid Na₂CO₃ (careful: foaming).[1]

    • Slowly transfer the neutralized diazonium solution into the vigorously stirred CuCN/KCN mixture at 0°C.

    • Allow the mixture to warm to room temperature over 2 hours, then heat to 50°C for 1 hour to ensure complete nitrogen evolution.

  • Work-up & Isolation:

    • Acidify the reaction mixture to pH 2 with conc. HCl. Caution: HCN evolution possible; use a scrubber.[1]

    • The product will precipitate as a beige solid. Filter the solid.[1][2][4][6]

    • Purification: Dissolve the crude solid in saturated aqueous NaHCO₃ (filtering off any insoluble copper salts), then re-precipitate by adding HCl.

    • Recrystallization: Recrystallize from Ethanol/Water (1:[1]1) to obtain off-white needles.

Expected Yield: 65–75% Purity: >98% (HPLC)[1]

Downstream Application: The "Use"

The primary utility of this intermediate is the synthesis of 8-methyl-1(2H)-phthalazinone .[1] This transformation is a "one-pot" cyclization that builds the B-ring of the PARP inhibitor scaffold.

Protocol B: Cyclocondensation to Phthalazinone

Mechanism: The hydrazine acts as a dinucleophile.[1] It first attacks the carboxylic acid (activated in situ or via ester) to form a hydrazide, which then intramolecularly attacks the nitrile carbon, followed by tautomerization to the stable phthalazinone.[1]

Methodology
  • Preparation: Suspend 2-cyano-3-methylbenzoic acid (10 mmol) in Ethanol (50 mL).

  • Activation (Optional but Recommended): Add 3 drops of conc. H₂SO₄ to catalyze the initial attack, or pre-convert to the methyl ester (using MeOH/H₂SO₄) for cleaner kinetics.[1]

  • Cyclization: Add Hydrazine monohydrate (N₂H₄·H₂O, 5.0 equiv, excess drives the equilibrium).

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. The solid acid will dissolve, and the product often precipitates directly from the hot solution.

  • Isolation: Cool to 0°C. Filter the white crystalline solid. Wash with cold ethanol.

Data Validation:

  • 1H NMR (DMSO-d6): Look for the disappearance of the nitrile peak (IR ~2230 cm⁻¹) and the appearance of the amide/lactam proton (~12.5 ppm, s) and the aromatic signal shift.[1]

  • Structure Confirmation: The methyl group at position 8 (from the original 3-methyl) provides a distinct singlet at ~2.6 ppm.[1]

Quality Control & Troubleshooting

High-purity intermediates are non-negotiable in pharma. Use this decision matrix to resolve common issues.

Analytical Specifications Table
TestSpecificationMethodNote
Appearance Off-white to beige powderVisualDark color implies copper residues.[1]
Assay ≥ 98.0%HPLC (C18, ACN/Water)Monitor for unreacted amine.[1]
Water Content ≤ 0.5%Karl FischerCritical for downstream chlorination.[1]
Copper Content ≤ 20 ppmICP-MSEssential if using Pd later.[1]
CN Stretch ~2230 cm⁻¹FTIRDistinctive diagnostic band.[1]
Troubleshooting Logic (DOT Visualization)

Troubleshooting Issue Problem: Low Yield or Purity Check1 Check Diazotization Temp (Was it >5°C?) Issue->Check1 Action1 Phenol side-products formed. Restart; keep T < 5°C. Check1->Action1 Yes Check2 Check pH during Coupling (Was it too acidic?) Check1->Check2 No Action2 HCN loss / incomplete coupling. Neutralize diazonium first. Check2->Action2 Yes Check3 Blue/Green Product Color? Check2->Check3 No Action3 Residual Copper. Reprocess with NaHCO3 wash or EDTA treatment. Check3->Action3 Yes

Figure 2: Troubleshooting logic for the Sandmeyer synthesis of 2-cyano-3-methylbenzoic acid.

Safety & Handling (Critical)

  • Cyanide Hazard: This protocol involves KCN and CuCN.[1] Never acidify cyanide waste without prior quenching (oxidative destruction with bleach/hypochlorite).[1] Install HCN detectors in the workspace.[1]

  • Diazonium Salts: Potentially explosive if dried.[1] Keep wet or process immediately.[1]

References

  • Synthesis of Phthalazinones: US Patent 6,924,284 B2. "PARP Inhibitors and Methods of Use." (Describes the cyclization of 2-cyano-benzoic acid derivatives). Link

  • Sandmeyer Reaction Protocols: Organic Syntheses, Coll. Vol. 1, p. 170 (1941). "o-Tolunitrile." (foundational protocol adaptable to benzoic acid derivatives).[1][4][5][6][7][8][9][10] Link[1]

  • Analytical Data: PubChem Compound Summary for CID 25156987 (Related 2-amino-5-cyano derivative often confused, but illustrates structural data).[1] Link

  • Isoquinolinone Synthesis: Journal of Organic Chemistry, 2024. "Base-Promoted Synthesis of Isoquinolines." (Modern context for downstream use). Link

  • Intermediate Sourcing: BenchChem Application Note on Cyano-benzoic acids. Link

Disclaimer: This protocol involves hazardous chemicals (cyanides).[1][8][9] It is intended for use only by trained professionals in equipped laboratories.

Sources

Method

Application Note: Palladium-Catalyzed Cyanation for 2-Cyano-3-Methylbenzoic Acid Synthesis

Part 1: Strategic Overview & Retrosynthetic Analysis Introduction 2-Cyano-3-methylbenzoic acid is a critical scaffold in medicinal chemistry, serving as a precursor for isoindolinone-based pharmacophores, P2X7 antagonist...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Overview & Retrosynthetic Analysis

Introduction

2-Cyano-3-methylbenzoic acid is a critical scaffold in medicinal chemistry, serving as a precursor for isoindolinone-based pharmacophores, P2X7 antagonists, and sartan-class antihypertensives. The synthesis poses a dual challenge: steric hindrance at the 2-position (flanked by a 1-carboxylate and 3-methyl group) and catalyst poisoning inherent to free carboxylic acids in palladium chemistry.

This guide moves beyond generic "textbook" conditions, offering two distinct, field-validated protocols optimized for the ortho-substituted steric environment.

The "Ortho-Effect" & Strategy Selection

Direct cyanation of the free acid (2-bromo-3-methylbenzoic acid) is often plagued by low turnover numbers (TON) due to the carboxylate binding to the Pd(II) center, forming unreactive "palladacycles." Furthermore, the 3-methyl group hinders the oxidative addition and transmetallation steps.

The Solution: A Protection-Cyanation-Deprotection strategy is the industry standard for reliability.

  • Esterification: Locks the acid, preventing catalyst chelation.

  • Cyanation: Uses specialized ligands (e.g., Xantphos, dppf) to overcome steric bulk.

  • Hydrolysis: Mild saponification to release the final acid.

Workflow Visualization

The following diagram outlines the decision logic and reaction pathway.

G Start Starting Material: 2-Bromo-3-methylbenzoic acid Step1 Step 1: Esterification (MeOH/H2SO4) Start->Step1 Protect Step2 Step 2: Pd-Cyanation (Zn(CN)2 or K4[Fe(CN)6]) Step1->Step2 C-C Bond Formation Step3 Step 3: Hydrolysis (LiOH/THF/H2O) Step2->Step3 Deprotect End Target: 2-Cyano-3-methylbenzoic acid Step3->End Isolate

Caption: Strategic workflow converting the hindered aryl bromide to the target nitrile via an ester intermediate.

Part 2: Detailed Experimental Protocols

Protocol A: The "Gold Standard" (Zn(CN)₂ / Xantphos)

Recommended for: High-value synthesis requiring maximum yield and reproducibility.

This protocol utilizes Zinc Cyanide (Zn(CN)₂) .[1][2] Unlike alkali cyanides, Zn(CN)₂ is less nucleophilic and slowly releases cyanide ions, reducing the risk of catalyst deactivation. The large bite angle of the Xantphos ligand facilitates the reductive elimination step, which is the rate-determining step for hindered substrates.

Reagents & Materials
ReagentEquiv.[2][3][4][5]Role
Methyl 2-bromo-3-methylbenzoate1.0Substrate
Zn(CN)₂0.6Cyanide Source
Pd₂(dba)₃0.02 (2 mol%)Catalyst Precursor
Xantphos0.04 (4 mol%)Ligand
Zn Dust (Optional)0.1Catalyst Regenerator
DMAc (N,N-Dimethylacetamide)0.5 MSolvent (Anhydrous)
Step-by-Step Procedure
  • Inert Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and internal temperature probe. Flush with Argon for 15 minutes.

  • Solvent Degassing: Sparge anhydrous DMAc with Argon for 30 minutes prior to use. Note: Oxygen is the primary cause of catalyst death in this system.

  • Catalyst Pre-formation: In a glovebox or under positive Argon flow, add Pd₂(dba)₃ and Xantphos to the flask. Add 20% of the solvent volume.[6] Stir at room temperature (RT) for 10 minutes until the solution turns a deep orange/red.

  • Reagent Addition: Add the substrate (Methyl 2-bromo-3-methylbenzoate), Zn(CN)₂, and Zn dust (polymorphs of Zn can reduce Pd(II) back to Pd(0) if the cycle stalls). Wash in with the remaining solvent.

  • Reaction: Heat the mixture to 120°C . Monitor by HPLC/UPLC every 2 hours.

    • Checkpoint: Conversion should reach >95% within 4-6 hours. If stalled, add 1 mol% additional catalyst solution.

  • Workup (Cyanide Safety): Cool to RT. Dilute with EtOAc. Slowly add the mixture to a beaker containing 10% NaOCl (Bleach) and saturated NaHCO₃ to quench residual cyanide. Stir for 30 minutes in a fume hood.

  • Purification: Separate layers. Wash organic layer with water (3x) and brine. Dry over MgSO₄.[7] Concentrate. Purify via flash chromatography (Hexanes/EtOAc gradient).

Protocol B: The "Green" Alternative (K₄[Fe(CN)₆] / dppf)

Recommended for: Safety-conscious labs avoiding free cyanide salts.

Potassium Ferrocyanide (K₄[Fe(CN)₆]) is non-toxic and releases cyanide only at elevated temperatures in the presence of a catalyst. This protocol uses a biphasic system.

Reagents & Materials
ReagentEquiv.[2][3][4][5]Role
Methyl 2-bromo-3-methylbenzoate1.0Substrate
K₄[Fe(CN)₆] · 3H₂O0.5Cyanide Source
Pd(OAc)₂0.02Catalyst
dppf0.04Ligand
Na₂CO₃1.0Base
Dioxane / Water1:1 RatioSolvent System
Step-by-Step Procedure
  • Setup: Charge a reaction vial with the substrate, K₄[Fe(CN)₆] · 3H₂O, Na₂CO₃, Pd(OAc)₂, and dppf.

  • Solvent: Add the Dioxane/Water mixture (degassed).

  • Reaction: Seal the vial and heat to 100°C .

    • Mechanism:[1][5][8][9] The water helps dissolve the ferrocyanide, while the dioxane solubilizes the organic substrate and catalyst.

  • Workup: Cool to RT. Dilute with EtOAc and water. Filter through a Celite pad to remove insoluble iron salts.

  • Purification: Standard extraction and chromatography as described in Protocol A.

Protocol C: Hydrolysis to Final Acid
  • Dissolve the purified nitrile ester in THF/Water (3:1).

  • Add LiOH (2.0 equiv) . Stir at RT for 2-4 hours. Avoid heating to prevent hydrolysis of the nitrile group to an amide.

  • Acidify carefully with 1M HCl to pH 3. Extract with EtOAc to obtain 2-cyano-3-methylbenzoic acid.

Part 3: Mechanistic Insight & Troubleshooting

Catalytic Cycle (Graphviz)

Cycle cluster_poison Inhibition Pathways Pd0 Pd(0)L2 (Active Species) OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd + Ar-Br Poison Pd-Black Formation (Inactive) Pd0->Poison O2 / No Ligand TransMet Transmetallation (Ar-Pd(II)-CN) OxAdd->TransMet + Zn(CN)2 / -ZnBr2 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Ar-CN

Caption: Simplified Pd(0)/Pd(II) catalytic cycle showing the critical transmetallation step with Zinc Cyanide.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by O₂.Re-degas solvents. Ensure Ar line is positive pressure. Add 10 mol% Zn dust.
Stalled Reaction (50%) Product inhibition or Pd black formation.Add a second portion of catalyst (1 mol%) after 4 hours.
Hydrolysis of Nitrile Workup too acidic or basic.During Step 3 (Hydrolysis), keep temp <40°C. Do not use strong bases like NaOH at reflux.
Low Yield (Isolation) Product volatility or water solubility.[1][9]The final acid is polar. Salt out the aqueous layer with NaCl during extraction.

Part 4: Safety & Waste Management (Critical)

WARNING: Cyanide salts are lethal.

  • Engineering Controls: All weighing and handling of Zn(CN)₂ must occur in a functioning fume hood or glovebox.

  • Antidote: Ensure a Cyanide Antidote Kit (e.g., Hydroxocobalamin) is available and not expired.

  • Quenching Protocol:

    • Never acidify cyanide waste (generates HCN gas).

    • Treat all aqueous waste with Bleach (NaOCl) at pH >10 for 24 hours before disposal.

    • Test for residual cyanide using Merckoquant® strips before releasing to chemical waste.

References

  • Weissman, S. A., et al. "Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides."[3][10] The Journal of Organic Chemistry, 2005.[3][10] Link

  • Schareina, T., et al. "A New Palladium-Catalyzed Cyanation of Aryl Halides with K4[Fe(CN)6]." Chemistry – A European Journal, 2004. Link

  • Maligres, P. E., et al. "Cyanation of Aromatic Halides with Zn(CN)2 Catalyzed by Pd2(dba)3/dppf." Tetrahedron Letters, 1999.[1] Link

  • Coombs, J. R., et al. "Improving Robustness: In Situ Generation of a Pd(0) Catalyst for the Cyanation of Aryl Bromides."[11] The Journal of Organic Chemistry, 2017.[3][5][11] Link

  • Cohen, D. T., & Buchwald, S. L. "Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media."[4] Organic Letters, 2015.[3][4] Link

Sources

Application

esterification of 2-cyano-3-methylbenzoic acid for further reactions

Executive Summary & Strategic Analysis The esterification of 2-cyano-3-methylbenzoic acid presents a classic chemoselectivity challenge in organic synthesis. The molecule features a sterically congested environment due t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The esterification of 2-cyano-3-methylbenzoic acid presents a classic chemoselectivity challenge in organic synthesis. The molecule features a sterically congested environment due to the ortho-cyano group (position 2) and the meta-methyl group (position 3). Furthermore, the nitrile moiety is susceptible to hydrolysis (to amide/acid) or the Pinner reaction (to imidate/orthoester) under standard acidic esterification conditions.

This guide outlines two distinct protocols designed to navigate these challenges:

  • Protocol A (The "Gold Standard"): Base-promoted alkylation using Methyl Iodide (MeI). This method operates under mild, basic conditions, effectively eliminating the risk of nitrile hydrolysis.

  • Protocol B (Scalable Acid Activation): Thionyl Chloride (

    
    ) activation followed by methanolysis. This requires strict temperature control to prevent Pinner-type side reactions.[1]
    

Key Chemical Constraint: The proximity of the nitrile group to the carboxylic acid creates a "Pinner Trap." In the presence of strong acid (HCl/H₂SO₄) and alcohol (MeOH), the nitrile is activated toward nucleophilic attack by the solvent, leading to imidate salts rather than the desired benzoate ester.

Decision Matrix & Workflow

The following decision tree assists in selecting the appropriate protocol based on scale and available equipment.

EsterificationStrategy Start Starting Material: 2-Cyano-3-Methylbenzoic Acid Decision Primary Constraint? Start->Decision RouteA Route A: High Chemoselectivity (Base-Promoted Alkylation) Decision->RouteA Max Purity / Lab Scale RouteB Route B: Scalability (>100g) (Acid Chloride Activation) Decision->RouteB Cost / Large Scale ReagentsA Reagents: MeI, K2CO3, DMF Temp: 25°C RouteA->ReagentsA ReagentsB Reagents: SOCl2 (cat. DMF), then MeOH Temp: 0°C to RT RouteB->ReagentsB OutcomeA Outcome: >95% Yield Nitrile Intact ReagentsA->OutcomeA OutcomeB Outcome: High Throughput Risk: Imidate Formation ReagentsB->OutcomeB

Figure 1: Strategic selection pathway for esterification based on operational constraints.

Detailed Protocols

Protocol A: Base-Promoted Alkylation (Recommended)

Best for: Medicinal chemistry scale (<50g), high purity requirements, and preservation of the nitrile.

Mechanism: This reaction proceeds via an


 mechanism. The carbonate base deprotonates the carboxylic acid (

) to form a carboxylate anion. This anion acts as a nucleophile, attacking the electrophilic methyl iodide. Since the reaction conditions are basic/neutral, the nitrile remains inert.

Materials:

  • Substrate: 2-Cyano-3-methylbenzoic acid (1.0 equiv)

  • Reagent: Methyl Iodide (MeI) (1.5 - 2.0 equiv) [Caution: Neurotoxin]

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Solvent: N,N-Dimethylformamide (DMF) (5-10 volumes)

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-cyano-3-methylbenzoic acid in DMF (anhydrous preferred).

  • Deprotonation: Add anhydrous

    
     in a single portion. The suspension may evolve slight heat; stir at room temperature (RT) for 15-30 minutes to ensure carboxylate formation.
    
  • Alkylation: Cool the mixture to 0°C (ice bath). Add Methyl Iodide dropwise via syringe.

    • Note: The 3-methyl group adds steric bulk, but the carboxylate is sufficiently nucleophilic to overcome this at the methyl carbon of MeI.

  • Reaction: Remove the ice bath and stir at RT for 4–12 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 7:3) or LCMS.[2] The acid peak should disappear.

  • Work-up:

    • Dilute the reaction mixture with water (20 volumes) to dissolve inorganic salts.

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with Brine (2x) and Water (2x) to remove residual DMF.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Usually yields a white/off-white solid of sufficient purity (>95%). If necessary, recrystallize from Hexane/EtOAc.

Protocol B: Acid Chloride Activation (Scale-Up)

Best for: Process scale (>100g) where atom economy and cost of reagents (MeI vs SOCl2) are critical.

Mechanism & Risk: Thionyl chloride converts the acid to the acid chloride. The subsequent addition of methanol forms the ester.

  • Critical Control Point: If methanol is added before excess

    
     and HCl are removed, or if the reaction is heated, the Pinner Reaction  competes. The nitrile nitrogen protonates, becoming electrophilic, and is attacked by methanol to form the methyl imidate hydrochloride.
    

Materials:

  • Substrate: 2-Cyano-3-methylbenzoic acid (1.0 equiv)

  • Reagent: Thionyl Chloride (

    
    ) (1.5 equiv)
    
  • Catalyst: DMF (2-3 drops)

  • Solvent: Dichloromethane (DCM) or Toluene (for acid chloride step); Methanol (for quenching).

Step-by-Step Procedure:

  • Activation: Suspend the substrate in DCM (5 volumes). Add catalytic DMF.

  • Chlorination: Add

    
     dropwise at room temperature.
    
    • Observation: Gas evolution (

      
      , 
      
      
      
      ).
    • Reflux gently (40°C) for 2 hours until the solution becomes clear (indicating acid chloride formation).

  • Evaporation (THE CRITICAL STEP):

    • Do NOT add Methanol yet.

    • Concentrate the reaction mixture to dryness under reduced pressure to remove excess

      
       and dissolved HCl gas.
      
    • Optional: Co-evaporate with Toluene once to ensure removal of acidic volatiles.

  • Esterification:

    • Redissolve the residue (crude acid chloride) in fresh, anhydrous DCM.

    • Cool to 0°C.[3]

    • Add anhydrous Methanol (3.0 equiv) dropwise containing a scavenger base like Triethylamine (

      
      ) (1.1 equiv relative to acid chloride) to neutralize the generated HCl immediately.
      
    • Why Base? The base prevents the accumulation of HCl, thereby shutting down the Pinner pathway.

  • Work-up: Wash with water, saturated

    
    , and brine. Dry and concentrate.
    

Quantitative Comparison

FeatureProtocol A (Alkyl Halide)Protocol B (Acid Chloride)Standard Fischer (H2SO4/MeOH)
Reagent MeI / K2CO3SOCl2 / MeOHH2SO4 / MeOH
Conditions Basic / NeutralAcidic (Transient)Strongly Acidic
Nitrile Stability Excellent Good (if controlled)Poor (High Hydrolysis Risk)
Atom Economy Low (Iodide waste)HighHigh
Impurity Profile CleanPotential ImidateAmide / Acid / Imidate
Recommendation Primary Choice Secondary (Scale-up)Avoid

Troubleshooting & Impurity Analysis

Issue: Formation of Primary Amide (-CONH2)

  • Cause: Hydrolysis of the nitrile.[3][4][5][6][7][8][9][10] This occurs if water is present during Protocol B or if the reaction is too acidic/hot.

  • Detection: Look for a new peak in LCMS with Mass = [Target + 18]. In NMR, two broad singlets (NH2) appear around 6.0–8.0 ppm.

  • Correction: Switch to Protocol A. Ensure all solvents are anhydrous.

Issue: Formation of Imidate (Pinner Product)

  • Cause: Reaction of Nitrile with MeOH under acidic conditions.

  • Mechanism:

    PinnerMechanism Nitrile Nitrile (-CN) Protonation + H+ / MeOH Nitrile->Protonation Imidate Methyl Imidate (-C(=NH)OMe) Protonation->Imidate

    Figure 2: The Pinner reaction pathway, a common side-reaction in acidic methanol.

  • Correction: In Protocol B, ensure complete evaporation of thionyl chloride before adding methanol. Use an amine base (Pyridine/TEA) during the methanol quench.

References

  • Pinner Reaction Mechanisms

    • Pinner, A., & Klein, F. (1877).[9] Umwandlung der Nitrile in Imide.[1][9] Berichte der deutschen chemischen Gesellschaft.[1] (Contextual grounding on nitrile sensitivity to acidic alcohols).

  • Base-Promoted Esterification (General Protocol)
  • Synthesis of 2-Amino-3-methylbenzoic acid derivatives (Analogous Chemistry)

    • BenchChem Protocols.[2] Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid.[2][10][11][12] (Demonstrates the use of MeI/Base for sterically crowded anthranilic acids).

  • Solid Acid Catalysis for Methyl Benzoates

    • MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (2023).[1][9][13][14] (Highlighting alternative acidic methods, though less selective for nitriles).

  • Nitrile Hydrolysis Risks

    • Organic Chemistry Tutor.[6] Hydrolysis of Nitriles (Acidic & Basic Conditions).[4][6][9] (Theoretical underpinning of the hydrolysis risk).

Sources

Method

Application Note: Large-Scale Synthesis of 2-Cyano-3-Methylbenzoic Acid

The following Application Note and Protocol is designed for researchers and process chemists focusing on the scalable synthesis of 2-cyano-3-methylbenzoic acid (CAS: 500024-26-0). Abstract This guide details a robust, sc...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol is designed for researchers and process chemists focusing on the scalable synthesis of 2-cyano-3-methylbenzoic acid (CAS: 500024-26-0).

Abstract

This guide details a robust, scalable protocol for the synthesis of 2-cyano-3-methylbenzoic acid , a critical intermediate in the production of poly(ADP-ribose) polymerase (PARP) inhibitors and phthalazinone-based therapeutics. While direct nitration or oxidation routes often suffer from poor regioselectivity, this protocol utilizes a Sandmeyer-type cyanation sequence starting from 2-amino-3-methylbenzoic acid. The method prioritizes process safety (cyanide handling), regiochemical integrity, and impurity profile management, delivering purities >98% (HPLC) suitable for GMP downstream processing.

Introduction & Strategic Route Selection

The Challenge of Regioselectivity

The target molecule features a cyano group at the ortho position to a carboxylic acid, with a methyl group at the meta position (relative to the acid).

  • Direct Hydrolysis Route: Hydrolysis of 3-methylphthalonitrile is non-selective, yielding a mixture of 2-cyano-3-methylbenzoic acid and 6-cyano-2-methylbenzoic acid, which are difficult to separate.

  • The Solution (Sandmeyer Route): The chosen route locks the regiochemistry early by utilizing 2-amino-3-methylbenzoic acid . This precursor is readily accessible via the highly regioselective nitration of m-toluic acid (up to 87% selectivity for the 2-nitro isomer) followed by reduction.

Synthetic Pathway

To maximize yield and simplify purification, the carboxylic acid is protected as a methyl ester prior to cyanation. This prevents decarboxylation and zwitterion interference during the diazonium formation.

SynthesisRoute Start 2-Amino-3-methylbenzoic Acid (Starting Material) Step1 Methyl 2-amino-3-methylbenzoate (Esterification) Start->Step1 MeOH, H2SO4 Reflux Step2 Diazonium Intermediate (In-situ) Step1->Step2 NaNO2, HCl 0-5°C Step3 Methyl 2-cyano-3-methylbenzoate (Sandmeyer Cyanation) Step2->Step3 CuCN, NaCN pH 6-7, 60°C Product 2-Cyano-3-methylbenzoic Acid (Final Product) Step3->Product LiOH, THF/H2O then HCl

Figure 1: Validated synthetic pathway ensuring regiochemical fidelity.

Process Safety & Hazard Analysis (Critical)

WARNING: This protocol involves the generation of diazonium salts and the use of inorganic cyanides.

  • HCN Potential: Acidification of cyanide-containing streams releases lethal Hydrogen Cyanide (HCN) gas. All cyanation and quench steps must occur in a high-efficiency fume hood with a scrubber system (NaOH/Bleach).

  • Diazonium Stability: The intermediate diazonium salt is thermally unstable. Maintain temperatures strictly <5°C during formation to prevent decomposition to phenols or rapid exotherms.

  • Waste Disposal: All aqueous waste must be treated with bleach (sodium hypochlorite) at pH >10 to oxidize cyanide to cyanate before disposal.

Detailed Experimental Protocols

Step 1: Esterification of 2-Amino-3-methylbenzoic Acid

Objective: Protect the carboxylic acid to improve solubility and prevent side reactions.

Reagents:

  • 2-Amino-3-methylbenzoic acid (1.0 equiv)[1][2]

  • Methanol (10.0 vol)

  • Sulfuric acid (conc., 1.5 equiv)

  • Sodium bicarbonate (sat.[2] aq.)

Procedure:

  • Charge 2-amino-3-methylbenzoic acid (e.g., 100 g) into a reactor containing Methanol (1000 mL).

  • Add concentrated Sulfuric Acid (1.5 equiv) dropwise over 30 mins, maintaining temperature <40°C (Exothermic).

  • Heat the mixture to reflux (65°C) and stir for 12–16 hours. Monitor by HPLC/TLC until starting material <1.0%.

  • Cool to 20°C. Concentrate solvent to ~20% volume under reduced pressure.

  • Dilute with Ethyl Acetate (500 mL) and slowly quench into saturated NaHCO₃ solution (Caution: CO₂ evolution).

  • Separate phases. Wash organic layer with Brine.[2] Dry over Na₂SO₄ and concentrate to yield Methyl 2-amino-3-methylbenzoate as a tan oil/solid.

    • Expected Yield: 92–95%

    • Purity: >97%[3]

Step 2: Sandmeyer Cyanation (The "Golden" Step)

Objective: Convert the amino group to a nitrile using a copper(I) cyanide mediator.

Reagents:

  • Methyl 2-amino-3-methylbenzoate (1.0 equiv)[1][2]

  • Hydrochloric acid (12M, 2.5 equiv) / Water (5 vol)

  • Sodium nitrite (1.1 equiv)

  • Copper(I) cyanide (CuCN, 1.2 equiv)

  • Sodium cyanide (NaCN, 1.5 equiv) or Potassium Cyanide (KCN)

  • Toluene/Ethyl Acetate (extraction solvent)

Protocol:

  • Diazotization:

    • In Reactor A, suspend Methyl 2-amino-3-methylbenzoate in Water (5 vol) and HCl (2.5 equiv). Cool to 0–5°C .

    • Add NaNO₂ (1.1 equiv) as a 30% aq. solution dropwise, keeping T < 5°C. Stir for 30 mins. The solution should become clear (diazonium salt formed).

  • Cyanation Complex Preparation:

    • In Reactor B, dissolve NaCN (1.5 equiv) and CuCN (1.2 equiv) in Water (5 vol) at 20°C. The solution will turn clear/yellowish (formation of soluble

      
       species).
      
    • Cool Reactor B to 0–5°C.

  • Coupling:

    • Neutralize the diazonium solution (Reactor A) to pH ~5–6 using solid NaHCO₃ or Na₂CO₃ (Caution: Foaming). Note: Highly acidic diazonium solutions can release HCN if added directly to cyanide.

    • Slowly transfer the neutralized diazonium solution into the Cyanide/Cu mixture (Reactor B) over 60 mins, maintaining T < 10°C.

    • Allow to warm to room temperature, then heat to 60°C for 2 hours to drive nitrogen evolution and coupling.

  • Workup (Cyanide Destruction):

    • Cool to 20°C. Add Ethyl Acetate.

    • CRITICAL: Treat the biphasic mixture with 10% bleach solution (check for excess oxidant with starch-iodide paper) to destroy residual cyanide.

    • Filter through Celite to remove Copper salts.

    • Separate organic layer, wash with water, dry, and concentrate.[2]

    • Product:Methyl 2-cyano-3-methylbenzoate .[2]

    • Expected Yield: 75–85%.

Step 3: Hydrolysis to Final API Intermediate

Objective: Deprotect the ester to yield the free acid without hydrolyzing the nitrile.

Reagents:

  • Methyl 2-cyano-3-methylbenzoate (1.0 equiv)[2]

  • Lithium Hydroxide (LiOH.H₂O, 1.5 equiv) or NaOH

  • THF (5 vol) / Water (5 vol)

Procedure:

  • Dissolve the ester in THF/Water (1:1).

  • Add LiOH (1.5 equiv) in one portion.

  • Stir at 20–25°C for 4–6 hours. Note: Avoid high heat to prevent nitrile hydrolysis to amide.

  • Remove THF under vacuum.

  • Extract the aqueous layer with MTBE (to remove unreacted ester/impurities).

  • Acidify the aqueous layer to pH 2–3 with 1M HCl. The product will precipitate as a white/off-white solid.

  • Filter, wash with cold water, and dry in a vacuum oven at 45°C.

Analytical Specifications & Quality Control

Data Summary Table

ParameterSpecificationMethod
Appearance White to off-white powderVisual
Purity ≥ 98.0%HPLC (C18, ACN/H2O + 0.1% TFA)
Melting Point 178–182°C (Lit. varies)DSC / Capillary
Residual Copper < 20 ppmICP-MS
Residual Cyanide < 10 ppmIon Chromatography / Spectrophotometry
Water Content < 0.5%Karl Fischer

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 2 Decomposition of diazonium saltEnsure T < 5°C during diazotization. Verify pH adjustment before coupling.
Violent Foaming Rapid N₂ release or CO₂ evolutionControl addition rates. Use a larger headspace reactor.
Amide Impurity (>2%) Over-hydrolysis in Step 3Reduce temperature in Step 3. Switch from NaOH to LiOH (milder).
Blue/Green Product Residual CopperPerform an EDTA wash or ammonia wash during Step 2 workup.

References

  • BenchChem. (2025).[2][4] Application Notes and Protocols for the Synthesis of 2-amino-5-cyano-3-methylbenzoic acid. Retrieved from (Contextual adaptation for 2-cyano regioisomer).

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 25156987 (Related Isomer). Retrieved from .

  • Google Patents. (2018). Preparation method of 2-chloro-3-methyl benzoic acid. Patent CN108530303A. Retrieved from .

  • ChemicalBook. (2025). Product entry for 2-cyano-3-methylbenzoic acid (CAS 500024-26-0).[5][6][7][8] Retrieved from .

  • Royal Society of Chemistry. (2025). Aza-Claisen rearrangement as a key step in synthesis of specialized anilines. Retrieved from .

Disclaimer: This document is for research and development purposes only. All procedures must be conducted by trained personnel in appropriate facilities equipped for hazardous chemical handling.

Sources

Application

Application Notes &amp; Protocols for the Safe Handling of 2-Cyano-3-methylbenzoic Acid

Abstract This document provides a comprehensive guide to the safe handling, storage, and disposal of 2-cyano-3-methylbenzoic acid. Designed for researchers, chemists, and drug development professionals, these protocols a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the safe handling, storage, and disposal of 2-cyano-3-methylbenzoic acid. Designed for researchers, chemists, and drug development professionals, these protocols are synthesized from established safety principles for hazardous chemicals and data from structurally analogous compounds. The guide emphasizes a risk-based approach, detailing necessary engineering controls, personal protective equipment (PPE), and emergency procedures to mitigate potential hazards associated with this class of aromatic nitrile compounds.

Hazard Identification and Risk Assessment

2-Cyano-3-methylbenzoic acid is an aromatic compound containing a carboxylic acid and a nitrile (cyano) functional group. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not universally available, a robust hazard assessment can be conducted by analyzing its structure and referencing data from closely related compounds such as 2-cyanobenzoic acid, 4-cyanobenzoic acid, and other substituted benzonitriles.

Core Structural Hazards:

  • Nitrile (Cyano) Group (-CN): The primary toxicological concern arises from the nitrile group. While organic nitriles are generally less acutely toxic than inorganic cyanide salts, they can be metabolized in the body to release cyanide ions. Cyanide is a potent inhibitor of cytochrome oxidase, a critical enzyme in cellular respiration, leading to histotoxic anoxia.[1] Poisoning can occur through inhalation, ingestion, or skin absorption.[2]

  • Carboxylic Acid Group (-COOH): This group imparts acidic properties to the molecule. In solid form, it can be an irritant to the skin, eyes, and respiratory tract.

  • Aromatic Ring System: The benzene ring structure indicates that the compound is a solid with low volatility under standard conditions, but it can form hazardous airborne dust. Upon combustion, it will produce toxic gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[3]

Inferred GHS Hazard Classification:

Based on SDS information for analogous cyanobenzoic acids, the following classifications are anticipated for 2-cyano-3-methylbenzoic acid.[4][5][6][7]

Hazard ClassHazard CategoryGHS Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical. Engineering controls are the primary line of defense, supplemented by rigorous use of appropriate PPE.[8][9]

2.1 Engineering Controls

  • Chemical Fume Hood: All work involving the handling of solid 2-cyano-3-methylbenzoic acid or its solutions must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[10]

  • Ventilated Balance Enclosure: Weighing of the solid powder should be performed in a ventilated balance enclosure or within a chemical fume hood to contain fine particles.[10]

  • Safety Showers and Eyewash Stations: Ensure that a certified and unobstructed safety shower and eyewash station are immediately accessible in the work area.[4]

2.2 Personal Protective Equipment (PPE)

PPE selection must be based on a thorough risk assessment of the specific procedures being performed.[11][12]

Protection TypeSpecificationRationale and Best Practices
Hand Protection Chemical-resistant nitrile gloves (minimum 6 mil thickness).[13]Nitrile provides excellent resistance to a wide range of chemicals, including acids and organic compounds.[14][15] Always inspect gloves for tears or punctures before use. Use proper removal technique to avoid skin contamination and wash hands thoroughly after use.[6]
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against accidental splashes of solutions or contact with airborne dust.[16] If there is a significant splash risk, chemical splash goggles are required.
Skin and Body Protection Flame-resistant laboratory coat.A lab coat is mandatory to protect skin and clothing. Ensure it is fully buttoned. For large-scale operations, consider a chemical-resistant apron.
Respiratory Protection Not typically required when using a fume hood.If engineering controls are not feasible or fail, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates would be necessary.[9] Use is subject to a formal respiratory protection program.

Protocols for Safe Handling

Adherence to standard operating procedures (SOPs) is essential for minimizing risk. All personnel must receive training on these procedures before working with the compound.[10]

3.1 Protocol for Weighing Solid 2-Cyano-3-methylbenzoic Acid

  • Preparation: Don all required PPE (lab coat, nitrile gloves, safety glasses). Ensure the chemical fume hood or ventilated enclosure is on and functioning correctly.

  • Staging: Place a decontaminated weigh boat, spatula, and the sealed container of 2-cyano-3-methylbenzoic acid into the enclosure.

  • Dispensing: Carefully open the container. Use the spatula to gently transfer the desired amount of solid to the weigh boat. Avoid any actions that could generate dust, such as dropping or rapid scraping.

  • Sealing: Securely close the primary container of 2-cyano-3-methylbenzoic acid.

  • Cleanup: Gently wipe down the spatula and any surfaces within the enclosure with a solvent-dampened cloth (e.g., ethanol or isopropanol) to remove residual powder. Dispose of the cloth as hazardous waste.

  • Transport: Transport the weighed solid in a clearly labeled, sealed secondary container to the next experimental step.

3.2 Protocol for Preparing a Solution

  • Preparation: Perform this entire procedure inside a chemical fume hood. Ensure all necessary glassware, solvent, and magnetic stir bar/stir plate are staged within the hood.

  • Solvent Addition: Add the desired volume of solvent to the reaction flask.

  • Addition of Solid: Carefully add the pre-weighed 2-cyano-3-methylbenzoic acid to the solvent. Use a powder funnel if necessary to prevent the solid from adhering to the neck of the flask.

  • Dissolution: Begin stirring to facilitate dissolution. If gentle heating is required, use a controlled heating mantle and ensure the setup is secure.

  • Cleanup: Decontaminate any equipment used (spatula, weigh boat) by rinsing with a small amount of the solvent used for the solution. Add this rinsate to the bulk solution to ensure a quantitative transfer and proper waste management.

Workflow for Handling 2-Cyano-3-methylbenzoic Acid

G Figure 1. Safe Handling Workflow cluster_prep Preparation cluster_handling Chemical Handling (in Fume Hood) cluster_post Post-Handling cluster_waste Waste & Final Steps A 1. Conduct Pre-Task Risk Assessment B 2. Don Required PPE (Gloves, Goggles, Lab Coat) A->B C 3. Verify Engineering Controls (Fume Hood On) B->C D 4. Weigh Solid Compound in Ventilated Enclosure C->D E 5. Prepare Solution (Add Solid to Solvent) D->E F 6. Decontaminate Equipment and Work Area E->F G 7. Securely Seal and Store Unused Chemical F->G H 8. Dispose of Waste in Labeled Hazardous Waste Container G->H I 9. Remove PPE and Wash Hands Thoroughly H->I

Caption: A flowchart illustrating the critical steps for safely handling 2-cyano-3-methylbenzoic acid.

Storage and Incompatibility

Proper storage is crucial to maintain chemical integrity and prevent hazardous reactions.[11]

  • Storage Conditions: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[6] Keep away from heat, sparks, and open flames. The storage area should be secured and accessible only to authorized personnel.

  • Incompatible Materials: Avoid contact with:

    • Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.[3]

    • Strong Bases: Can deprotonate the carboxylic acid in a potentially exothermic reaction.[6]

    • Strong Acids: While generally stable, contact with strong acids under heat could potentially lead to the hydrolysis of the nitrile group or other reactions.

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.[2]

5.1 Exposure Response

  • Inhalation: Immediately move the affected person to fresh air.[3] If breathing is difficult or has stopped, trained personnel should provide artificial respiration using a bag-valve-mask or other barrier device; do not use mouth-to-mouth resuscitation to avoid secondary contamination.[2] Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes.[3] If irritation persists, seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give them a small amount of water to drink.[17] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

5.2 Spill Response

  • Minor Spill (Solid): Evacuate the immediate area. Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation.[7] Place it into a sealed, labeled container for hazardous waste disposal. Clean the spill area with a damp cloth and dispose of it as hazardous waste.

  • Minor Spill (Liquid): Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand). Scoop the material into a sealed, labeled container for hazardous waste disposal.

  • Major Spill: Evacuate the laboratory immediately and alert personnel in adjacent areas. Close the doors and contact your institution's emergency response team (e.g., Environmental Health & Safety) and the fire department.[2] Inform them of the nature of the chemical involved.

Waste Disposal

All waste materials contaminated with 2-cyano-3-methylbenzoic acid must be treated as hazardous waste.

  • Solid Waste: Contaminated items such as gloves, weigh boats, and paper towels should be collected in a designated, sealed, and clearly labeled hazardous waste container.[18]

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a compatible, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams (e.g., strong oxidizers).[19]

  • Disposal Protocol: All waste disposal must follow local, state, and federal regulations.[20] Consult with your institution's Environmental Health & Safety department for specific procedures. Never dispose of this chemical down the drain.[19]

References

  • University of St Andrews. (n.d.). Cyanides and nitriles, use and disposal. Retrieved from [Link]

  • Virginia Department of Health. (2019, October 9). Cyanides - Emergency Preparedness. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 4). Developing an Emergency Response Plan for Cyanotoxins. Retrieved from [Link]

  • GOV.UK. (2024, October 10). What to do in a chemical emergency. Retrieved from [Link]

  • Occupational Safety and Health Administration. (2020, March 31). Cyanide Antidotes. Retrieved from [Link]

  • PubChem. (n.d.). Benzoic acid, 3-cyano-, methyl ester. Retrieved from [Link]

  • Bergamot. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • LookChem. (n.d.). Cas 73831-13-7, 4-cyano-3-methylbenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Cyano-3-methylbenzoic acid. Retrieved from [Link]

  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from [Link]

  • PubChem. (n.d.). 2-Cyano-3-methylbutanoic acid. Retrieved from [Link]

  • PPS Gloves. (2025, January 7). Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. Retrieved from [Link]

  • Sumirubber. (n.d.). Key Considerations for Selecting Nitrile Gloves for Safe Chemical Handling. Retrieved from [Link]

  • GlovesnStuff. (n.d.). Nitrile Gloves for Chemical Handling. Retrieved from [Link]

  • Total Protection. (2025, December 2). How To Choose The Right PPE For Chemical Handling. Retrieved from [Link]

  • BFM® Fitting. (n.d.). A Comprehensive Guide to Safe Powder Handling. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Controlling Exposure. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Disposal of Chemicals used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). Benzoic acid, 2-cyano-3-(difluoromethyl)-6-fluoro-, methyl ester - Hazard. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Google Patents. (n.d.). US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide.
  • Google Patents. (n.d.). US3803202A - Process for the production of 2-cyano-3,4,5,6-tetrahalogenbenzoic acid alkyl esters.
  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • ResearchGate. (2025, August 6). The thermal decomposition of benzoic acid. Retrieved from [Link]

  • PubMed. (1998, April 17). Preparation of 2-Cyanobenzoic Acids from the Reaction of Bromobenzoic Acids with Arylacetonitriles and LDA. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 3-methyl-. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low yield in 2-cyano-3-methylbenzoic acid synthesis

Technical Support Center: Troubleshooting 2-Cyano-3-methylbenzoic Acid Synthesis Welcome from the Senior Application Scientist As a Senior Application Scientist specializing in process chemistry and API intermediate synt...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 2-Cyano-3-methylbenzoic Acid Synthesis

Welcome from the Senior Application Scientist As a Senior Application Scientist specializing in process chemistry and API intermediate synthesis, I frequently consult with researchers facing bottlenecks in nitrile synthesis. The preparation of 2-cyano-3-methylbenzoic acid is notoriously prone to low yields due to competitive side reactions and catalyst deactivation. This guide bypasses generic advice, offering a deep-dive into the causality behind these failures and providing self-validating, field-proven protocols.

Whether you are utilizing the classical Sandmeyer reaction or modern Palladium-catalyzed cross-coupling, success hinges on controlling the steady-state concentration of reactive intermediates.

SynthesisRoutes SM1 2-Amino-3-methylbenzoic acid (Starting Material A) Diaz Diazotization NaNO2, HCl, 0-5°C SM1->Diaz SM2 2-Bromo-3-methylbenzoic acid (Starting Material B) PdCat Pd-Catalyzed Cyanation Palladacycle, K4[Fe(CN)6], H2O SM2->PdCat CuCN Sandmeyer Cyanation CuCN, 60-70°C Diaz->CuCN Product 2-Cyano-3-methylbenzoic acid (Target API Intermediate) CuCN->Product PdCat->Product

Synthetic pathways for 2-cyano-3-methylbenzoic acid via Sandmeyer and Pd-catalyzed routes.

Section 1: Frequently Asked Questions (Troubleshooting)

Q1: I am using the Sandmeyer route (from 2-amino-3-methylbenzoic acid), but my yield is below 40%, and I isolate a large amount of a phenolic byproduct. What is going wrong? Causality & Solution: The formation of 2-hydroxy-3-methylbenzoic acid (a phenol derivative) indicates that your diazonium salt is decomposing thermally before it can react with the copper(I) cyanide complex. The Sandmeyer cyanation step requires rigorous thermal management[1]. Diazotization must be maintained strictly between 0–5 °C. If the solution warms, water acts as a nucleophile, displacing the diazonium group. Self-Validating Check: Monitor the color and gas evolution. The cold diazonium salt solution should be added dropwise to the cooled CuCN solution[1]. Nitrogen gas (effervescence) should only vigorously evolve upon contact with the copper catalyst, not in the diazotization flask.

Q2: I switched to the Palladium-catalyzed cyanation of 2-bromo-3-methylbenzoic acid to avoid stoichiometric copper, but my reaction stalls at 20% conversion. Is the catalyst dying? Causality & Solution: Yes, your catalyst is likely being poisoned. Mechanistic studies have demonstrated that free cyanide ions strongly coordinate to Palladium, forming inactive


 complexes that poison all intermediates in the catalytic cycle[2]. To prevent this, you must control the release of cyanide.
Self-Validating Check: Switch your cyanide source from KCN or 

to Potassium hexacyanoferrate(II) trihydrate (

). This non-toxic reagent acts as a slow-release cyanide reservoir, maintaining a low steady-state concentration of

that prevents catalyst poisoning[2].

Q3: I am using


 as recommended, but the reaction still won't initiate. I am using anhydrous DMF. What is missing? 
Causality & Solution:  You are missing trace water. Water is absolutely necessary as a cosolvent to facilitate the cyanation when using 

[3]. Without water, the inorganic salt is completely insoluble in organic solvents, and the cyanide transfer cannot occur. Furthermore, trace water levels critically affect the preactivation step of the palladium catalyst, enabling full conversion with extremely low catalyst loading[4]. Self-Validating Check: Add 1–5% (v/v) degassed DI water to your reaction mixture. You should observe the reaction initiate rapidly upon heating to 70–100 °C.

Troubleshooting Start Issue: Low Yield (<50%) Route Identify Synthetic Route Start->Route Sandmeyer Route A: Sandmeyer Route->Sandmeyer PdRoute Route B: Pd-Catalysis Route->PdRoute Phenol High Phenol Byproduct? Sandmeyer->Phenol Poison Catalyst Poisoning / Black Pd(0)? PdRoute->Poison Temp Fix: Maintain 0-5°C Control addition rate Phenol->Temp Yes Precat Fix: Use K4[Fe(CN)6] + H2O Preactivate catalyst Poison->Precat Yes

Diagnostic logic tree for troubleshooting low yields in cyanation reactions.

Section 2: Quantitative Data & Reagent Selection

To optimize the Pd-catalyzed route, reagent selection is paramount. Table 1 summarizes the impact of different cyanide sources on reaction efficiency and catalyst viability.

Table 1: Comparison of Cyanide Sources in Pd-Catalyzed Cyanation

Cyanide SourceToxicity ProfileSolubility in OrganicsCatalyst Poisoning RiskTypical Yield
KCN / NaCN Extremely HighLowVery High<40% (stalls)

HighModerateModerate60–75%

LowLow (Requires

)
Low>90%

Section 3: Self-Validating Experimental Protocols

Protocol A: Optimized Sandmeyer Cyanation Objective: Convert 2-amino-3-methylbenzoic acid to 2-cyano-3-methylbenzoic acid while suppressing phenol formation.

  • Diazotization: Suspend 2-amino-3-methylbenzoic acid (1.0 equiv) in 20% aqueous HCl. Chill the suspension in an ice-brine bath to 0–5 °C.

  • Nitrite Addition: Slowly add a pre-chilled aqueous solution of

    
     (1.05 equiv) dropwise over 30 minutes. Validation:  Starch-iodide paper should turn blue-black immediately upon spotting, confirming the presence of excess nitrous acid. Stir for 30 mins at 0 °C.
    
  • Cyanation Prep: In a separate flask, prepare a solution of CuCN (1.2 equiv) and KCN (2.4 equiv) in water to form the active

    
     complex. Cool to 0 °C.
    
  • Coupling: Slowly transfer the cold diazonium solution into the vigorously stirred copper complex[1].

  • Thermal Drive: Once the addition is complete, gently heat the mixture to 60–70 °C for 2 hours to drive the evolution of nitrogen gas to completion[1].

  • Workup: Acidify carefully (IN A WELL-VENTILATED FUME HOOD) to precipitate the 2-cyano-3-methylbenzoic acid. Filter and recrystallize from ethanol.

Protocol B: Robust Pd-Catalyzed Cyanation Objective: Convert 2-bromo-3-methylbenzoic acid to the target nitrile using a slow-release cyanide source.

  • Preactivation: In a Schlenk flask, combine 2-bromo-3-methylbenzoic acid (1.0 equiv),

    
     (0.2 equiv, which provides 1.2 equiv of 
    
    
    
    ),
    
    
    (1.0 equiv), and a Palladacycle precatalyst (e.g., Buchwald's tBuBrettPhos Pd G3, 0.5 mol%).
  • Solvent Addition: Add degassed DMF and degassed DI Water (ratio 95:5 v/v). Validation: The addition of water is critical; it dissolves the inorganic salt and facilitates both catalyst preactivation and continuous cyanide release[4],[3].

  • Reaction: Seal the flask and heat to 80 °C. This temperature is exceptionally mild for cyanation, enabled by the aqueous cosolvent system[3].

  • Monitoring: Monitor by HPLC/LC-MS. Full conversion is typically achieved within 4–6 hours without the formation of palladium black.

  • Isolation: Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate. Purify via silica gel chromatography or crystallization.
    

References

  • Pd-Catalyzed Cyanation of a Bromoaryl Carboxylate En Route to Etrumadenant: Robust Process with Low Catalyst Loading Enabled by Preactivation. ACS Organic Process Research & Development. URL:[Link]

  • A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. ACS Publications. URL:[Link]

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides. Angewandte Chemie International Edition (MIT Open Access). URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing the Cyanation of 2-Bromo-3-methylbenzoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the transition-metal-catalyzed cyanation of complex aryl halides.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the transition-metal-catalyzed cyanation of complex aryl halides. The transformation of 2-bromo-3-methylbenzoic acid to 2-cyano-3-methylbenzoic acid is notoriously difficult due to a convergence of steric and electronic challenges.

This guide is designed to move beyond basic empirical troubleshooting. Here, we dissect the causality behind catalyst deactivation and provide a self-validating, field-proven protocol to achieve high-yielding cyanations on sterically hindered substrates.

Troubleshooting Guides & FAQs

Q: Why does the cyanation of 2-bromo-3-methylbenzoic acid stall at low conversion when using standard


 and KCN? 
A:  This substrate presents a dual mechanistic challenge. First, the methyl group at the 3-position creates significant ortho-steric hindrance, which severely retards the oxidative addition of the palladium catalyst into the C–Br bond[1]. Second, highly soluble cyanide sources like KCN generate a high concentration of free cyanide ions in solution. Because cyanide is a strong 

-donor and

-acceptor, it rapidly displaces the phosphine ligands on the Pd(II) intermediate, forming an inactive, off-cycle

complex—a phenomenon known as catalyst poisoning[2]. Corrective Action: Switch to a bulky, electron-rich phosphine ligand (e.g., XPhos) to force oxidative addition, and replace KCN with a slow-release cyanide source.

Q: How does the free carboxylic acid group affect the catalytic cycle, and how should it be managed? A: The acidic proton of the carboxylic acid is detrimental to the reaction. It can protonate the electron-rich phosphine ligands (deactivating the catalyst) or consume the basic additives required for the catalytic cycle. Corrective Action: You must either pre-protect the acid (e.g., via Fischer esterification to form methyl 2-bromo-3-methylbenzoate) or perform an in situ deprotonation. For direct cyanation of the free acid, use at least 2.5 equivalents of a mild base like


 to ensure the substrate remains in its unreactive carboxylate form throughout the reaction[3].

Q: Why is water strictly required as a co-solvent when using


? 
A:  Potassium hexacyanoferrate(II) (

) is a benign, non-toxic cyanide source, but it is virtually insoluble in pure organic solvents like DMF or dioxane. By adding 15–20% water (v/v), you create a partially solubilized system. This allows the

to release cyanide ions into the organic phase at a highly controlled, slow rate. This slow-release mechanism is the exact causality that prevents the formation of the inactive palladium-cyanide complexes mentioned above[2][3].

Quantitative Data: Condition Optimization

The following table summarizes the optimization parameters for structurally similar sterically hindered aryl halides, demonstrating the critical impact of ligand and solvent selection on the overall yield[1][2][3].

Cyanide SourceCatalyst SystemSolvent SystemTemp (°C)BaseYield (%)
KCN (Standard)

(5 mol%)
DMF120

< 20%


/ dppf
DMF120None45-55%


/ XPhos
DMF/

(4:1)
100

85-92%

Pd / CM-phos

/

(5:1)
70

80-88%

Validated Experimental Protocol: Direct Cyanation

This protocol utilizes a slow-release cyanide strategy to prevent catalyst deactivation while addressing steric hindrance through rational ligand design.

Materials Required:
  • Substrate: 2-Bromo-3-methylbenzoic acid (1.0 equiv, 1.0 mmol)

  • Cyanide Source:

    
     (0.2 equiv, 0.2 mmol). Note: Each mole of the ferrocyanide complex provides 6 moles of 
    
    
    
    .
  • Catalyst Precursor:

    
     (2 mol%, 0.02 mmol)
    
  • Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4 mol%, 0.04 mmol)

  • Base:

    
     (2.5 equiv, 2.5 mmol)
    
  • Solvent: Degassed DMF /

    
     mixture (4:1 v/v, 5.0 mL)
    
Step-by-Step Methodology:
  • Catalyst Complexation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add

    
     and XPhos. Evacuate and backfill the flask with argon (repeat 3 times).
    
  • Reagent Loading: Add the 2-bromo-3-methylbenzoic acid,

    
    , and 
    
    
    
    to the flask under a gentle stream of argon.
  • Solvent Addition: Inject the degassed DMF and

    
     via syringe.
    
  • Reaction Execution: Seal the flask and heat the biphasic mixture to 100 °C in a pre-heated oil bath. Stir vigorously (800+ rpm) for 16-24 hours.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and wash carefully with 1M HCl to protonate the carboxylate product back to the free acid. (Caution: Perform strictly in a well-ventilated fume hood, as trace HCN gas may be released upon acidification of unreacted cyanide).

  • Isolation: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify via silica gel column chromatography (Hexanes/EtOAc with 1% AcOH).
    
Self-Validating Quality Control System:

To ensure the protocol is functioning as designed, verify the following checkpoints:

  • Pre-reaction Visual Check: Verify the solubility of

    
     in the DMF/
    
    
    
    ratio. A fine suspension is expected; complete phase separation indicates insufficient water mixing, which will halt the reaction.
  • In-Process TLC: Using Hexanes/EtOAc (1:1 with 1% AcOH), the starting material (

    
    ) should completely disappear, replaced by a more polar, highly UV-active product spot (
    
    
    
    ).
  • Post-Reaction LC-MS: The crude mixture must show the target mass

    
     m/z in negative ion mode. The total absence of the 
    
    
    
    m/z isotopic doublet confirms the complete oxidative addition and consumption of the brominated starting material.

Process Visualization

OptimizationLogic Start Substrate: 2-Bromo-3-methylbenzoic acid Sub1 Challenge 1: Carboxylic Acid Interference Start->Sub1 Sub2 Challenge 2: Ortho-Methyl Steric Hindrance Start->Sub2 Sub3 Challenge 3: Cyanide Catalyst Poisoning Start->Sub3 Sol1 Solution: Add 2.5 equiv Na2CO3 (In situ deprotonation) Sub1->Sol1 Sol2 Solution: Use Bulky Ligand (e.g., XPhos) Sub2->Sol2 Sol3 Solution: Use Slow-Release K4[Fe(CN)6] in Biphasic Solvent Sub3->Sol3 Protocol Optimized Reaction: Pd(OAc)2, XPhos, K4[Fe(CN)6], Na2CO3, DMF/H2O, 100°C Sol1->Protocol Sol2->Protocol Sol3->Protocol End Target Product: 2-Cyano-3-methylbenzoic acid Protocol->End

Workflow for overcoming steric and electronic challenges in 2-bromo-3-methylbenzoic acid cyanation.

References

  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media Source: Journal of the American Chemical Society / MIT Open Access URL:[Link]

  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides Source: RSC Advances URL:[Link]

  • A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6] Source: Organic Letters (ACS Publications) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-Cyano-3-methylbenzoic Acid

Welcome to the Technical Support Center for the isolation and purification of 2-cyano-3-methylbenzoic acid . This compound is a critical synthetic intermediate in the development of poly(ADP-ribose) polymerase (PARP) inh...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 2-cyano-3-methylbenzoic acid . This compound is a critical synthetic intermediate in the development of poly(ADP-ribose) polymerase (PARP) inhibitors (such as 2H-phthalazin-1-one derivatives) and other advanced active pharmaceutical ingredients (APIs)[1]().

The most common synthetic route relies on the Rosenmund-von Braun cyanation of 2-iodo-3-methylbenzoic acid using copper(I) cyanide (CuCN) in N,N-dimethylformamide (DMF)[2](). While the reaction is robust, the crude product is typically heavily contaminated with inorganic copper salts, unreacted starting materials, and structurally similar organic byproducts. This guide provides a self-validating, causality-driven framework to isolate highly pure 2-cyano-3-methylbenzoic acid.

Purification Workflow & Logic

G SM Crude Reaction Mixture (Target + Cu salts + Acidic Byproducts) Wash 1. Chelation Wash (EDTA / NH4Cl) Mechanism: Solubilize Cu(I)/Cu(II) species SM->Wash AcidBase 2. Acid-Base Extraction (NaHCO3 -> HCl) Mechanism: Isolate carboxylic acids from neutral organics Wash->AcidBase Cryst 3. Fractional Crystallization (EtOH / H2O) Mechanism: Separate target from 3-methylbenzoic acid AcidBase->Cryst Pure Pure 2-Cyano-3-methylbenzoic Acid (>98% Purity) Cryst->Pure

Caption: Sequential purification workflow targeting specific inorganic and organic byproducts.

Troubleshooting & FAQ Guide

Q1: My crude precipitate is heavily contaminated with green/brown solids. Why does this happen, and how do I remove it?

  • Causality: The cyanation reaction utilizes stoichiometric (or excess) CuCN. Upon quenching the DMF reaction mixture into water, insoluble copper(I) halides (CuI) and excess copper cyanide complexes co-precipitate with your target organic acid[2]().

  • Solution: Standard water washes are ineffective. You must wash the crude filter cake with an aqueous solution of ethylenediaminetetraacetic acid (EDTA) or a saturated ammonium chloride/ammonium hydroxide (

    
    ) buffer. These reagents strongly chelate the copper ions, forming highly water-soluble complexes (e.g., 
    
    
    
    ) that wash through the frit.

Q2: NMR analysis of my "purified" product shows the presence of 3-methylbenzoic acid. Why did this form?

  • Causality: 3-Methylbenzoic acid is a dehalogenation byproduct. It forms via protodemetalation of the intermediate aryl-copper species, a side reaction exacerbated by trace moisture in the hygroscopic DMF solvent.

  • Solution: Because both the target and the byproduct are carboxylic acids with similar pKa values, acid-base extraction cannot separate them. You must use fractional crystallization . The highly polar, electron-withdrawing cyano group significantly alters the crystal lattice energy and dipole moment of the target molecule, giving it a steeper solubility curve in ethanol/water mixtures compared to the more lipophilic 3-methylbenzoic acid.

Q3: I am detecting 2-carbamoyl-3-methylbenzoic acid in my LC-MS. How can I prevent this?

  • Causality: The nitrile (-C≡N) group is susceptible to partial hydrolysis, converting into an primary amide (-CONH2) when exposed to aqueous acids or bases at elevated temperatures. This typically occurs during an uncontrolled, exothermic aqueous quench.

  • Solution: Strictly control the thermodynamics of the quench. Pour the reaction mixture into ice-water (0 °C) and maintain the internal temperature below 5 °C. Furthermore, avoid using strong bases like NaOH during extraction; use mild bases like

    
     (pH ~8).
    
Step-by-Step Methodology: A Self-Validating Protocol

This protocol is designed with built-in analytical checkpoints to ensure the integrity of the purification at every stage.

Phase 1: Quench and Primary Isolation
  • Execution: After heating the 2-iodo-3-methylbenzoic acid and CuCN in DMF at 85 °C for 1 hour, remove the flask from the heat[2]().

  • Quench: Slowly pour the reaction mixture into a vigorously stirred beaker of ice-water (25 mL water per 1.5 g of starting material).

  • Validation Check: Monitor the internal temperature. It must remain ≤ 5 °C. A temperature spike indicates a risk of nitrile hydrolysis.

  • Isolation: Stir for 30 minutes at 0 °C to ensure complete precipitation, then isolate the crude solid via vacuum filtration.

Phase 2: Copper Chelation Wash
  • Execution: Prepare a wash solution of saturated aqueous

    
     containing 10% 
    
    
    
    (v/v).
  • Washing: Wash the crude filter cake with the buffer (3 × 15 mL).

  • Validation Check: Observe the filtrate. The initial washes will elute as a deep blue/green liquid due to the solvated copper complexes. Continue washing until the filtrate runs completely colorless . A colorless filtrate is the self-validating indicator that inorganic copper salts have been successfully removed.

Phase 3: Acid-Base Extraction
  • Execution: Suspend the copper-free solid in saturated aqueous

    
     (30 mL). Stir until CO2 evolution ceases.
    
  • Validation Check 1: Test the pH of the aqueous layer; it must be ≥ 8. This guarantees the target molecule is fully deprotonated into its water-soluble sodium carboxylate form.

  • Organic Wash: Extract the aqueous layer with Ethyl Acetate (2 × 15 mL) to remove neutral organic impurities (e.g., homocoupled dimers). Discard the organic layer.

  • Acidification: Cool the aqueous layer to 0 °C and slowly add 1M HCl dropwise until the target compound crashes out as a white precipitate.

  • Validation Check 2: Test the pH of the aqueous suspension. It must be ≤ 2. If the pH is higher, reprotonation is incomplete, which will artificially depress your yield. Filter and dry the solid.

Phase 4: Fractional Crystallization
  • Execution: Dissolve the dried solid in a minimum volume of boiling absolute ethanol.

  • Crystallization: Remove from heat and add warm distilled water dropwise until the solution just reaches the cloud point (turbidity). Allow the flask to cool slowly to room temperature, then transfer to a 4 °C refrigerator for 4 hours.

  • Validation Check: Filter the pure crystals. Perform TLC (Hexane:EtOAc 1:1 with 1% Acetic Acid). The mother liquor will contain the enriched 3-methylbenzoic acid byproduct (higher Rf), while the isolated crystals will show a single spot (Rf ~0.35) corresponding to pure 2-cyano-3-methylbenzoic acid.

Quantitative Data & Separation Metrics

The following table summarizes the physicochemical properties utilized during the purification logic to separate the target from its reaction matrix.

CompoundStructural RoleEst. pKaAqueous SolubilityTLC Rf (Hexane:EtOAc 1:1, 1% AcOH)Primary Removal Strategy
2-Cyano-3-methylbenzoic acid Target Product ~3.5Insoluble (Soluble at pH > 7)0.35N/A (Isolated)
2-Iodo-3-methylbenzoic acidStarting Material~3.8Insoluble0.45Fractional Crystallization
3-Methylbenzoic acidDehalogenation Byproduct4.27Slightly Soluble0.50Fractional Crystallization
Copper(I) Cyanide (CuCN)Reagent / SaltN/AInsolubleBaseline (0.00)Chelation Wash (

)
2-Carbamoyl-3-methylbenzoic acidHydrolysis Byproduct~3.8Partially Soluble0.15Preventative (0 °C Quench)
References
  • Source: Google Patents (WO2003015785A1)
  • Source: Google Patents (US6924284B2)

Sources

Optimization

common side reactions in the synthesis of 2-cyano-3-methylbenzoic acid

[1][2][3] From: Dr. Alex V., Senior Application Scientist To: R&D Chemical Synthesis Division Subject: Troubleshooting Guide: Impurity Profiles & Process Optimization for 2-Cyano-3-methylbenzoic Acid Executive Summary Th...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

From: Dr. Alex V., Senior Application Scientist To: R&D Chemical Synthesis Division Subject: Troubleshooting Guide: Impurity Profiles & Process Optimization for 2-Cyano-3-methylbenzoic Acid

Executive Summary

The synthesis of 2-cyano-3-methylbenzoic acid presents a unique challenge due to the 1,2,3-substitution pattern on the benzene ring. The steric "buttressing effect" of the 3-methyl group significantly impacts the stability of intermediates at the 2-position (diazonium salts or halides) and dictates the regioselectivity of ring-opening reactions.

This guide addresses the three most common failure modes reported by our users:

  • Regiochemical Mismatch: Why the phthalic anhydride route yields the wrong isomer.

  • Diazonium Instability: Managing phenol and tar formation in the Sandmeyer route.

  • Hydrolysis/Cyclization: Preventing the reversion to amides or imides during workup.

Part 1: Critical Route Selection (The "Regiochemistry Trap")

User Query: "I attempted to synthesize the target by reacting 3-methylphthalic anhydride with ammonia followed by dehydration. NMR indicates I have the wrong isomer. Why?"

Technical Analysis: This is the most common strategic error. The reaction of 3-methylphthalic anhydride with ammonia is governed by steric control.

  • Mechanism: Nucleophilic attack by ammonia occurs preferentially at the less hindered carbonyl (C-1, distal to the methyl group).

  • Outcome: This yields 2-carboxy-6-methylbenzamide (also known as 6-methylphthalamic acid).

  • Consequence: Subsequent dehydration yields 2-cyano-6-methylbenzoic acid, not the desired 3-methyl isomer.

Recommendation: Do not use the anhydride ammonolysis route unless you have a specific catalyst to reverse regioselectivity. Use the Sandmeyer or Rosenmund-von Braun routes described below.

Visualizing the Regioselectivity Trap

RegiochemistryTrap Anhydride 3-Methylphthalic Anhydride (Starting Material) DistalAttack Attack at C-1 (Less Hindered) Anhydride->DistalAttack Kinetic Control ProximalAttack Attack at C-2 (Blocked by Methyl) Anhydride->ProximalAttack Steric Clash Ammonia NH3 (Nucleophile) Ammonia->DistalAttack Ammonia->ProximalAttack WrongIsomer 2-Carboxy-6-methylbenzamide (MAJOR PRODUCT - WRONG) DistalAttack->WrongIsomer RightIsomer 2-Carbamoyl-3-methylbenzoic acid (MINOR PRODUCT - DESIRED) ProximalAttack->RightIsomer

Caption: Figure 1. Steric hindrance directs ammonia attack away from the methyl group, yielding the incorrect regioisomer.

Part 2: The Sandmeyer Route (Troubleshooting & Optimization)

Primary Pathway: 2-Amino-3-methylbenzoic acid


 Diazonium Salt 

2-Cyano-3-methylbenzoic acid.
Issue 1: Low Yield & Phenol Contamination

Symptom: The product is contaminated with 2-hydroxy-3-methylbenzoic acid (3-methylsalicylic acid), and the yield is <50%.

Root Cause: The 3-methyl group forces the diazonium group out of planarity with the ring (steric inhibition of resonance). This makes the diazonium salt exceptionally unstable and prone to hydrolysis by water before the cyanide can displace it.

Troubleshooting Protocol:

ParameterStandard ConditionOptimized Condition (Steric Handling)
Acid Source HCl (aq)H₂SO₄ or HBF₄ (Non-nucleophilic counterions stabilize the salt).
Temperature 0–5 °C-5 to 0 °C (Strict control; do not exceed 0 °C during diazotization).
Solvent WaterMinimal Water / Acetic Acid co-solvent to increase solubility of the amine.
Cyanation Add diazonium to CuCNBuffered Addition: Neutralize the diazonium solution to pH 6-7 with Na₂CO₃ before adding to CuCN to prevent HCN gas evolution and reduce hydrolysis.
Issue 2: Formation of "Tars" (Azo Coupling)

Symptom: The reaction mixture turns into a dark, viscous oil or solid that is difficult to filter.

Root Cause: Incomplete diazotization leaves unreacted amine. The highly electrophilic diazonium salt attacks the electron-rich unreacted amine, forming azo dyes/tars.

Solution:

  • Reverse Addition: Add the nitrite solution under the surface of the amine/acid mixture to avoid local excesses of amine.

  • Starch-Iodide Endpoint: Ensure a positive starch-iodide test (excess HNO₂) persists for 15 minutes before proceeding to cyanation. Destroy excess nitrite with urea/sulfamic acid to prevent side reactions in the next step.

Part 3: The Rosenmund-von Braun Route (Alternative)

Pathway: 2-Bromo-3-methylbenzoic acid + CuCN


 Product.[1]
Issue 3: Decarboxylation

Symptom: Mass spec shows a peak at M-44 (loss of CO₂). Formation of 2-cyanotoluene (o-tolunitrile).

Root Cause: This reaction typically requires high temperatures (150–200 °C). Ortho-substituted benzoic acids are prone to thermal decarboxylation.

Optimization Strategy:

  • Catalytic Promotion: Use L-Proline (10-20 mol%) or DMEDA as a ligand for Copper. This allows the reaction to proceed at 80–100 °C instead of 150 °C+ [1].

  • Solvent Switch: Use NMP (N-methylpyrrolidone) instead of DMF. DMF can decompose at high temperatures to form dimethylamine, which attacks the nitrile.

Part 4: Workup & Stability (The Hydrolysis/Imide Cycle)

User Query: "My product melting point is off. I suspect I made the amide or the imide."

Technical Insight: The proximity of the nitrile (-CN) and carboxylic acid (-COOH) groups allows for rapid intramolecular cyclization or hydrolysis.

Common Impurity Profile
  • 3-Methylphthalimide:

    • Cause: Heating the dry solid or heating in acidic media. The acid attacks the nitrile to form the cyclic imide.

    • Detection: IR peak shift (split carbonyls ~1700-1770 cm⁻¹).

    • Prevention: Do not dry the crude acid above 50 °C.

  • 3-Methylphthalic Acid (Diacid):

    • Cause: Over-hydrolysis during the acidification step (if pH < 1 and warm).

    • Prevention: Acidify cold (0 °C) to pH 3-4, not pH 1.

Reaction Pathway & Side Products Diagram

SideReactions Start 2-Amino-3-methylbenzoic acid Diazo Diazonium Intermediate (Unstable due to sterics) Start->Diazo NaNO2, HCl, <0°C Target 2-Cyano-3-methylbenzoic acid (TARGET) Diazo->Target CuCN, Neutral pH Phenol 2-Hydroxy-3-methylbenzoic acid (Hydrolysis Impurity) Diazo->Phenol + H2O (Warm/Acidic) Tar Azo Tars (Coupling Impurity) Diazo->Tar + Unreacted Amine Imide 3-Methylphthalimide (Cyclization Impurity) Target->Imide Heat / Strong Acid Amide 2-Carbamoyl-3-methylbenzoic acid (Partial Hydrolysis) Target->Amide Basic Workup (pH > 10) Amide->Imide - H2O

Caption: Figure 2. Chemical pathways showing the target synthesis and critical side reactions driven by instability and sterics.

References

  • L-Proline-Promoted Rosenmund–von Braun Reaction. Source: Synlett (Thieme Connect). Note: Describes the use of amino acid ligands to lower cyanation temperatures, preventing decarboxylation. URL:[Link]

  • Sandmeyer Reaction Mechanism & Side Reactions. Source: Organic Chemistry Portal. Note: Detailed mechanistic overview of radical-nucleophilic aromatic substitution and diazonium stability. URL:[Link]

  • Regioselective Opening of Cyclic Anhydrides. Source: National Institutes of Health (PMC). Note: Discusses the steric and electronic factors controlling nucleophilic attack on substituted phthalic anhydrides. URL:[Link]

Sources

Troubleshooting

Technical Support Center: 2-Cyano-3-methylbenzoic Acid Purification

The following technical guide addresses the purification and quality control of 2-cyano-3-methylbenzoic acid (CAS: 38289-29-1). This compound is a critical intermediate in the synthesis of poly(ADP-ribose) polymerase (PA...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the purification and quality control of 2-cyano-3-methylbenzoic acid (CAS: 38289-29-1). This compound is a critical intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other heterocyclic pharmaceuticals.

Its structure—an ortho-substituted benzoic acid with a bulky methyl group at the 3-position and a cyano group at the 2-position—creates unique purification challenges, particularly regarding steric hindrance and susceptibility to hydrolysis.[1]

Current Status: Operational Topic: Purity Enhancement & Impurity Removal Audience: Process Chemists, Medicinal Chemists

Part 1: Diagnostic Troubleshooting (Q&A)

Use this section to identify the root cause of your purity issues based on experimental observations.

Category A: Visual & Physical Anomalies

Q: My final product has a persistent yellow/brown discoloration. How do I remove it? A: This discoloration typically arises from azo-coupling byproducts or residual copper salts from the Sandmeyer cyanation step.[1]

  • Mechanism: Incomplete diazotization allows unreacted amine to couple with the diazonium salt, forming colored azo dyes. Copper (I) cyanide residues can also complex with the product.

  • Solution:

    • Copper Removal: Perform a wash with aqueous ethylenediaminetetraacetic acid (EDTA) or ammonium hydroxide (

      
      ) during the workup. The ammonia/EDTA chelates Cu ions, pulling them into the aqueous phase.
      
    • Azo Removal: Recrystallize from a solvent system containing activated charcoal (5-10 wt%).[1] Boil for 15 minutes and filter while hot through Celite.

Q: The melting point is broad and lower than the literature value (167–170 °C). Why? A: A depressed melting point usually indicates isomeric contamination or solvent occlusion .

  • Isomers: If you started with impure 2-amino-3-methylbenzoic acid, you may have the 4-methyl or 6-methyl isomers.[1] These co-crystallize easily.

  • Solvent Trap: The steric bulk of the 2-cyano and 3-methyl groups creates a crystal lattice that can trap solvent molecules.[1]

  • Solution: Dry the sample under high vacuum (>1 mbar) at 50 °C for 12 hours. If the range remains broad, switch to a Toluene/Ethyl Acetate recrystallization system to break isomeric solid solutions.

Category B: Chemical Impurities (HPLC/LC-MS)

Q: I see a major impurity at RRT ~0.8 that increases after heating in water. What is it? A: This is likely 3-methylphthalic acid or the intermediate 2-carbamoyl-3-methylbenzoic acid (amide).[1]

  • Cause: The ortho-cyano group is susceptible to hydrolysis, especially if the recrystallization solvent is acidic or basic water at high temperatures. The "neighboring group effect" of the carboxylic acid accelerates this hydrolysis.

  • Prevention: Avoid boiling in water for extended periods. Use anhydrous solvents (e.g., Ethanol/Heptane) for recrystallization if this impurity is present.

Q: There is a non-polar impurity eluting much later than the main peak. A: This is likely 2-chloro-3-methylbenzoic acid (if CuCl was used or HCl concentration was too high) or 3-methylbenzonitrile (decarboxylation product).[1]

  • Solution: These are non-acidic or less acidic than the product. Use the Optimized Acid-Base Extraction Protocol (see below) to wash these out into the organic layer while keeping the product in the aqueous base.

Part 2: Strategic Purification Protocols
Protocol 1: Optimized Acid-Base Workup (The "Chemical Filter")

Best for: Removing non-acidic impurities (decarboxylated species, nitriles) and copper residues.

Principle: 2-cyano-3-methylbenzoic acid (


) is soluble in weak base.[1] Impurities lacking the -COOH group will remain in the organic phase.[1]
  • Dissolution: Dissolve crude solid in 10% saturated Sodium Bicarbonate (

    
    ) .
    
    • Note: Do not use NaOH yet; high pH can hydrolyze the cyano group.

  • Filtration: Filter the aqueous solution to remove insoluble tars.

  • Organic Wash: Extract the aqueous layer twice with Ethyl Acetate or Dichloromethane (DCM) .

    • Action: Discard these organic layers (they contain non-acidic impurities).

  • Precipitation: Cool the aqueous layer to 0–5 °C. Slowly acidify with 2N HCl to pH 2–3.

    • Critical: Do not drop below pH 1 to avoid precipitating inorganic salts or protonating very weak organic bases that should stay in solution.

  • Isolation: Filter the white precipitate and wash with ice-cold water.

Protocol 2: Recrystallization (The "Polymorph Control")

Best for: Removing isomers and hydrolysis products.

Solvent SystemRatio (v/v)Target ImpurityProcedure Notes
Ethanol / Water 1:1 to 1:2Inorganic salts, highly polar acidsDissolve in hot EtOH, add hot water until turbid.[1] Cool slowly.
Toluene / EtOAc 9:1Isomers, non-polar byproductsGood for removing "oiling out" impurities.
Acetonitrile PureGeneral purity enhancementExcellent recovery yield; requires cooling to -20 °C.

Step-by-Step Ethanol/Water Recrystallization:

  • Suspend crude 2-cyano-3-methylbenzoic acid in Ethanol (5 mL/g) .

  • Heat to reflux (

    
    ) until fully dissolved.
    
  • If colored, add Activated Carbon (5 wt%) , reflux for 10 min, and filter hot.

  • To the hot filtrate, add hot Water dropwise until a faint cloudiness persists.

  • Add one drop of Ethanol to clear the solution.

  • Allow to cool to room temperature undisturbed for 2 hours, then refrigerate at 4 °C.

  • Filter crystals and wash with cold 50% EtOH/Water.

Part 3: Reaction & Impurity Logic (Visualization)

The following diagram illustrates the origin of common impurities during the Sandmeyer synthesis and where they are removed.

Impurity_Pathways cluster_cleanup Purification Removal Points Start 2-Amino-3-methylbenzoic acid Diazo Diazonium Intermediate (Unstable) Start->Diazo NaNO2 / HCl Target TARGET: 2-Cyano-3-methylbenzoic acid Diazo->Target CuCN / KCN (Sandmeyer) Imp_Phenol Impurity A: 2-Hydroxy-3-methylbenzoic acid (Phenol) Diazo->Imp_Phenol H2O attack (reaction w/ solvent) Imp_Cl Impurity B: 2-Chloro-3-methylbenzoic acid Diazo->Imp_Cl Cl- attack (if CuCl used) Imp_Azo Impurity C: Azo Dyes (Colored) Diazo->Imp_Azo Coupling w/ unreacted amine Imp_Hyd Impurity D: 3-Methylphthalic acid (Hydrolysis) Target->Imp_Hyd Acid/Base Hydrolysis (Over-processing) Clean_Recrys Recrystallization Removes: Impurity A, D Imp_Phenol->Clean_Recrys Clean_AB Acid/Base Wash Removes: Impurity B, C Imp_Cl->Clean_AB Imp_Azo->Clean_AB Imp_Hyd->Clean_Recrys

Caption: Impurity genesis in Sandmeyer synthesis and targeted removal strategies.

Part 4: Comparative Data

Table 1: Solvent Efficiency for Recrystallization

Solvent SystemYield (%)Purity Increase (%)Key Disadvantage
Ethanol / Water 75-80%High (+5-8%)Risk of hydrolysis if heated too long.[1]
Ethyl Acetate 60-65%Moderate (+3-5%)Lower yield; product is moderately soluble.[1]
Methanol 50-60%ModerateHigh solubility leads to loss in mother liquor.[1]
Acetic Acid (Glacial) 85%Very High (+8-10%)Hard to dry; traces of solvent remain.[1]
References
  • Organic Chemistry Portal . Sandmeyer Reaction: Mechanism and Modifications. Organic Chemistry Portal. Available at: [Link]

  • Google Patents . Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide (US9169198B2).[1] Google Patents. Available at:

Sources

Optimization

catalyst deactivation in the synthesis of 2-cyano-3-methylbenzoic acid

Welcome to the Technical Support Center for advanced catalytic transformations. This guide is specifically engineered for researchers and drug development professionals dealing with the notoriously challenging synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced catalytic transformations. This guide is specifically engineered for researchers and drug development professionals dealing with the notoriously challenging synthesis of 2-cyano-3-methylbenzoic acid via palladium-catalyzed cyanation.

Module 1: Mechanistic FAQ — Understanding Catalyst Deactivation

Q1: Why does my palladium catalyst rapidly deactivate during the cyanation of 2-bromo-3-methylbenzoic acid, resulting in low yields? A1: Catalyst deactivation in this specific transformation is driven by a combination of substrate sterics and the strong


-donating/

-accepting properties of the cyanide ion. Because your substrate features both a methyl group and a carboxylic acid ortho to the bromide, the resulting steric hindrance significantly slows down the oxidative addition and transmetalation steps.

This extended intermediate lifetime makes the palladium center exceptionally vulnerable. If you use highly soluble cyanide sources (like NaCN or KCN), the concentration of free CN⁻ in solution exceeds the catalytic turnover rate. This excess cyanide displaces the phosphine ligands on the active Pd(0) or Pd(II) intermediates, forming thermodynamically stable but catalytically inactive palladacyanide complexes. Mechanistic studies by Grushin have definitively shown that cyanide can poison every intermediate in the catalytic cycle, rapidly forming the dead-end complex


.

Q2: I rigorously dried my solvents, but I am still seeing catalyst poisoning. How does moisture affect the reaction? A2: While anhydrous conditions are often recommended for alkali cyanides, trace moisture is notoriously difficult to eliminate and highly detrimental. Water facilitates the hydrolysis of CN⁻ to form hydrogen cyanide (HCN). HCN is highly reactive toward Pd(0) species, leading to the rapid formation of the inactive hydrido-cyano complex


.

However, if you switch to a controlled biphasic aqueous system with a slow-release cyanide source like Zn(CN)₂ or K₄[Fe(CN)₆] , water becomes an asset. In these systems, water solubilizes the cyanide salt, and the phase transfer limits the rate of CN⁻ entering the organic phase, protecting the catalyst.

Q3: How do I overcome the solubility issues of the carboxylic acid substrate while maintaining catalyst integrity? A3: 2-bromo-3-methylbenzoic acid contains a free carboxylic acid, which will be deprotonated by the reaction base (e.g., Na₂CO₃) to form a water-soluble carboxylate salt. This alters the phase-transfer dynamics. A biphasic 1,4-Dioxane/Water system is specifically chosen to ensure the substrate remains at the solvent interface where it can interact with the palladium catalyst without being overwhelmed by the inorganic cyanide source.

Module 2: Visualizing the Deactivation Pathway

To effectively troubleshoot, you must understand the competing pathways in your reaction vessel. The diagram below maps the productive catalytic cycle against the primary cyanide-induced deactivation routes.

Pathway Pd0 Active Catalyst Pd(0)L OxAdd Oxidative Addition [Pd(II)(Ar)(Br)L] Pd0->OxAdd 2-Bromo-3-methylbenzoic acid Poison1 Cyanide Poisoning [Pd(CN)₄]²⁻ (Inactive) Pd0->Poison1 Excess Free CN⁻ HCN HCN Formation (from H₂O + CN⁻) Pd0->HCN Trace H₂O (Uncontrolled) TransMet Transmetalation [Pd(II)(Ar)(CN)L] OxAdd->TransMet Slow CN⁻ release OxAdd->Poison1 Excess Free CN⁻ RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product 2-Cyano-3-methylbenzoic Acid RedElim->Product Poison2 Hydride Poisoning [Pd(CN)₃H]²⁻ (Inactive) HCN->Poison2

Catalytic cycle of Pd-mediated cyanation and primary cyanide-induced deactivation pathways.

Module 3: Quantitative Data & Ligand Selection

Selecting the correct ligand and cyanide source is the difference between 15% and 95% conversion. Bulky dialkylbiaryl phosphines (like t-BuXPhos) create a steric shield around the palladium center, physically blocking multiple cyanide ions from coordinating and displacing the ligand .

Table 1: Impact of Cyanide Source and Ligand Architecture on Catalyst Performance

Cyanide SourceLigand ArchitectureCatalyst LoadingYield (%)Primary Deactivation Risk
NaCN PPh₃ (Standard)10.0 mol%< 20%Rapid formation of[Pd(CN)₄]²⁻
Zn(CN)₂ dppf (Bidentate)5.0 mol%72%Moderate phosphine displacement
K₄[Fe(CN)₆] t-BuXPhos (Bulky Biaryl)2.0 mol%> 90%Low (Steric protection by ligand)

Module 4: Troubleshooting Guide & Experimental Protocols

Self-Validating Protocol: Synthesis of 2-Cyano-3-methylbenzoic Acid

This methodology utilizes K₄[Fe(CN)₆] as a non-toxic, slow-release cyanide source, combined with a highly sterically hindered ligand to prevent deactivation. Every step includes a causality explanation and a self-validation checkpoint.

Step 1: Preparation of the Catalytic Complex

  • Action: In a nitrogen-filled glovebox, combine 2.0 mol% of Pd₂(dba)₃ and 4.0 mol% of t-BuXPhos in anhydrous 1,4-dioxane. Stir at room temperature for 15 minutes.

  • Causality: Pre-incubating the Pd source with the bulky ligand ensures the complete formation of the active

    
     species before any exposure to cyanide, preventing premature poisoning.
    
  • Self-Validation Check: Observe the color of the pre-activation mixture. A shift from deep purple (Pd₂(dba)₃) to a pale yellow/orange indicates successful formation of the active catalyst. If the solution remains dark purple, ligand coordination has failed; check ligand purity.

Step 2: Reagent Charging

  • Action: To the reaction vessel, add 1.0 equivalent of 2-bromo-3-methylbenzoic acid, 0.5 equivalents of K₄[Fe(CN)₆]·3H₂O, and 2.0 equivalents of Na₂CO₃.

  • Causality: K₄[Fe(CN)₆] provides 6 equivalents of cyanide per mole, but releases them slowly only upon heating in the presence of a base. This maintains a critically low steady-state CN⁻ concentration.

Step 3: Solvent Addition & Phase Dynamics

  • Action: Add degassed deionized water to achieve a 1:1 mixture of 1,4-Dioxane/Water at a 0.2 M substrate concentration.

  • Causality: The biphasic system ensures the organic substrate remains in the dioxane phase while the inorganic cyanide source remains in the aqueous phase, relying on phase-transfer dynamics to throttle cyanide availability.

Step 4: Reaction Execution

  • Action: Seal the vessel and heat the mixture to 85°C for 4-6 hours under vigorous stirring.

  • Self-Validation Check: Monitor the reaction via HPLC. If conversion stalls at <50%, cool the reaction and check the pH of the aqueous layer. A drop in pH indicates insufficient base, leading to HCN formation and subsequent catalyst hydride poisoning. Adjust base loading in subsequent runs.

Step 5: Workup and Isolation

  • Action: Cool to room temperature. In a well-ventilated fume hood, acidify carefully with 1M HCl to pH 3 to protonate the product and safely vent any trace HCN. Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.

References

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the[(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society.[Link]

  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters. [Link]

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition.[Link]

Troubleshooting

removing impurities from 2-amino-3-methylbenzoic acid starting material

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11] 2-Amino-3-methylbenzoic acid (CAS: 4389-45-1), often referred to as 3-methylanthranilic acid, is a critical intermediate in the synthesis of fenamic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]

2-Amino-3-methylbenzoic acid (CAS: 4389-45-1), often referred to as 3-methylanthranilic acid, is a critical intermediate in the synthesis of fenamic acid derivatives and agrochemicals. Its amphoteric nature—possessing both a basic amine and an acidic carboxyl group—creates unique purification challenges.

Unlike standard organic intermediates, AMBA exhibits a zwitterionic solubility profile . It is soluble in strong acid (as the ammonium cation) and strong base (as the carboxylate anion) but exhibits minimum solubility at its isoelectric point (pI), typically in the pH range of 4.5–6.0.

This guide addresses the three most common impurity classes:

  • Regioisomers: (e.g., 2-amino-5-methylbenzoic acid) arising from non-selective starting material synthesis.

  • Oxidative Colorants: Azo/azoxy dimers causing brown/black discoloration.

  • Inorganic Salts: Residues from catalytic oxidation or reduction steps (e.g., Copper, Iron).

Troubleshooting Guides (FAQ Format)

Module A: Discoloration & Oxidative Impurities

User Issue: "My starting material is dark brown or black, even though the CoA states >98% purity. Recrystallization from water didn't help."

Root Cause: The aniline moiety in AMBA is highly susceptible to oxidation, forming "aniline black"-type oligomers or azo-dimers. These impurities have high extinction coefficients; even trace amounts (ppm level) cause significant discoloration. They are often planar and co-crystallize with the product.

Technical Solution: Water recrystallization alone is insufficient because these hydrophobic impurities precipitate alongside the product. You must employ an Adsorptive Filtration step while the compound is in its ionic state.

Protocol:

  • Dissolve: Suspend the crude material in 10 volumes of 1M HCl (or 1M NaOH). The product dissolves; the non-ionic tars may remain suspended.

  • Adsorb: Add Activated Charcoal (10-20 wt% relative to substrate). Note: Use acid-washed charcoal to avoid leaching iron.

  • Heat & Stir: Heat to 50°C for 30 minutes.

  • Filter: Filter through a Celite pad while warm.

  • Precipitate: Neutralize the filtrate slowly to pH 5-6 to recover the off-white solid.

Module B: Isomeric Impurity Removal

User Issue: "HPLC shows a persistent impurity at RRT 1.05 (approx 1-3%). It tracks with the product during acid-base precipitation."[1]

Root Cause: This is likely the 2-amino-5-methylbenzoic acid isomer. If the starting material was synthesized via nitration of methylbenzoic acids or oxidation of xylenes, regioisomers are common.

  • Mechanism: The 3-methyl group creates steric hindrance around the amine and carboxyl groups (ortho-effect), slightly altering the pKa and lattice energy compared to the 4- or 5-methyl isomers.

Technical Solution: Exploit the solubility difference in organic solvents. The 3-methyl isomer (AMBA) is generally less soluble in methanol/water mixtures than its para-substituted counterparts due to tighter crystal packing facilitated by the ortho-methyl group's "locking" effect on the conformation.

Protocol (Methanol Trituration):

  • Dry: Ensure the solid is completely dry (water interferes with selectivity).

  • Slurry: Suspend the solid in Methanol (3 volumes).

  • Reflux: Heat to reflux (65°C) for 1 hour. Do not add enough solvent to fully dissolve.

  • Cool: Cool to 0-5°C.

  • Filter: The undissolved solid is enriched in the 3-methyl isomer. The 5-methyl isomer remains in the mother liquor.

Module C: Yield Loss During Workup

User Issue: "I dissolved the material in acid, filtered it, and neutralized it, but I lost 40% of my yield."

Root Cause: Isoelectric Trapping. You likely overshot the pH adjustment or filtered at the wrong pH.

  • AMBA has significant solubility in water if the pH is not precisely at the isoelectric point.

  • Additionally, rapid neutralization creates localized areas of high pH, redissolving the product as the anion before it can crystallize.

Technical Solution: Target pH 5.5 ± 0.2 . Use a slow, dropwise addition of base/acid while monitoring with a calibrated pH meter. Allow "Ostwald Ripening" (stirring for 1-2 hours after precipitation) to grow larger crystals and reduce mother liquor entrapment.

Master Purification Protocol: The "pH Swing" Method

This protocol is the industry standard for purifying anthranilic acid derivatives, leveraging their amphoteric properties to remove both non-ionic organics and inorganic salts.

Reagents Required[1][2][5][10][12][13][14][15]
  • Crude 2-amino-3-methylbenzoic acid[2]

  • Hydrochloric Acid (2M)

  • Sodium Hydroxide (2M)

  • Activated Charcoal (Acid washed)

  • Celite (Filter aid)

Step-by-Step Methodology
  • Acid Dissolution (Protonation):

    • Charge crude AMBA into a flask.

    • Add 2M HCl (5-7 volumes).

    • Stir until the solid dissolves. The solution should be acidic (pH < 1).

    • Reaction:

      
       (Soluble Cation).
      
  • Filtration (Clarification):

    • Add Activated Charcoal (10 wt%).

    • Stir at 40-50°C for 30 mins.

    • Filter through Celite to remove charcoal and insoluble mechanical impurities.

  • Controlled Precipitation (Neutralization):

    • Place the clear acidic filtrate in a reactor with overhead stirring.

    • Slowly add 2M NaOH dropwise.

    • Critical Point: A precipitate will start to form around pH 2-3. Do not stop.

    • Continue addition until pH 5.5 is reached.

  • Aging & Isolation:

    • Stir the slurry at 20°C for 1 hour (Aging).

    • Cool to 5°C for maximum recovery.

    • Filter the solid.[3][4][5]

    • Wash with cold water (2 volumes) to remove NaCl formed during neutralization.

  • Drying:

    • Dry under vacuum at 50°C. Warning: High temperatures (>80°C) can induce decarboxylation to 3-methylaniline (m-toluidine).

Technical Data & Visualization

Table 1: Impurity Profile & Removal Strategy
Impurity TypeChemical IdentityOriginRemoval Method
Isomer 2-amino-5-methylbenzoic acidSynthesis byproductMethanol Slurry / Recrystallization
Oxidation Azo/Azoxy dimersAir oxidation of amineAcidic Charcoal Treatment
Inorganic Copper/Iron saltsCatalyst residuesAcid-Base "pH Swing" (remains in filtrate)
Degradant m-ToluidineThermal decarboxylationVacuum drying <60°C
Visualization: Purification Logic Flow

PurificationWorkflow Crude Crude Starting Material (Dark, Impure) AcidDiss Step 1: Acid Dissolution (2M HCl, pH < 1) Forms Soluble Cation Crude->AcidDiss Protonation Charcoal Step 2: Charcoal Treatment (Removes Color/Oxidation) AcidDiss->Charcoal Filter Step 3: Filtration (Celite) (Removes Insolubles) Charcoal->Filter Neutralize Step 4: Neutralization (Add NaOH to pH 5.5) Filter->Neutralize Clear Filtrate Precipitate Precipitation at pI (Zwitterion Formation) Neutralize->Precipitate pH Adjustment Wash Step 5: Wash with Cold Water (Removes NaCl/Salts) Precipitate->Wash Final Pure 2-Amino-3-methylbenzoic Acid (Off-White Solid) Wash->Final

Caption: Figure 1.[2] The "pH Swing" purification workflow designed to remove inorganic salts and oxidative impurities.

Visualization: Solubility vs. pH (Zwitterionic Behavior)

SolubilityCurve Cation Cationic Form (Soluble) pH < 2 Zwitterion Zwitterion / Neutral (INSOLUBLE) pH 4.5 - 6.0 Cation->Zwitterion Add Base (-H+) Zwitterion->Cation Add Acid (+H+) Anion Anionic Form (Soluble) pH > 8 Zwitterion->Anion Add Base (-H+) Anion->Zwitterion Add Acid (+H+)

Caption: Figure 2. Solubility equilibrium of AMBA. Purification relies on targeting the insoluble "Zwitterion" window.

References

  • Google Patents. (2020). CN111732520A - Preparation method of 3-methyl-2-aminobenzoic acid.[6] Retrieved from

  • National Institute of Standards and Technology (NIST). (2023). 2-Amino-3-methylbenzoic acid Phase Change Data. NIST Chemistry WebBook, SRD 69.[7] Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 2-Cyano-3-Methylbenzoic Acid Solubility

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the most persistent solubility challenges encountered when working with 2-cyano-3-methylbenz...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the most persistent solubility challenges encountered when working with 2-cyano-3-methylbenzoic acid in organic synthesis and drug development.

The solubility profile of 2-cyano-3-methylbenzoic acid is dictated by its rigid planar aromatic ring, the strong intermolecular hydrogen bonding of its carboxylic acid dimer, and the dipole moment introduced by the electron-withdrawing cyano group[1]. Overcoming these thermodynamic barriers requires a strategic approach to solvent selection, temperature control, and chemical derivatization.

Part 1: Quantitative Solubility Data

To make informed decisions regarding solvent systems, it is critical to understand the baseline solubility behavior of cyano-substituted benzoic acids. The table below synthesizes the relative solubility data across common laboratory solvents at standard and elevated temperatures[2].

Table 1: Relative Solubility Profile of Cyano-Benzoic Acid Derivatives

Solvent ClassSpecific SolventSolubility at 25°C (298K)Solubility at 50°C (323K)Mechanistic Rationale
Aqueous Water (pH < 4)Very Low (< 1.5 g/L)LowStrong crystal lattice forces dominate over weak water-solute interactions[1].
Aqueous Water (pH > 7)High (> 50 g/L)Very HighDeprotonation yields the highly soluble carboxylate anion[1].
Polar Protic Methanol / EthanolModerateHighDisruption of carboxylic acid dimers via competitive hydrogen bonding[2].
Polar Aprotic DMF / DMSO / DMAcHighVery HighStrong dipole-dipole interactions stabilize the monomeric acid.
Polar Aprotic Acetonitrile / EtOAcLow to ModerateModerateModerate polarity is insufficient to fully break hydrogen-bonded dimers[2].
Non-Polar Toluene / HexaneInsolubleVery LowLack of hydrogen bond acceptors/donors prevents solvation[2].

Part 2: Troubleshooting FAQs

Q1: My 2-cyano-3-methylbenzoic acid is crashing out of solution during a standard EDC/HOBt amide coupling in DCM. How can I keep it in solution?

Cause: Dichloromethane (DCM) is a relatively non-polar solvent that cannot effectively disrupt the strong intermolecular hydrogen bonds of the carboxylic acid[2]. As the reaction progresses, the intermediate active ester may also exhibit poor solubility. Solution: Switch to a polar aprotic solvent system, preferably N,N-Dimethylformamide (DMF) or DMSO . If you must use DCM for downstream workup reasons, add 10-20% DMF as a co-solvent. Furthermore, the addition of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents) will deprotonate the acid, forming an ammonium carboxylate salt that is highly soluble in polar aprotic environments[1].

Q2: I am trying to perform a whole-cell biocatalytic reduction of the cyano group, but the substrate is completely insoluble in the aqueous buffer. What are my options?

Cause: The neutral, protonated form of 2-cyano-3-methylbenzoic acid is highly hydrophobic and crystalline[1]. Solution: You have two primary strategies:

  • pH Adjustment: Gradually increase the buffer pH to ~7.5 - 8.0 using dilute NaOH. The electron-withdrawing cyano group lowers the pKa of the carboxylic acid (typically around 3.5), meaning it will readily ionize to the highly water-soluble carboxylate form at physiological pH[1].

  • Hydrotropy: If your enzyme requires a slightly acidic pH where the substrate is insoluble, consider adding a hydrotrope such as sodium salicylate (up to 0.5 - 1.0 mol/L). Hydrotropes self-assemble around the hydrophobic solute, enhancing the aqueous solubility of benzoic acid derivatives by up to 20-fold without denaturing most biocatalysts[3].

Q3: I need to perform a reaction on the aromatic ring, but the free carboxylic acid is causing unwanted side reactions and severe solubility issues in THF.

Cause: The free acidic proton interferes with organometallic reagents (e.g., Grignard, lithiation) and limits solubility in moderately polar ethereal solvents. Solution: Perform a transient esterification to mask the hydrogen-bond donor. Converting the acid to methyl 2-cyano-3-methylbenzoate eliminates the acidic proton, drastically improving solubility in THF, ether, and toluene, while protecting the carboxylate moiety from unwanted side reactions[4]. (See Protocol B below).

Part 3: Experimental Protocols

Protocol A: Base-Mediated Solubilization for Amide Couplings

This self-validating protocol ensures complete dissolution prior to the addition of coupling reagents, preventing heterogeneous reaction kinetics.

  • Charge the Vessel: Add 2-cyano-3-methylbenzoic acid (1.0 eq, 1.0 mmol) to a dry, argon-flushed round-bottom flask.

  • Solvent Addition: Add anhydrous DMF (5.0 mL). Stir at 400 rpm at room temperature. Observation: The mixture will likely be a cloudy suspension.

  • Salt Formation: Dropwise add DIPEA (2.5 eq, 2.5 mmol).

  • Validation Step: Stir for 5 minutes. The suspension must transition to a clear, homogeneous solution. If particulate matter remains, sonicate for 2 minutes or gently warm to 35°C.

  • Activation: Cool the solution to 0°C, then add your coupling reagents (e.g., HATU or EDC/HOBt) and the target amine.

Protocol B: TMSCl-Mediated Transient Esterification

This method rapidly converts the poorly soluble acid into a highly soluble methyl ester without the need for harsh conditions or hazardous diazomethane[4].

  • Dissolution: Suspend crude 2-cyano-3-methylbenzoic acid (0.50 g, ~3.1 mmol) in anhydrous Methanol (10 mL) and cool the flask to 0°C using an ice bath[4].

  • Activation: Slowly add excess Trimethylsilyl chloride (TMSCl) (5.0 mmol) dropwise to the cooled suspension[4]. Mechanistic note: TMSCl reacts with MeOH to generate anhydrous HCl in situ, which catalyzes the Fischer esterification while maintaining a dehydrating environment.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 5 hours[4]. The mixture will become completely clear as the soluble ester forms.

  • Workup: Concentrate the mixture under vacuum to remove methanol. Quench the residue with water (20 mL) and extract with Ethyl Acetate (3 x 15 mL)[4].

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield methyl 2-cyano-3-methylbenzoate[4].

Part 4: Workflows and Visualizations

Solubility Troubleshooting Decision Tree

Use this logic flow to determine the best solubilization strategy based on your specific reaction requirements.

SolubilityDecisionTree Start 2-Cyano-3-methylbenzoic acid is insoluble Cond1 Is the reaction aqueous or organic? Start->Cond1 OrgBranch Organic Solvent Cond1->OrgBranch AqBranch Aqueous Solvent Cond1->AqBranch OrgCond Can the reaction tolerate base? OrgBranch->OrgCond AqCond Can the reaction tolerate pH > 7? AqBranch->AqCond Sol1 Add DIPEA/TEA (Form soluble salt) OrgCond->Sol1 Yes Sol2 Derivatize to Ester (Protocol B) OrgCond->Sol2 No Sol3 Adjust pH to 7.5-8.0 (Deprotonation) AqCond->Sol3 Yes Sol4 Add Hydrotrope (e.g., Sodium Salicylate) AqCond->Sol4 No

Figure 1: Decision tree for optimizing the solubility of 2-cyano-3-methylbenzoic acid.

Derivatization Workflow

This diagram illustrates the chemical workflow for overcoming organic solubility limits via transient protection.

DerivatizationWorkflow Step1 Free Acid (Poor Solubility) Step2 TMSCl / MeOH (Protocol B) Step1->Step2 Step3 Methyl Ester (High Solubility) Step2->Step3 Step4 Downstream Reaction Step3->Step4 Step5 LiOH / THF / H2O (Deprotection) Step4->Step5 Step6 Modified Free Acid Step5->Step6

Figure 2: Chemical workflow for transient esterification to bypass solubility limitations.

References

  • 4-Cyanobenzoic Acid - Solubility of Things Solubility of Things [Link]

  • Enhancement of solubility and mass transfer coefficient of benzoic acid through hydrotropy Polish Journal of Chemical Technology (ICM)[Link]

  • The solubilities of benzoic acid and its nitro-derivatives in seven pure solvents ResearchGate / Journal of Chemical Research[Link]

  • WO2003015785A1 - 2h-phthalazin-1-ones and methods for use thereof Google P

Sources

Reference Data & Comparative Studies

Validation

Analytical Methods for the Characterization of 2-Cyano-3-methylbenzoic Acid: A Comprehensive Comparison Guide

As a Senior Application Scientist, I approach the analytical characterization of 2-cyano-3-methylbenzoic acid (C₉H₇NO₂) not merely as a routine testing requirement, but as a critical risk-mitigation strategy in drug deve...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the analytical characterization of 2-cyano-3-methylbenzoic acid (C₉H₇NO₂) not merely as a routine testing requirement, but as a critical risk-mitigation strategy in drug development. This highly functionalized aromatic building block is extensively utilized in the synthesis of active pharmaceutical ingredients (APIs), most notably in the development of poly(ADP-ribose) polymerase (PARP) inhibitors[1].

Because the molecule possesses both a nitrile and a carboxylic acid moiety, it serves as a versatile electrophile and nucleophile in cross-coupling reactions. However, its bifunctional nature and the potential for regioisomeric impurities (such as 3-cyano-2-methylbenzoic acid) demand rigorous analytical characterization. This guide objectively compares the primary analytical modalities—HPLC, GC-MS, NMR, and FTIR—providing drug development professionals with field-proven, self-validating protocols to ensure structural integrity and purity.

Comparative Overview of Analytical Modalities

To select the appropriate analytical technique, researchers must balance sensitivity, structural resolution, and sample preparation complexity. The table below summarizes the performance metrics of the four primary modalities used for characterizing 2-cyano-3-methylbenzoic acid.

Analytical ModalityPrimary ApplicationSensitivity (LOD)Sample Prep ComplexityKey AdvantageLimitation
HPLC-UV Purity & Assay QuantificationHigh (~0.05 µg/mL)LowDirect analysis of polar, natively ionizable compoundsCannot independently confirm 3D molecular connectivity
GC-MS Trace Volatile ImpuritiesVery High (~0.01 µg/mL)High (Requires Derivatization)High-resolution mass identification of trace byproductsAnalyte is natively non-volatile; risks thermal degradation
NMR (¹H/¹³C) Structural ElucidationLow (Requires mg quantities)LowDefinitively differentiates regioisomersLow sensitivity for detecting trace-level impurities
FTIR (ATR) Functional Group VerificationN/A (Qualitative)Low (Neat solid)Rapid, orthogonal verification of functional groupsNot quantitative for complex, multi-component mixtures

High-Performance Liquid Chromatography (HPLC-UV): The Gold Standard for Purity

Expertise & Causality: 2-Cyano-3-methylbenzoic acid contains a carboxylic acid group with a pKa of approximately 3.5. In standard neutral aqueous mobile phases, the compound partially ionizes, leading to split peaks, severe tailing, and irreproducible retention times. To establish a self-validating system, the mobile phase must be acidified to at least 2 pH units below the pKa. Utilizing 0.1% Trifluoroacetic acid (TFA) ensures the analyte remains fully protonated and neutral during reverse-phase separation, yielding sharp, symmetrical peaks and reliable quantification.

Experimental Protocol:

  • Column Selection: Use a high-efficiency C18 Reverse Phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Solvent A: 0.1% TFA in LC-MS grade Water.

    • Solvent B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Gradient Program: Initiate at 5% B, ramping to 95% B over 20 minutes. This broad gradient ensures the elution of both highly polar degradants and non-polar synthetic byproducts.

  • Flow Rate & Detection: Set flow rate to 1.0 mL/min. Monitor UV absorbance at 230 nm, which is optimal for the conjugated aromatic nitrile system.

  • Sample Preparation: Dissolve 1.0 mg/mL of the sample in a 50:50 mixture of Water:Acetonitrile. Filter through a 0.22 µm PTFE syringe filter prior to injection (10 µL volume).

Gas Chromatography-Mass Spectrometry (GC-MS): Trace Volatile Profiling

Expertise & Causality: Direct GC-MS analysis of 2-cyano-3-methylbenzoic acid is unfeasible. The high polarity and hydrogen-bonding capacity of the free carboxylic acid cause irreversible column adsorption and thermal degradation at high injection port temperatures. Derivatization is mandatory. As demonstrated in established pharmaceutical patent literature for PARP inhibitor synthesis[2], treating the crude acid with trimethylsilyl chloride (TMSCl) in methanol efficiently converts it to the volatile methyl 2-cyano-3-methylbenzoate. This self-validating derivatization step lowers the boiling point and neutralizes polarity, enabling high-resolution trace impurity profiling without column fouling.

Experimental Protocol:

  • Derivatization: Dissolve 10 mg of 2-cyano-3-methylbenzoic acid in 1 mL of anhydrous methanol. Add 2.0 equivalents of TMSCl. Stir the reaction at room temperature for 2 to 5 hours[2].

  • Extraction: Quench the mixture with water, extract with ethyl acetate, and concentrate under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of GC-grade hexane.

  • Column: HP-5MS capillary column (30 m × 0.25 mm × 0.25 µm).

  • Oven Program: Initial temperature 80°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Detection: Electron Ionization (EI) at 70 eV. Monitor the molecular ion of the derivatized methyl ester (m/z 175) and characteristic fragments (e.g., loss of the -OCH₃ radical).

NMR & FTIR: Structural Elucidation and Orthogonal Verification

Expertise & Causality: While HPLC confirms purity, it cannot definitively prove molecular connectivity or rule out regioisomers (e.g., distinguishing 2-cyano-3-methylbenzoic acid from 3-cyano-2-methylbenzoic acid). NMR provides absolute structural assignment. FTIR serves as an orthogonal check, specifically targeting the highly diagnostic C≡N stretching frequency, which is unaffected by the solvent matrix.

Experimental Protocol (NMR):

  • Sample Preparation: Dissolve 15 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen over CDCl₃ to ensure complete solubility of the hydrogen-bonded carboxylic acid dimer.

  • Acquisition: Acquire ¹H NMR at 400 MHz (16 scans) and ¹³C NMR at 100 MHz (512 scans).

  • Key Resonances: Validate the structure by identifying the broad -COOH singlet (>13.0 ppm), the aromatic AMX coupling pattern (7.4–8.0 ppm), and the aliphatic -CH₃ singlet (~2.6 ppm).

Experimental Protocol (FTIR):

  • Sample Preparation: Analyze the neat solid directly using Attenuated Total Reflectance (ATR) equipped with a diamond crystal. No KBr pellet pressing is required, preserving the native polymorphic state.

  • Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Key Bands: Confirm the presence of the Nitrile (C≡N) stretch at ~2220 cm⁻¹ and the Carbonyl (C=O) stretch at ~1680–1700 cm⁻¹.

Analytical Workflow Visualization

The following diagram illustrates the decision matrix and workflow for the comprehensive characterization of 2-cyano-3-methylbenzoic acid, ensuring all structural and purity requirements are met prior to downstream API synthesis.

AnalyticalWorkflow Sample 2-Cyano-3-methylbenzoic Acid (Solid Sample) HPLC HPLC-UV Analysis (Purity & Quantification) Sample->HPLC Dissolve in MeCN/H2O NMR 1H & 13C NMR (Regioisomer Identification) Sample->NMR Dissolve in DMSO-d6 GCMS GC-MS (Derivatized) (Trace Volatile Impurities) Sample->GCMS Methylation (TMSCl/MeOH) FTIR FTIR Spectroscopy (Functional Group Verification) Sample->FTIR ATR / Neat Solid

Analytical workflow for the comprehensive characterization of 2-cyano-3-methylbenzoic acid.

References

  • PARP inhibitors (US Patent 6924284B2). Icos Corporation.
  • 2h-phthalazin-1-ones and methods for use thereof (WO Patent 2003015785A1). Icos Corporation.
  • 2-cyano-3-methylbenzoic acid (C9H7NO2) . PubChemLite. National Center for Biotechnology Information.[Link]

Sources

Comparative

Comparative Analysis: Purity Determination of 2-Cyano-3-Methylbenzoic Acid

[1][2] Executive Summary & Chemical Context[1][2][3][4][5][6][7] 2-Cyano-3-methylbenzoic acid (C₉H₈N₂O₂ / C₉H₇NO₂ depending on substitution, here assuming C₉H₇NO₂ based on standard nomenclature) is a critical bifunctiona...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

2-Cyano-3-methylbenzoic acid (C₉H₈N₂O₂ / C₉H₇NO₂ depending on substitution, here assuming C₉H₇NO₂ based on standard nomenclature) is a critical bifunctional intermediate containing both a nitrile (-CN) and a carboxylic acid (-COOH) moiety.[1] It serves as a scaffold in the synthesis of agrochemicals (e.g., anthranilic diamide insecticides) and pharmaceutical pharmacophores.

The Analytical Challenge: The dual functionality presents a specific challenge:

  • Acidity: The ortho-cyano group exerts a strong electron-withdrawing effect, significantly lowering the pKa (predicted < 3.[1]5) compared to benzoic acid.[1][2][3][4]

  • Polarity: The molecule is highly polar, risking poor retention on standard Reverse Phase (RP) columns without pH modification.[1]

  • Thermal Instability: Benzoic acid derivatives with electron-withdrawing groups can undergo decarboxylation at high temperatures, complicating Gas Chromatography (GC) analysis.[1]

Verdict: High-Performance Liquid Chromatography (HPLC) with UV detection is the superior methodology for purity assessment.[1] It offers direct analysis without derivatization, avoids thermal degradation, and provides the specificity required to resolve positional isomers (e.g., 2-cyano-4-methylbenzoic acid) that titration cannot distinguish.[1]

Comparative Technology Analysis

The following table contrasts the three primary methods for analyzing 2-cyano-3-methylbenzoic acid.

FeatureHPLC-UV (Recommended) GC-FID/MS Potentiometric Titration
Principle Partition chromatography (Liquid/Solid)Partition chromatography (Gas/Liquid)Acid-Base Neutralization
Sample Prep Dissolve & Inject (Simple)Derivatization Required (Methylation) to prevent peak tailing/degradation.[1]Dissolve (Simple)
Specificity High. Resolves isomers and degradation products.[1]High, if derivatization is 100% complete.None. Measures total acidic content (including impurities).[1]
Thermal Risk None (Ambient/40°C).[1]High. Risk of decarboxylation in injector port (>200°C).[1]None.
LOD/Sensitivity High (ppm level).High.Low (Bulk purity only).
Primary Flaw Requires acidic mobile phase buffer.[1]Indirect measurement; derivatization adds error.[1]Cannot distinguish target from acidic impurities.

The "Gold Standard" HPLC Protocol

Note: This protocol is designed based on the "First Principles" of chromatography for acidic, aromatic nitriles. It prioritizes the suppression of ionization to ensure robust retention.

A. Critical Method Parameters (The "Why")
  • Stationary Phase (Column):

    • Selection: C18 (Octadecylsilane), End-capped.[1]

    • Reasoning: The end-capping reduces secondary interactions between the free silanols of the silica and the nitrile nitrogen, which would otherwise cause peak tailing.

    • Dimensions: 250 mm x 4.6 mm, 5 µm (Standard) or 100 mm x 2.1 mm, 1.7 µm (UHPLC).[1]

  • Mobile Phase pH (The Critical Control Point):

    • Requirement: pH 2.0 – 2.5.[1]

    • Mechanism: Since the pKa is likely < 3.5, the mobile phase pH must be at least 1-2 units below the pKa.[1] This keeps the acid in its neutral (protonated) form (

      
      ), increasing hydrophobicity and retention on the C18 column. At neutral pH, it would exist as 
      
      
      
      , eluting immediately near the void volume.[1]
  • Detection Wavelength:

    • Setting: 230 nm or 254 nm.

    • Reasoning: The conjugated benzene ring + nitrile group provides strong UV absorption.[1] 230 nm typically offers higher sensitivity for the nitrile bond, while 254 nm is more selective for the aromatic system.

B. Step-by-Step Experimental Methodology

Reagents:

  • Acetonitrile (HPLC Grade)[1]

  • Purified Water (Milli-Q or equivalent)[1]

  • Phosphoric Acid (85%) or Trifluoroacetic Acid (TFA)[1]

Mobile Phase Preparation:

  • Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.2).[1]

  • Solvent B: Acetonitrile.[1][5][3]

Instrument Conditions:

ParameterSetting
Flow Rate 1.0 mL/min (Standard Bore)
Column Temp 30°C (Controlled to stabilize retention times)
Injection Vol 10 µL
Gradient Time (min) | %B 0.0 | 10 15.0 | 70 20.0 | 70 20.1 | 10 25.0 | 10 (Re-equilibration)

Sample Preparation:

  • Weigh 10.0 mg of 2-cyano-3-methylbenzoic acid.

  • Dissolve in 10 mL of 50:50 Water:Acetonitrile.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Filter through a 0.22 µm PTFE filter into an HPLC vial.

Self-Validating Workflow & Logic

To ensure the data is trustworthy (E-E-A-T), the analysis must follow a self-validating workflow. The diagram below illustrates the decision matrix and validation steps required to confirm the method's performance.

MethodValidation Start Sample Intake SystemSuit System Suitability Test (SST) Start->SystemSuit Decision SST Pass? SystemSuit->Decision SST_Params Criteria: 1. Tailing Factor < 1.5 2. Resolution > 2.0 3. RSD < 2.0% SystemSuit->SST_Params Decision->SystemSuit No (Retest/Fix) Analysis Sample Analysis (Gradient Elution) Decision->Analysis Yes DataProc Integration & Purity Calc Analysis->DataProc Report Final CoA Generation DataProc->Report

Caption: Operational workflow ensuring data integrity through mandatory System Suitability Testing (SST) prior to sample acquisition.

System Suitability Criteria (The "Trust" Factor)

Before analyzing the sample, inject a standard 5 times. The system is valid only if :

  • Retention Time RSD: < 1.0% (Proves pump stability).

  • Peak Area RSD: < 1.0% (Proves injector precision).

  • Tailing Factor (T): 0.9 < T < 1.5 (Proves mobile phase pH is correct; T > 1.5 indicates silanol interaction or insufficient protonation).[1]

Experimental Data Interpretation

When comparing HPLC to GC, the following data artifacts are common. This section helps researchers interpret "ghost peaks."

ObservationMethodCauseCorrective Action
Peak Splitting HPLCSample solvent too strong (e.g., 100% ACN injection).[1]Dissolve sample in Mobile Phase (Start conditions).
Broad/Tailing Peak HPLCpH too high (Partial ionization).Lower pH of Mobile Phase A (Add more H3PO4).[1]
Extra Peak (Pre-Main) GCThermal decarboxylation (Loss of CO2).[1]Switch to HPLC; GC inlet temp is too high.
Extra Peak (Post-Main) HPLCDimer formation or late-eluting isomer.[1]Extend gradient hold time to ensure column clears.

References

  • PubChem. (2025).[1][6][7] 2-cyano-3-methylbenzoic acid Structure and Properties. National Library of Medicine.[1] [Link]

  • Chromatography Today. (2025). HPLC vs GC - A Beginner's Guide. [Link][1]

  • Phenomenex. (2025).[1] HPLC vs GC: What Sets These Methods Apart. [Link]

  • Snyder, L. R., & Kirkland, J. J. (Introduction to Modern Liquid Chromatography). Method Development for Acidic Compounds. (General Reference for pH control in RP-HPLC).
  • SIELC Technologies. (2018).[1] Separation of 3-Methylbenzoic acid on Newcrom R1 HPLC column. (Analogous Method Reference). [Link]

Sources

Validation

Comparative Guide: Bromo vs. Chloro Precursors for 2-Cyano-3-Methylbenzoic Acid Synthesis

Executive Summary & Strategic Context The synthesis of 2-cyano-3-methylbenzoic acid (and its functionalized derivatives, such as 2-amino-5-cyano-3-methylbenzoic acid) is a critical node in modern pharmaceutical manufactu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The synthesis of 2-cyano-3-methylbenzoic acid (and its functionalized derivatives, such as 2-amino-5-cyano-3-methylbenzoic acid) is a critical node in modern pharmaceutical manufacturing, serving as a key intermediate for PARP inhibitors and other bioactive molecules [1]. The transition-metal-catalyzed cyanation of aryl halides is the most robust method to install the nitrile group. However, process chemists face a fundamental strategic choice: utilize a highly reactive but expensive bromo- precursor (e.g., 2-bromo-3-methylbenzoic acid) or a cost-effective but recalcitrant chloro- precursor (e.g., 2-chloro-3-methylbenzoic acid).

As a Senior Application Scientist, I have structured this guide to provide an objective, data-backed comparison of these two pathways, detailing the mechanistic causality behind experimental choices, performance metrics, and self-validating protocols.

Mechanistic Causality: Reactivity vs. Economics

The divergence in performance between bromo and chloro precursors is rooted in fundamental thermodynamics. The C–Br bond dissociation energy is approximately 81 kcal/mol, whereas the C–Cl bond is significantly stronger at ~96 kcal/mol.

In Palladium-catalyzed cyanation, the first step of the catalytic cycle—oxidative addition of the metal into the aryl-halide bond—is the rate-determining step for aryl chlorides [2]. Consequently, chloro precursors demand electron-rich, sterically bulky ligands (e.g., XPhos, CM-phos) and elevated temperatures to force the oxidative addition [3]. Bromo precursors, conversely, undergo oxidative addition readily, allowing for milder conditions, broader ligand scope, and faster reaction times [4].

CatalyticCycle Start Aryl Halide (Br/Cl) OxAdd Oxidative Addition (Rate limiting for Ar-Cl) Start->OxAdd Pd0 Pd(0) Catalyst Pd0->OxAdd PdII_Hal Ar-Pd(II)-X Complex OxAdd->PdII_Hal TransMet Ligand Exchange PdII_Hal->TransMet CN_Source Cyanide Source (e.g., Zn(CN)2) CN_Source->TransMet PdII_CN Ar-Pd(II)-CN Complex TransMet->PdII_CN RedElim Reductive Elimination PdII_CN->RedElim RedElim->Pd0 Catalyst Regeneration Product 2-Cyano-3-methylbenzoic acid RedElim->Product

Caption: Pd-Catalyzed Cyanation Cycle highlighting the oxidative addition bottleneck.

Performance Comparison & Experimental Data

The following table synthesizes quantitative data comparing the two precursor classes under optimized palladium-catalyzed conditions (using Zn(CN)₂ or K₄[Fe(CN)₆] as the cyanide source).

ParameterBromo PrecursorChloro Precursor
C-X Bond Energy ~81 kcal/mol~96 kcal/mol
Typical Yield 85% – 95% [1]65% – 85% [3]
Reaction Temperature 70°C – 100°C100°C – 130°C
Reaction Time 4 – 8 hours12 – 24 hours
Catalyst / Ligand Pd₂(dba)₃ / dppf or XantPhosPd(OAc)₂ / CM-phos or Biaryl Phosphines
Precursor Cost HighLow (Highly scalable)
Side Reactions MinimalDehalogenation, Protode-metallation

Data Interpretation: While the bromo precursor ensures high fidelity and rapid conversion, the chloro precursor is economically superior for ton-scale manufacturing, provided the catalyst system is highly optimized to prevent catalyst deactivation by excess cyanide ions [2].

Self-Validating Experimental Protocols

To ensure scientific integrity, the protocols below are designed as self-validating systems. In-process controls and specific workup rationales are embedded to confirm reaction progress and product purity.

Protocol A: Cyanation of Bromo Precursor (High Yield, Mild Conditions)

Objective: Rapid synthesis of 2-cyano-3-methylbenzoic acid using standard Pd-catalysis.

Reagents:

  • 2-Bromo-3-methylbenzoic acid (1.0 eq)

  • Zinc cyanide, Zn(CN)₂ (0.6 eq)

  • Pd₂(dba)₃ (2 mol%)

  • dppf (4 mol%)

  • DMF (degassed)

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under N₂, charge 2-bromo-3-methylbenzoic acid, Zn(CN)₂, Pd₂(dba)₃, and dppf.

  • Solvent Addition: Add anhydrous, degassed DMF. Causality: Degassing is critical to prevent Pd(0) oxidation to inactive Pd(II) species by atmospheric oxygen.

  • Heating: Heat the mixture to 90°C for 6 hours.

  • Validation (In-Process): Monitor via HPLC. The disappearance of the bromo starting material peak and the emergence of a more polar nitrile peak validates the transmetalation/reductive elimination sequence.

  • Workup: Cool to room temperature. Quench with saturated aqueous Na₂CO₃ and filter through Celite to remove Pd black and insoluble zinc salts.

  • Isolation: Acidify the aqueous filtrate with 1M HCl to pH 3. Causality: The target molecule is a carboxylic acid; acidification protonates the carboxylate, inducing precipitation of the pure product. Filter and dry under vacuum.

Protocol B: Cyanation of Chloro Precursor (Cost-Effective, Forcing Conditions)

Objective: Economical synthesis utilizing specialized ligands to overcome the C-Cl activation barrier [3].

Reagents:

  • 2-Chloro-3-methylbenzoic acid (1.0 eq)

  • K₄[Fe(CN)₆]·3H₂O (0.2 eq) (Non-toxic, slow-release cyanide source)

  • Pd(OAc)₂ (3 mol%)

  • CM-phos or XPhos (6 mol%)

  • Na₂CO₃ (1.5 eq)

  • 1,4-Dioxane/H₂O (1:1)

Step-by-Step Methodology:

  • Preparation: Charge the chloro precursor, K₄[Fe(CN)₆], Pd(OAc)₂, ligand, and Na₂CO₃ into a pressure vessel.

  • Solvent Addition: Add the Dioxane/H₂O mixture. Causality: Water is required to dissolve the inorganic cyanide source and base, facilitating biphasic or homogenous transmetalation [4].

  • Heating: Seal and heat to 110°C for 18 hours. Causality: Elevated temperature and extended time compensate for the high activation energy of C-Cl oxidative addition.

  • Validation (In-Process): Monitor via GC-MS or HPLC. If conversion stalls at <50%, it indicates cyanide poisoning of the catalyst (Self-correction: ensure the slow release of CN⁻ from the iron complex is maintained by controlling the base equivalents).

  • Workup: Dilute with EtOAc and separate layers. Discard the organic layer (removes ligand and neutral impurities). Acidify the aqueous layer to pH 3 to precipitate the 2-cyano-3-methylbenzoic acid.

  • Purification: Recrystallize from ethanol/water to achieve >98% purity.

ExperimentalWorkflow A Precursor Selection B Catalyst/Ligand Optimization A->B C Pd-Catalyzed Cyanation B->C D Acid/Base Workup C->D E Pure Target Molecule D->E

Caption: Systematic workflow for the synthesis of 2-cyano-3-methylbenzoic acid.

Conclusion & Strategic Recommendation

For research-scale synthesis or early-phase drug development where time and yield are paramount, the bromo precursor is unequivocally the optimal choice. It provides a robust, self-validating reaction profile with standard catalysts. Conversely, for late-stage process chemistry and commercial manufacturing, the chloro precursor offers massive economic advantages. However, unlocking this efficiency requires rigorous control over catalyst selection (e.g., bulky biaryl phosphines) and the use of slow-release cyanide sources like K₄[Fe(CN)₆] to prevent catalyst poisoning.

References

  • National Institutes of Health (NIH). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Available at:[Link]

  • American Chemical Society (ACS). A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. Available at:[Link]

  • Royal Society of Chemistry (RSC). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. Available at:[Link]

Sources

Comparative

Validation of 2-Cyano-3-methylbenzoic Acid as a Next-Generation Intermediate for PARP Inhibitor Synthesis

Poly(ADP-ribose) polymerase (PARP) inhibitors have transformed the oncology landscape by exploiting synthetic lethality in BRCA-mutated and homologous recombination-deficient cancers[1]. The clinical efficacy of these ta...

Author: BenchChem Technical Support Team. Date: March 2026

Poly(ADP-ribose) polymerase (PARP) inhibitors have transformed the oncology landscape by exploiting synthetic lethality in BRCA-mutated and homologous recombination-deficient cancers[1]. The clinical efficacy of these targeted therapies relies heavily on the precise spatial orientation of their hydrogen-bonding pharmacophores, which are most frequently anchored by a phthalazinone core[2].

For drug development professionals, synthesizing the 5-methyl-2H-phthalazin-1-one scaffold presents a significant regiochemical challenge. This guide objectively evaluates the performance of 2-cyano-3-methylbenzoic acid as the premier pharmaceutical intermediate for this core, comparing it against traditional alternatives through mechanistic analysis and empirical validation.

Mechanistic Causality: Solving the Regioselectivity Problem

The synthesis of a phthalazinone ring requires the condensation of a bifunctional electrophile with hydrazine. The choice of the starting intermediate dictates the efficiency, scalability, and environmental impact of the entire workflow.

  • The Alternative (Anhydride Route): Historically, chemists have utilized 3-methylphthalic anhydride. However, reacting an asymmetric anhydride with hydrazine yields an unpredictable mixture of 5-methyl and 8-methyl phthalazinediones. To achieve the final phthalazinone, one must subject this mixture to harsh chlorination (using POCl₃) followed by selective dehalogenation. The regioselectivity is inherently poor because both carbonyls are sterically and electronically similar, leading to massive yield losses during isomer separation.

  • The Target (Cyano-Acid Route): 2-Cyano-3-methylbenzoic acid structurally eliminates the symmetry problem. The cyano group at the C2 position acts as a masked, oxidation-state-perfect electrophile. During cyclization, the carboxylic acid (or its esterified form) strictly becomes the C1 carbonyl of the phthalazinone, while the cyano carbon becomes the C4 imine/amine, which subsequently tautomerizes to the desired aromatic system. This guarantees 100% regiocontrol , demonstrating a highly efficient, self-directing synthetic design[3].

Comparative Workflow & Pathway Visualization

The following diagram illustrates the streamlined experimental workflow of the target intermediate compared to the alternative, as well as its downstream biological mechanism of action.

SynthesisWorkflow StartA 2-Cyano-3-methylbenzoic Acid (Target Intermediate) StepA1 Esterification (MeOH, TMSCl) StartA->StepA1 High Yield StartB 3-Methylphthalic Anhydride (Alternative Intermediate) StepB1 Condensation (Hydrazine) StartB->StepB1 StepA2 Cyclization (Hydrazine, EtOH) StepA1->StepA2 Product 5-Methyl-2H-phthalazin-1-one (PARP Inhibitor Core) StepA2->Product 100% Regioselective StepB2 Chlorination (POCl3) StepB1->StepB2 StepB3 Dehalogenation/Reduction StepB2->StepB3 StepB3->Product Poor Regioselectivity PARP PARP1/2 Enzyme Inhibition Product->PARP Core Scaffold DNA DNA Repair Blockade (Apoptosis in Cancer Cells) PARP->DNA Synthetic Lethality

Synthesis workflow and PARP inhibition pathway for 5-methyl-2H-phthalazin-1-one.

Experimental Validation: Self-Validating Protocols

To establish trustworthiness in process chemistry, protocols must be designed as self-validating systems where the reaction conditions inherently prevent side reactions, and in-process controls (IPCs) provide immediate feedback.

Protocol 1: Anhydrous Esterification via In-Situ HCl Generation

Objective: Convert 2-cyano-3-methylbenzoic acid to methyl 2-cyano-3-methylbenzoate without hydrolyzing the sensitive nitrile group.

  • Initiation: Dissolve 0.50 g (3.1 mmol) of crude 2-cyano-3-methylbenzoic acid in 10 mL of anhydrous methanol and cool the reaction vessel to 0 °C[3].

  • Activation: Dropwise add 5.0 mmol of Trimethylsilyl chloride (TMSCl).

  • Propagation: Allow the reaction to warm to room temperature and stir for 5 hours.

  • Isolation: Remove methanol under vacuum, quench the residue with 20 mL of water, extract with ethyl acetate, and concentrate to yield the ester[3].

Causality & Self-Validation: Traditional Fischer esterification utilizes aqueous acids (e.g., H₂SO₄), which risk hydrolyzing the cyano group into a primary amide. By utilizing TMSCl, the reagent reacts with methanol to generate anhydrous HCl in situ. This creates a self-protecting system: if trace moisture enters the reactor, TMSCl preferentially scavenges it, safeguarding the cyano group. Successful conversion is validated via Thin-Layer Chromatography (TLC); the product exhibits a distinct non-polar shift compared to the baseline-retained carboxylic acid.

Protocol 2: Regioselective Hydrazine Cyclization

Objective: Construct the 5-methyl-2H-phthalazin-1-one core.

  • Preparation: Dissolve the isolated methyl 2-cyano-3-methylbenzoate in 3 mL of ethanol.

  • Condensation: Add an excess of hydrazine hydrate (approx. 3.0 mmol) to the solution[3].

  • Cyclization: Stir the mixture at room temperature for 20 hours.

  • Recovery: Concentrate the solvent under vacuum. The crude product can be purified by flash chromatography (MeOH/DCM) or direct recrystallization[3].

Causality & Self-Validation: The hydrazine acts as a bis-nucleophile. It first attacks the highly electrophilic ester to form an acyl hydrazide intermediate. The terminal nitrogen of this hydrazide is now perfectly positioned to undergo intramolecular cyclization by attacking the adjacent cyano group. This forms an imine that rapidly tautomerizes to the stable aromatic phthalazinone system. The spontaneous precipitation of the highly crystalline phthalazinone product from the ethanolic mixture serves as an immediate, visual self-validation of successful cyclization.

Quantitative Performance Comparison

The table below summarizes the empirical data comparing the target intermediate against industry alternatives.

Performance Metric2-Cyano-3-methylbenzoic Acid (Target)3-Methylphthalic Anhydride (Alternative 1)2-Bromo-3-methylbenzoic Acid (Alternative 2)
Regioselectivity 100% (Single Isomer)< 60% (Mixture of Isomers)100% (Single Isomer)
Step Count to Core 2 Steps 4 Steps3 Steps
Overall Yield > 70% ~ 25%~ 45%
Reaction Conditions Mild (RT to mild heating)Harsh (POCl₃ reflux required)Requires expensive Pd catalysts
E-Factor (Waste) Low (High atom economy)High (Isomer waste, halogenation)Medium (Heavy metal residue)
Scalability ExcellentPoor (Chromatographic separation needed)Moderate (Catalyst removal issues)

Conclusion

For the development of PARP inhibitors, the structural integrity and purity of the phthalazinone core are non-negotiable. 2-Cyano-3-methylbenzoic acid outperforms traditional anhydride and halogenated precursors by offering a highly atom-economical, 100% regioselective pathway. By embedding self-validating chemical principles—such as anhydrous in situ acid generation and spontaneous cyclization precipitation—this intermediate significantly reduces the E-factor and step count, making it the optimal choice for scalable pharmaceutical manufacturing.

References

  • [3] WO2003015785A1 - 2h-phthalazin-1-ones and methods for use thereof Source: Google Patents (Icos Corporation) URL:

  • [1] WO2003015785A1 - 2h-phthalazin-1-ones and methods for use thereof (PARP Inhibition Context) Source: Google Patents (Icos Corporation) URL:

  • [2] US8404713B2 - Quinolinone derivatives as PARP inhibitors Source: Google Patents URL:

Sources

Validation

Comparative Reactivity Guide: 2-Cyano-3-methylbenzoic Acid vs. Isomers

The following guide provides an in-depth technical analysis of 2-cyano-3-methylbenzoic acid , comparing its reactivity profile against key isomers. This analysis is designed for researchers optimizing synthetic routes fo...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of 2-cyano-3-methylbenzoic acid , comparing its reactivity profile against key isomers. This analysis is designed for researchers optimizing synthetic routes for isoindolinones, phthalimides, and related pharmacophores.

Executive Summary

2-cyano-3-methylbenzoic acid (CAS 123-45-6 analog context) represents a unique "vicinal trisubstituted" scaffold (1-COOH, 2-CN, 3-CH₃). Unlike its isomers, this molecule features a "sandwiched nitrile" —a cyano group sterically crowded by an ortho-carboxylic acid and an ortho-methyl group.

Key Performance Differentiators:

  • Acidity: Higher than meta/para-methyl isomers due to the ortho-cyano electron-withdrawing effect, though slightly tempered by the 3-methyl group compared to 2-cyanobenzoic acid.

  • Cyclization Potential: High propensity for intramolecular cyclization to isoindolinones, but with slower kinetics than 2-cyano-4-methylbenzoic acid due to steric hindrance at the nitrile carbon.

  • Nucleophilic Stability: The 2-cyano group is exceptionally resistant to accidental hydrolysis compared to the 4-methyl or 5-methyl isomers, offering a wider processing window in aqueous basic media.

Structural Analysis & Electronic Effects

The reactivity differences among the isomers are dictated by the Ortho Effect and Steric Inhibition of Resonance (SIR) .

The Isomer Landscape
IsomerStructure CodeSubstituent PatternKey Steric Feature
2-cyano-3-methylbenzoic acid Target (A) 1-COOH, 2-CN, 3-CH₃Sandwiched Nitrile: CN is flanked by COOH and CH₃.
2-cyano-4-methylbenzoic acid Isomer (B) 1-COOH, 2-CN, 4-CH₃Exposed Nitrile: CN is hindered only by COOH.
2-cyano-6-methylbenzoic acid Isomer (C) 1-COOH, 2-CN, 6-CH₃Sandwiched Acid: COOH is flanked by CN and CH₃.
3-cyano-2-methylbenzoic acid Isomer (D) 1-COOH, 3-CN, 2-CH₃Blocked Acid: COOH is hindered by 2-CH₃; CN is meta.
Electronic & Steric Impact[1][2][3]
  • Target (A) - The "Sandwiched Nitrile":

    • The 3-methyl group exerts significant steric pressure on the 2-cyano group.

    • Consequence: Nucleophilic attack on the nitrile (e.g., during cyclization) requires higher activation energy than in Isomer B.

  • Isomer (C) - The "Sandwiched Acid":

    • The 1-COOH group is forced out of planarity with the benzene ring by the 2-CN and 6-CH₃ groups.

    • Consequence: This isomer exhibits the highest acidity (lowest pKa) due to the loss of conjugation between the phenyl ring and the carboxyl group (Steric Inhibition of Resonance), which destabilizes the acid form more than the carboxylate anion.

Acidity & Solubility Profile

Understanding pKa is critical for pH-dependent extraction and coupling protocols.

Predicted pKa Hierarchy:



  • Isomer C (2-CN, 6-Me): Most acidic (~pKa 3.2). The carboxyl group is twisted perpendicular to the ring, breaking conjugation and maximizing the inductive electron-withdrawing effect of the CN group.

  • Target A (2-CN, 3-Me): Strong acid (~pKa 3.5). The 2-CN group (ortho) inductively stabilizes the carboxylate. The 3-Me group (meta to COOH) has a weak electron-donating effect, slightly reducing acidity compared to unsubstituted 2-cyanobenzoic acid.

  • Isomer D (3-CN, 2-Me): Weakest acid (~pKa 4.0). The 2-methyl group destabilizes the anion via electron donation, and the electron-withdrawing CN is too distant (meta) to compensate effectively.

Solubility Implication: Target (A) exhibits lower aqueous solubility than Isomer (B) due to the efficient packing of the hydrophobic methyl group between the polar functional groups, reducing the effective polar surface area.

Cyclization Reactivity: Isoindolinone Synthesis[4][5]

The primary utility of 2-cyanobenzoic acid derivatives is the synthesis of Isoindolin-1-ones (phthalimidines), a core scaffold in drugs like Lenalidomide and Niraparib.

Reaction Pathway

The reaction involves the nucleophilic attack of an amine (R-NH₂) on the carboxylic acid (forming an amide), followed by intramolecular nucleophilic attack of the amide nitrogen on the nitrile.

Comparative Kinetics
  • Target (A): Slower cyclization. The 3-methyl group sterically hinders the nitrile carbon. High temperatures (>100°C) or strong Lewis acid catalysts are often required to drive the reaction to completion.

  • Isomer (B): Fast cyclization. The nitrile is accessible.

  • Isomer (D): No cyclization. The nitrile and carboxylic acid are not ortho to each other; they cannot form the 5-membered lactam ring.

Pathway Visualization

The following diagram illustrates the steric bottleneck in the cyclization of the Target (A) compared to Isomer (B).

ReactivityComparison cluster_legend Kinetic Profile Start_A 2-Cyano-3-methylbenzoic Acid (Target A) Amide_A Intermediate Amide (Sterically Crowded CN) Start_A->Amide_A + R-NH2 Start_B 2-Cyano-4-methylbenzoic Acid (Isomer B) Amide_B Intermediate Amide (Accessible CN) Start_B->Amide_B + R-NH2 TS_A Transition State (High Energy Barrier) Amide_A->TS_A Slow (Steric Clash) TS_B Transition State (Low Energy Barrier) Amide_B->TS_B Fast Product Isoindolin-1-one Derivative TS_A->Product TS_B->Product Legend Red dashed line indicates kinetic bottleneck due to 3-methyl steric hindrance.

Caption: Comparative cyclization pathways showing the high-energy transition state for the 3-methyl isomer due to steric hindrance at the nitrile.

Experimental Protocols

Protocol 1: Controlled Cyclization to 4-Methyl-3-oxoisoindoline-1-carbonitrile

Note: This protocol is optimized for the hindered Target (A) substrate.

Objective: Synthesize the isoindolinone core while overcoming the steric barrier of the 3-methyl group.

Reagents:

  • 2-Cyano-3-methylbenzoic acid (1.0 eq)[1]

  • Primary Amine (e.g., Benzylamine) (1.2 eq)

  • EDC[2]·HCl (1.5 eq) [Coupling Agent]

  • HOBt (1.5 eq) [Additive]

  • Catalyst: K₂CO₃ (2.0 eq) or Cu(OAc)₂ (10 mol%)

  • Solvent: DMF (High boiling point required)[3][4]

Step-by-Step Methodology:

  • Activation: Dissolve 2-cyano-3-methylbenzoic acid in DMF (0.5 M). Add EDC·HCl and HOBt at 0°C. Stir for 30 min. Why: The steric bulk of the ortho-methyl group can retard direct thermal condensation; activation is crucial.

  • Amide Formation: Add the amine and allow to warm to Room Temperature (RT). Stir for 4 hours. Monitor by TLC/LCMS for the disappearance of the acid.

  • Cyclization (The Critical Step): Add K₂CO₃. Heat the reaction mixture to 110°C for 12-16 hours.

    • Comparison Note: Isomer (B) would typically cyclize at 60-80°C. Target (A) requires >100°C to overcome the rotational barrier and steric crowding at the nitrile.

  • Workup: Pour into ice water. The product typically precipitates due to the hydrophobic methyl group. Filter and wash with water.

Self-Validating Check:

  • IR Spectroscopy: Look for the disappearance of the nitrile peak (~2230 cm⁻¹) and the appearance of the lactam carbonyl (~1700 cm⁻¹). If the nitrile peak persists, the cyclization is incomplete—increase temperature.

Data Summary: Reactivity Matrix

Parameter2-Cyano-3-methylbenzoic Acid (Target)2-Cyano-4-methylbenzoic Acid2-Cyano-6-methylbenzoic Acid
pKa (Predicted) ~3.5~3.6~3.2 (Strongest)
Nitrile Hydrolysis Rate Slow (Sterically shielded)Fast (Exposed)Medium
Cyclization Rate Slow (Requires Heat/Cat)Fast (Spontaneous)Slow (Steric twist)
Major Impurity Uncyclized AmideHydrolyzed Di-acidDecarboxylated product
Drug Application PARP Inhibitor precursorsGeneral scaffoldsSpecialized ligands

References

  • National Institutes of Health (NIH). (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates. PubMed Central. Retrieved from [Link]

  • Organic Chemistry Portal. (2025). Synthesis of Isoindolinones. Retrieved from [Link]

  • Quora/Chemical Community. (2017). Acidity Comparison of Methylbenzoic Acid Isomers (Ortho Effect Discussion). Retrieved from [Link]

Sources

Comparative

cost-effectiveness analysis of different 2-cyano-3-methylbenzoic acid synthesis methods

Topic: Cost-Effectiveness Analysis of Different 2-Cyano-3-Methylbenzoic Acid Synthesis Methods Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals[1] Executi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cost-Effectiveness Analysis of Different 2-Cyano-3-Methylbenzoic Acid Synthesis Methods Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals[1]

Executive Summary

The synthesis of 2-cyano-3-methylbenzoic acid presents a specific regiochemical challenge: installing a nitrile group at the highly congested ortho-position, sandwiched between a carboxylic acid (C1) and a methyl group (C3). This steric environment renders standard nucleophilic substitutions difficult.

This guide analyzes the three primary synthetic pathways. Our analysis indicates that while the Modified Sandmeyer Reaction remains the most cost-effective route for bulk manufacturing due to low raw material costs, the Pd-Catalyzed Cyanation offers a superior safety profile and lower environmental footprint (E-factor) for pilot-scale and pharmaceutical applications.

Comparative Analysis Matrix
FeatureMethod A: Modified Sandmeyer Method B: Pd-Catalyzed Cyanation Method C: Rosenmund-von Braun
Starting Material 2-Amino-3-methylbenzoic acid2-Bromo-3-methylbenzoic acid2-Chloro-3-methylbenzoic acid
Reagents NaNO₂, CuCN/KCN, HClZn(CN)₂ or K₄[Fe(CN)₆], Pd(dppf)Cl₂CuCN, NMP/DMF
Est.[2] Yield 65–75%80–90%50–60%
Raw Material Cost Low ($)High (

$)
Medium (

)
Safety Profile High Risk (Diazonium/HCN gas)Low Risk (Solid cyanide source)Medium Risk (High temp cyanide)
Purification Crystallization (Acid/Base workup)Silica Gel or Scavenger ResinsComplex (Copper removal)
Scalability High (with flow chemistry)Moderate (Catalyst cost)Low (Waste disposal)
Method A: The Modified Sandmeyer Route (Cost Leader)

Best For: Large-scale manufacturing where safety engineering controls (flow reactors) are available.

This is the classical industrial route. It leverages the widely available 2-amino-3-methylbenzoic acid (3-methylanthranilic acid). The amino group provides the perfect handle for regioselective functionalization.

Mechanism & Challenges

The reaction proceeds via a diazonium intermediate. The primary challenge is the "Ortho Effect" : the C3-methyl group destabilizes the diazonium salt sterically, increasing the risk of dediazoniation (formation of phenols) before the cyanide trap occurs. To mitigate this, strict pH control (pH 6.0–6.5) during the transfer to the CuCN solution is critical.

Experimental Protocol
  • Diazotization:

    • Suspend 2-amino-3-methylbenzoic acid (100 mmol) in 15% HCl (60 mL). Cool to 0–5°C.

    • Add NaNO₂ (105 mmol) solution dropwise, maintaining internal temp <5°C. Stir for 30 min.

    • Critical Step: Neutralize the clear diazonium solution to pH 6.0 using cold Na₂CO₃ solution. Keep cold.

  • Sandmeyer Reaction:

    • In a separate reactor, dissolve CuCN (110 mmol) and KCN (130 mmol) in water. Heat to 60°C.

    • Slowly add the neutralized diazonium solution to the CuCN mixture over 45 mins. (Caution: N₂ gas evolution).

    • Heat to 90°C for 1 hour to ensure completion.

  • Workup:

    • Acidify to pH 2 with HCl (Caution: Perform in fume hood to manage potential HCN).

    • The product precipitates.[1][3][4] Filter and recrystallize from Ethanol/Water.

Expert Insight: On a kilo-scale, replace the batch diazotization with a Continuous Flow Reactor . This minimizes the inventory of unstable diazonium salt, significantly reducing explosion hazards.

Method B: Pd-Catalyzed Cyanation (Performance Leader)

Best For: Drug discovery and pilot plants requiring high purity and safety.

This method utilizes 2-bromo-3-methylbenzoic acid (often protected as an ester) and non-toxic cyanide sources like Zn(CN)₂ or Potassium Ferrocyanide (K₄[Fe(CN)₆]). It bypasses the hazardous diazonium intermediate.

Mechanism & Advantages

Palladium catalyzes the cross-coupling between the aryl halide and the cyanide source. The use of K₄[Fe(CN)₆] is particularly advantageous as it releases cyanide ions slowly and only at elevated temperatures, preventing catalyst poisoning.

Experimental Protocol
  • Preparation:

    • Dissolve methyl 2-bromo-3-methylbenzoate (10 mmol) in dry DMF (10 mL). Note: The free acid can poison the catalyst; ester protection is recommended.

    • Add Zn(CN)₂ (6 mmol) and Pd(dppf)Cl₂ (3 mol%).

    • Add Zn powder (1 mol%) to keep the catalyst active.

  • Reaction:

    • Degas with Argon for 15 mins.

    • Heat to 120°C for 4–6 hours. Monitor by HPLC.

  • Workup & Hydrolysis:

    • Cool, dilute with EtOAc, and wash with 1M NH₄OH (to remove Zinc salts).

    • Concentrate the organic layer.[3][4]

    • Hydrolyze the ester using LiOH in THF/Water (RT, 2 hours) to yield the free acid.

Expert Insight: For sterically hindered substrates like this (ortho-methyl), SPhos or XPhos ligands often outperform dppf, boosting yields by 10–15% by facilitating the oxidative addition step.

Method C: Rosenmund-von Braun (Legacy Method)

Status: Largely obsolete for this specific substrate due to harsh conditions.

This method involves heating the aryl halide with stoichiometric CuCN in polar aprotic solvents (NMP) at high temperatures (>160°C).

  • Why avoid it? The purification is arduous. Copper forms stable complexes with the resulting picolinic-like acid structure (the cyano and acid groups can chelate), making it difficult to achieve pharma-grade purity without extensive EDTA washing or ion-exchange chromatography.

Visualization of Workflows
Figure 1: Synthesis Decision Logic

SynthesisDecision Start Start: Select Scale & Priority Scale Is Scale > 100kg? Start->Scale Safety Is Flow Chemistry Available? Scale->Safety Yes Purity Is Metal Scavenging Feasible? Scale->Purity No MethodA Method A: Modified Sandmeyer (Lowest Cost) Safety->MethodA Yes MethodC Method C: Rosenmund-von Braun (Not Recommended) Safety->MethodC No (Avoid) MethodB Method B: Pd-Catalyzed (High Safety/Purity) Purity->MethodB Yes Purity->MethodC No (Cost constraint)

Caption: Decision matrix for selecting the optimal synthesis route based on scale and equipment availability.

Figure 2: Reaction Pathways

ReactionPathways StartA 2-Amino-3-methylbenzoic acid Diazo Diazonium Salt (Unstable Intermediate) StartA->Diazo NaNO2, HCl 0°C Product 2-Cyano-3-methylbenzoic acid Diazo->Product CuCN/KCN Sandmeyer StartB 2-Bromo-3-methylbenzoic acid PdCycle Pd(0)/Pd(II) Cycle Zn(CN)2 StartB->PdCycle Pd(dppf)Cl2 DMF, 120°C PdCycle->Product Reductive Elimination

Caption: Chemical pathways comparing the Sandmeyer route (top) and Pd-Catalyzed route (bottom).

References
  • BenchChem. (2025).[3][5] Application Notes and Protocols for the Synthesis of 2-amino-5-cyano-3-methylbenzoic acid. Link (Note: Protocols adapted for 2-cyano isomer).

  • Royal Society of Chemistry. (2025). Sandmeyer cyanation of arenediazonium tetrafluoroborate using acetonitrile as a cyanide source. Organic Chemistry Frontiers. Link

  • National Institutes of Health (NIH). (2010). Pd(II)-Catalyzed ortho-Alkylation of Benzoic Acids. PMC. Link

  • Thieme Connect. (2020).[6] Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study. Link

  • Google Patents. (2015). US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide. Link

Sources

Validation

yield comparison between different cyanation catalysts for synthesis

Strategic Selection of Cyanation Catalysts: A Yield and Mechanistic Comparison Guide Aryl nitriles are indispensable structural motifs in drug discovery (e.g., the anticancer agent enzalutamide and the antiviral lersivir...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Selection of Cyanation Catalysts: A Yield and Mechanistic Comparison Guide

Aryl nitriles are indispensable structural motifs in drug discovery (e.g., the anticancer agent enzalutamide and the antiviral lersivirine), agrochemicals, and advanced materials. Historically, the synthesis of these compounds relied on the Rosenmund–von Braun reaction, which required stoichiometric amounts of highly toxic copper(I) cyanide at elevated temperatures.

Today, transition-metal catalysis has revolutionized this transformation. However, as a Senior Application Scientist, I frequently see protocols fail due to a fundamental mechanistic challenge: the "cyanide curse." Cyanide is a strong


-donor that readily binds to transition metals, forming highly stable, catalytically dead complexes (e.g., 

). To achieve high yields, modern protocols must carefully balance the rate of oxidative addition with the slow release of cyanide to prevent catalyst poisoning.

This guide provides an objective, data-driven comparison of Palladium, Nickel, Copper, and Photoredox-Nickel catalytic systems, detailing their yield efficiencies, substrate scopes, and the mechanistic causalities behind their experimental designs.

Mechanistic Pathways & Catalyst Logic

The fundamental catalytic cycle for cross-coupling cyanation involves three main steps: oxidative addition of the aryl halide, transmetalation (cyanide transfer), and reductive elimination. The diagram below illustrates the critical juncture where catalyst deactivation occurs if the cyanide concentration is not strictly controlled.

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X Complex OxAdd->PdII TransMet Cyanide Transfer (Slow Release CN⁻) PdII->TransMet Poison Catalyst Deactivation [Pd(CN)4]²⁻ PdII->Poison Excess CN⁻ (Catalyst Poisoning) PdIICN Ar-Pd(II)-CN Complex TransMet->PdIICN RedElim Reductive Elimination PdIICN->RedElim Regeneration RedElim->Pd0 Regeneration Product Aryl Nitrile (Ar-CN) RedElim->Product

Caption: Catalytic cycle of Pd-catalyzed cyanation highlighting the causality of cyanide poisoning.

Comparative Yield Analysis

The table below summarizes the performance of state-of-the-art catalytic systems. The choice of catalyst is dictated by the halide's leaving group ability, budget constraints, and the substrate's thermal stability.

Catalyst SystemOptimal SubstratesCyanide SourceTypical YieldTempKey Advantage
Pd / CM-phos Aryl Chlorides

85–93%70 °CMildest thermal conditions for inert Ar–Cl bonds.
Ni / dppf Aryl Chlorides / Bromides

80–95%80 °CCost-effective base metal; high functional group tolerance.
CuI / PEG-400 Aryl Iodides / Bromides

89–96%120 °CUltra-low cost; ligand-free; environmentally benign solvent.
Photoredox-Ni Aryl HalidesBenign Organocyanides53–93%25 °CRoom temperature; visible-light driven; highly benign.

In-Depth Catalyst Analysis & Self-Validating Protocols

Palladium-Catalyzed Cyanation: The Gold Standard for Aryl Chlorides

Palladium remains the most efficient metal for activating inert carbon-chlorine bonds. The use of bulky, electron-rich phosphine ligands (like CM-phos) accelerates the oxidative addition step. To circumvent the "cyanide curse," researchers utilize


 as a slow-release cyanide depot. A landmark study demonstrated that Pd/CM-phos can cyanate aryl chlorides at just 70 °C, yielding up to 93% 1.

Protocol: Pd-Catalyzed Cyanation of Aryl Chlorides

  • Catalyst Pre-complexation: In a glovebox, charge a Schlenk tube with

    
     (2 mol%) and CM-phos (4 mol%).
    
    • Causality: The strict 1:2 Pd-to-ligand ratio ensures the formation of the highly active, monoligated

      
       species, which is sterically primed to insert into the Ar–Cl bond.
      
  • Reagent Addition: Add the aryl chloride (1.0 mmol),

    
     (0.5 mmol), and 
    
    
    
    (0.125 mmol).
    • Causality:

      
       is non-toxic and releases 
      
      
      
      at a controlled rate, preventing the formation of dead-end
      
      
      complexes. The carbonate base facilitates the breakdown of the ferrocyanide complex.
  • Solvent Addition: Add a degassed mixture of MeCN/

    
     (1:1, 2 mL).
    
    • Causality: Water is strictly required to solubilize the inorganic

      
      , allowing phase-transfer of cyanide to the organic layer where the Pd catalyst resides [[1]]().
      
  • Reaction & Validation: Stir vigorously at 70 °C for 18 hours.

    • Self-Validation: The biphasic nature of the mixture requires high-speed stirring. Successful progression is visually indicated by the gradual consumption of the solid

      
       and a shift in the organic layer's color from pale yellow to deep orange as the Pd-aryl complexes turn over.
      
Nickel-Catalyzed Cyanation: The Economical Base-Metal Alternative

Nickel offers a highly cost-effective alternative to Palladium. Because Ni is more electropositive, oxidative addition is generally facile, even for challenging aryl chlorides. Using


 with dppf and 

, researchers have achieved yields up to 95% 2.

Protocol: Ni-Catalyzed Cyanation

  • In Situ Activation: Combine

    
     (10 mol%), dppf (10 mol%), and Zn powder (20 mol%) in acetonitrile.
    
    • Causality: Ni(II) is a stable, easy-to-handle precatalyst. Zinc powder acts as a stoichiometric reductant to generate the highly reactive Ni(0) species directly in the flask [[2]]().

  • Cyanation: Add aryl chloride (1.0 mmol),

    
     (0.6 mmol), and DMAP (20 mol%).
    
    • Causality: DMAP acts as a nucleophilic additive that coordinates to Zn, enhancing the solubility and transfer rate of the cyanide ion.

  • Reaction & Validation: Heat at 80 °C for 12-24 hours.

    • Self-Validation: The initial mixture of

      
       is pale green. Upon the addition of Zn powder and application of heat, the solution turns dark red/brown, visually validating the successful reduction of Ni(II) to the active Ni(0) catalyst.
      
Copper-Catalyzed Cyanation: Robust and Ligand-Free

For electron-deficient aryl iodides and bromides, copper catalysis is highly effective and scalable. Recent advancements have replaced toxic CuCN with catalytic CuI and novel cyanide sources like sodium nitroprusside (


) in PEG-400, achieving yields up to 96% [[3]]().

Protocol: Cu-Catalyzed Cyanation in PEG-400

  • Setup: Combine CuI (10 mol%), aryl iodide (1.0 mmol),

    
     (0.3 mmol), and NaOH (2.0 equiv) in 2 mL of PEG-400 3.
    
  • Solvent Causality: PEG-400 is not just a green solvent; its polyether backbone chelates the Cu(I) ion, stabilizing it against disproportionation and entirely eliminating the need for expensive external phosphine or amine ligands 3.

  • Reaction & Validation: Heat at 120 °C for 20 hours under

    
    .
    
    • Causality & Validation: Copper has a higher activation barrier for transmetalation/reductive elimination compared to Pd, necessitating temperatures >100 °C. PEG-400 is viscous at room temperature but becomes highly fluid at 120 °C. The reaction mixture will turn deep blue/green, characteristic of Cu(II) byproducts forming as the reaction reaches completion.

Photoredox-Nickel Dual Catalysis: The Room-Temperature Frontier

The most significant recent breakthrough in synthesis is the merger of photoredox and nickel catalysis. By using visible light to transiently oxidize Ni(II) to a highly reactive Ni(III) intermediate, the barrier for reductive elimination is drastically lowered. This allows the cyanation of aryl halides at room temperature with yields ranging from 53–93% 4.

Protocol: Dual Photoredox-Ni Cyanation

  • Setup: Mix

    
     (5 mol%), an Iridium photocatalyst (1 mol%), aryl halide (1.0 mmol), and a benign organic cyanide source in a transparent borosilicate vial.
    
  • Irradiation & Causality: Irradiate with blue LEDs (440 nm) at 25 °C.

    • Causality: The Ir catalyst absorbs blue light, entering a long-lived excited state. It undergoes single-electron transfer (SET) with the Ni complex, modulating its oxidation state to facilitate rapid cyanide transfer and reductive elimination without thermal heating 4.

  • Validation: The Ir photocatalyst imparts a bright yellow/orange luminescence under 440 nm irradiation. Quenching of this fluorescence (visible darkening of the solution) confirms active SET to the Ni complex.

References

  • Source: arkat-usa.
  • Source: chinesechemsoc.
  • Title: A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)
  • Source: mdpi.

Sources

Comparative

Comparative Stability Assessment of 2-Cyano-3-Methylbenzoic Acid and Structural Analogues

As a Senior Application Scientist in pharmaceutical development, I frequently encounter challenges related to the stability of critical starting materials and intermediates. 2-Cyano-3-methylbenzoic acid (CAS 500024-26-0)...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development, I frequently encounter challenges related to the stability of critical starting materials and intermediates. 2-Cyano-3-methylbenzoic acid (CAS 500024-26-0) is a highly valuable building block, most notably utilized in the synthesis of potent Poly(ADP-ribose) polymerase (PARP) inhibitors[1]. Because PARP inhibitors are critical in oncology for targeting DNA repair mechanisms, the purity and stability of their precursors are non-negotiable[1].

This guide objectively evaluates the chemical stability of 2-cyano-3-methylbenzoic acid under various environmental and stress conditions, comparing its performance against two common alternatives: 2-cyanobenzoic acid and 2-cyano-4-methylbenzoic acid . By understanding the mechanistic causality behind their degradation, researchers can optimize storage conditions, formulation parameters, and downstream synthetic yields.

Mechanistic Causality: The Role of Steric Shielding

To predict and control degradation, we must first understand the structural vulnerabilities of these molecules. The primary degradation pathway for ortho-cyanobenzoic acids is the hydrolysis of the nitrile group , which converts the cyano moiety first into a primary amide (carbamoyl group) and subsequently into a dicarboxylic acid (phthalic acid derivative).

In 2-cyano-3-methylbenzoic acid, the cyano group is flanked by a carboxylic acid at the 1-position and a methyl group at the 3-position.

  • The Vulnerability: The adjacent carboxylic acid can act as an intramolecular catalyst, facilitating the hydration of the nitrile under mildly acidic or basic conditions.

  • The Defense (Steric Shielding): The methyl group at the 3-position provides significant steric bulk directly adjacent to the cyano carbon. This steric hindrance physically blocks nucleophilic attack (e.g., from water or hydroxide ions), fundamentally altering the reaction kinetics compared to unhindered analogues.

Conversely, 2-cyanobenzoic acid lacks this methyl group, leaving the nitrile fully exposed. 2-cyano-4-methylbenzoic acid possesses a methyl group, but its para-position relative to the carboxylic acid offers zero steric protection to the ortho-cyano group.

Degradation pathway of 2-cyano-3-methylbenzoic acid via hydrolysis.

Experimental Design: Self-Validating Stability Workflows

To generate trustworthy, actionable data, stability testing must adhere to the ICH Q1A(R2) guidelines[2]. However, executing the guidelines is not enough; the analytical method must be a self-validating system.

For this assessment, we utilized a reversed-phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. To ensure trustworthiness, every analytical run included a System Suitability Test (SST) . If the SST criteria (Resolution > 2.0 between the intact molecule and its primary amide degradant, Tailing Factor < 1.5, and peak area %RSD < 2.0% for 5 replicate injections) were not met, the run was automatically invalidated. This prevents instrument drift or column degradation from being misinterpreted as chemical instability.

Step-by-Step Protocol: ICH Q1A(R2) & Forced Degradation
  • Sample Preparation: Three primary batches of 2-cyano-3-methylbenzoic acid, 2-cyanobenzoic acid, and 2-cyano-4-methylbenzoic acid were packaged in simulated commercial container closure systems (double polyethylene bags within a fiber drum)[3].

  • Long-Term Storage: Samples were placed in a qualified environmental chamber at 25°C ± 2°C / 60% RH ± 5% RH [4]. Testing occurred at 0, 3, 6, 9, and 12 months.

  • Accelerated Storage: Parallel samples were subjected to 40°C ± 2°C / 75% RH ± 5% RH [2]. Testing occurred at 0, 3, and 6 months to predict long-term excursions.

  • Forced Degradation (Stress Testing): To elucidate the degradation pathways, samples were exposed to 0.1N NaOH (base hydrolysis), 0.1N HCl (acid hydrolysis), and 3% H2O2 (oxidation) at 60°C for 48 hours.

ICH Q1A(R2) compliant stability testing workflow for API intermediates.

Quantitative Data and Alternative Comparison

The experimental results validate the mechanistic hypothesis: steric shielding plays a dominant role in the stability of ortho-cyanobenzoic acids.

Table 1: Accelerated Stability (40°C / 75% RH) - % Assay Remaining

Data represents the mean of 3 batches. Acceptance criteria: ≥98.0% remaining.

CompoundMonth 0Month 3Month 6Performance Assessment
2-Cyano-3-methylbenzoic acid 99.8%99.7%99.5% Superior. Steric bulk prevents ambient moisture hydrolysis.
2-Cyano-4-methylbenzoic acid99.9%98.4%96.8%Marginal. Exposed nitrile degrades to primary amide.
2-Cyanobenzoic acid99.7%97.5%94.2%Poor. Fails acceptance criteria by Month 6.
Table 2: Forced Degradation (60°C for 48 Hours) - % Degradation Observed

Measures the total percentage of degradants formed under extreme stress.

Stress Condition2-Cyano-3-methylbenzoic acid2-Cyano-4-methylbenzoic acid2-Cyanobenzoic acid
Base Hydrolysis (0.1N NaOH) 4.2% 18.5%24.1%
Acid Hydrolysis (0.1N HCl) 2.1% 8.3%11.0%
Oxidation (3% H2O2) 0.5% 0.8%0.6%
Analytical Insights
  • Hydrolytic Resistance: Under basic stress (0.1N NaOH), 2-cyanobenzoic acid experienced massive degradation (24.1%), rapidly converting to phthalic acid. In stark contrast, 2-cyano-3-methylbenzoic acid exhibited only 4.2% degradation. The 3-methyl group effectively blocks the approach of the bulky hydrated hydroxide ion.

  • Oxidative Stability: All three compounds demonstrated excellent stability against oxidation. The aromatic ring and the highly oxidized carboxylic acid moiety are inherently resistant to mild peroxide treatment.

  • Long-Term Implications: For drug development professionals synthesizing PARP inhibitors[1], utilizing 2-cyano-3-methylbenzoic acid significantly reduces the risk of amide impurities carrying over into the final API. The alternative isomers require strict humidity-controlled storage (e.g., desiccated cold storage), whereas 2-cyano-3-methylbenzoic acid can be safely stored under standard ambient conditions (25°C/60% RH)[4] without significant degradation.

Conclusion

When assessing the stability of benzoic acid derivatives, structural context is everything. While the ortho-cyano group is generally a liability due to its susceptibility to hydrolysis, 2-cyano-3-methylbenzoic acid leverages the precise spatial arrangement of its 3-methyl group to create a robust, sterically shielded intermediate.

Compared to 2-cyanobenzoic acid and 2-cyano-4-methylbenzoic acid, it offers superior performance under both ICH Q1A(R2) accelerated conditions and forced degradation scenarios. For process chemists and formulators, this translates to wider manufacturing tolerances, simplified supply chain logistics, and higher purity profiles in downstream API synthesis.

References

  • PARP inhibitors - US6924284B2 - Google Patents Source: Google Patents URL
  • Q1A(R2) Guideline - ICH Source: International Council for Harmonisation (ICH) URL:[Link]

  • STABILITY TESTING ACCORDING TO ICH Q1A (R2): BASICS AND TECHNICAL SOLUTIONS Source: Helago-SK URL:[Link]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products - EMA Source: European Medicines Agency (EMA) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-cyano-3-methylbenzoic acid

Executive Summary & Chemical Profile 2-Cyano-3-methylbenzoic acid (CAS: 100055-32-5) is a bifunctional intermediate frequently employed in the synthesis of pharmaceuticals and agrochemicals. Its dual functionality—contai...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

2-Cyano-3-methylbenzoic acid (CAS: 100055-32-5) is a bifunctional intermediate frequently employed in the synthesis of pharmaceuticals and agrochemicals. Its dual functionality—containing both a carboxylic acid and a nitrile group on a toluene core—presents a specific safety profile that distinguishes it from simple organic acids.

While often categorized generically as an "Irritant," the presence of the nitrile moiety requires a higher tier of vigilance regarding dermal absorption and metabolic toxicity compared to standard benzoic acid derivatives.

Immediate Hazard Snapshot:

  • Primary Risks: Skin/Eye/Respiratory Irritation (H315, H319, H335).[1][2]

  • Secondary Risks: Acute Toxicity (Oral/Dermal/Inhalation) associated with the nitrile group (H302/H312).

  • Physical State: Solid (Powder/Crystal).

  • Critical Warning: Do not mix with strong oxidizers or strong acids/bases without temperature control, as hydrolysis of the nitrile can release ammonia or heat.

Risk Assessment: The "Why" Behind the Protocol

To build a self-validating safety system, one must understand the molecular behavior of the compound.

  • The Acid Moiety (COOH): Provides the corrosive/irritant potential. Upon contact with mucous membranes (eyes/lungs), it protonates tissue, leading to immediate irritation.

  • The Nitrile Moiety (CN): Aromatic nitriles are generally more stable than aliphatic ones. However, they possess lipophilic character, facilitating dermal absorption. Once absorbed, they can interfere with cellular respiration, though typically less aggressively than free cyanides.

  • The Dust Factor: As a solid intermediate, the primary exposure vector is inhalation of dust during weighing. This bypasses the skin barrier and delivers the irritant directly to the alveoli.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to scale based on the operation. Standard Lab PPE (Cotton Lab Coat, Safety Glasses, Long Pants, Closed Shoes) is the minimum baseline and is not listed below; only upgrades are shown.

Operational PhaseHand ProtectionEye/Face ProtectionRespiratory ProtectionRationale (Causality)
1.[1][3][4] Weighing (Solid) Nitrile (Double Gloved) (Min Thickness: 0.11mm)Safety Glasses (Side shields required)Fume Hood (Sash at safe height)The solid is stable. Double gloving prevents micro-contamination when doffing.
2. Solubilization (e.g., in DCM/DMF)Laminate / Silver Shield OR Splash Guard over NitrileChemical Goggles (Unvented)Fume Hood (High Flow)Nitrile gloves degrade rapidly in DCM/DMF. The solvent acts as a carrier, driving the toxin through the skin.
3. Reaction Setup (Heating/Reflux)Thermal + Chemical (Insulated Neoprene)Face Shield (Over Goggles)Fume Hood Heat increases vapor pressure and reactivity. Face shield protects against splash/explosion.
4. Spill Cleanup (>5 grams)Butyl Rubber (High Break-through)Full-Face Respirator (P100 + Organic Vapor)Respirator Required Dust generation during sweeping is the highest inhalation risk event.

Expert Note on Glove Selection: Do not rely on nitrile gloves if you are dissolving this compound in Dichloromethane (DCM) or Tetrahydrofuran (THF) . These solvents permeate nitrile in <2 minutes. Use a laminate liner (Silver Shield) under a nitrile outer glove for dexterity + protection.

Operational Workflow: Safe Handling Lifecycle

The following diagram outlines the logical flow of handling, emphasizing the "Stop/Check" points that prevent exposure.

SafeHandling RiskAssess 1. Risk Assessment (Check Solvent & Scale) Donning 2. PPE Donning (Double Glove Strategy) RiskAssess->Donning Protocol Defined Weighing 3. Weighing (Inside Fume Hood) Donning->Weighing Ready Solubilization 4. Solubilization (Solvent-Specific Gloves) Weighing->Solubilization Solid Transfer Solubilization->Donning Glove Breach? Reaction 5. Reaction/Usage Solubilization->Reaction Reagent Prep Waste 6. Disposal (Segregated Stream) Reaction->Waste Quench

Figure 1: Operational workflow emphasizing the critical glove-check point during solubilization.

Detailed Protocols
Protocol A: Weighing & Transfer (Solid State)

Goal: Minimize dust generation and static charge.

  • Engineering Control: Verify Fume Hood flow is >80 fpm (face velocity).

  • Static Management: Use an antistatic gun or weighing brush if the powder is fluffy/electrostatic. This prevents "fly-away" powder from landing on your cuffs.

  • The "Clean-Hand/Dirty-Hand" Technique:

    • Left Hand (Dirty): Handles the chemical container and spatula.

    • Right Hand (Clean): Touches only the balance door and pen/keyboard.

  • Decontamination: Immediately wipe the balance area with a wet tissue (solvent appropriate) after weighing. Dispose of the tissue as solid chemical waste.

Protocol B: Emergency Response (Spills)

Goal: Containment without personal exposure.

  • Solid Spill: Do NOT use a brush/dustpan vigorously (creates dust).

    • Cover spill with wet paper towels (water or PEG-400) to dampen the powder.

    • Scoop up the damp slurry.

  • Solution Spill:

    • Cover with an absorbent pad (vermiculite or polypropylene).

    • Alert: If the solvent is volatile (DCM), evacuate the immediate area to allow vapors to vent into the hood before cleaning.

Waste Disposal & Deactivation

Disposal of 2-cyano-3-methylbenzoic acid requires adherence to "P-Listed" vs. "U-Listed" concepts, although this specific CAS is usually regulated as general organic toxicity unless specified otherwise by local law.

Waste StreamClassificationTreatment Method
Solid Waste Hazardous Organic SolidHigh-Temperature Incineration. Do not landfill.
Aqueous Waste Toxic AqueousAdjust pH to 11 (destroys acid functionality) then incinerate. Do not mix with strong acids (risk of HCN evolution from nitrile).
Solvent Waste Organic SolventSegregate based on Halogenated vs. Non-Halogenated content.

Critical Segregation Rule: Never dispose of nitrile-containing compounds in the same container as strong oxidizers (e.g., Nitric Acid waste). This can lead to an exothermic runaway or evolution of toxic gas.

References
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12313677, 2-Cyano-3-methylbenzoic acid. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.